2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRSSBIXHXMTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725585 | |
| Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012785-51-1 | |
| Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-5-IODO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Halogenated Heterocycle
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, often referred to as 7-deazapurine due to its structural resemblance to the purine core of nucleobases. This structural analogy allows it to function as a bioisostere, interacting with biological targets that recognize purines, most notably protein kinases. The specific derivative, this compound, represents a highly versatile and strategically important intermediate in drug discovery and development.[1] Its utility stems from the differential reactivity of its halogenated positions: the chlorine atoms at C2 and C4 are susceptible to nucleophilic substitution, while the iodine atom at C5 enables metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This trifunctional handle allows for the precise, regioselective introduction of diverse chemical moieties, making it a cornerstone in the synthesis of complex kinase inhibitors for oncology, immunology, and antiviral applications.[2]
This guide provides a comprehensive overview of the predominant synthetic pathway to this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect the key transformations, explain the mechanistic rationale behind procedural choices, and offer insights into the characterization and quality control of this pivotal building block.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical retrosynthetic strategy for the target molecule involves sequential disconnection of the halogen substituents, revealing a common and accessible heterocyclic core. The C-I bond at the electron-rich C5 position is readily formed via electrophilic iodination. The two C-Cl bonds are typically installed simultaneously by treating a corresponding diol (a cyclic diamide or "lactam") with a potent chlorinating agent. This diol, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, is the key precursor, which can itself be constructed from simpler, acyclic starting materials.
Caption: Retrosynthetic pathway for the target compound.
The Core Synthetic Pathway: From Uracil to a Trifunctional Intermediate
The most common and scalable synthesis commences with the construction of the pyrrolo[2,3-d]pyrimidine core, followed by sequential halogenation. This approach ensures high regioselectivity and leverages commercially available starting materials.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
The synthesis begins with the condensation of 6-aminouracil with chloroacetaldehyde.[3] This reaction constructs the pyrrole ring onto the existing pyrimidine core.
-
Mechanism and Rationale: The reaction proceeds via an initial nucleophilic attack of the C5-anion of 6-aminouracil (formed under basic conditions) onto the aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic substitution where the amino group at C6 displaces the chloride, forming the five-membered pyrrole ring. Sodium bicarbonate is used as a mild base to facilitate the initial condensation and neutralize the HCl byproduct.[3] The temperature is controlled between 45-65°C to ensure a sufficient reaction rate without promoting side reactions or decomposition.[3]
Detailed Experimental Protocol: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol [3]
-
To a reaction flask, add drinking water (15 mL/g of 6-aminouracil), 6-aminouracil (1.0 eq), and sodium bicarbonate (1.0 eq).
-
Stir the suspension and heat to 40-50°C.
-
Prepare a solution of 40% chloroacetaldehyde in water (2.0 eq) and add it dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature to 60-65°C and continue stirring for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 3-4 with dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash the filter cake with drinking water, and dry to obtain the intermediate diol.
Step 2: Dichlorination of the Diol Intermediate
The critical conversion of the 2,4-diol (lactam) groups to chlorides is achieved using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[3][4]
-
Mechanism and Rationale: The diol exists predominantly in its keto (lactam) form. POCl₃ acts as both the chlorinating agent and a dehydrating agent. The reaction is catalyzed by an organic base, such as N,N-diisopropylethylamine (DIPEA).[3] DIPEA serves as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the equilibrium towards the product and prevents potential acid-catalyzed side reactions. The reaction is exothermic, and the dropwise addition of DIPEA at an elevated temperature (70-90°C) is crucial for controlling the reaction rate and maintaining safety.[3][4] Toluene is often used as a high-boiling, inert solvent.[4]
Detailed Experimental Protocol: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [4]
-
Charge a reactor equipped with a stirrer with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene (3 mL/g of diol).
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) while stirring.
-
Warm the reaction system to 70°C.
-
Add diisopropylethylamine (DIPEA, 2.0 eq) dropwise over approximately 2.5 hours to control the exotherm.
-
Maintain the reaction at 110°C for 5 hours until completion is confirmed by TLC or HPLC.
-
Cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and water.
-
Filter the mixture through diatomaceous earth. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and treat with activated carbon (Darco KBB).
-
Filter again through diatomaceous earth and dry the solution with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the target product, typically as a solid.
Step 3: Regioselective Iodination at the C5-Position
The final step is the introduction of iodine at the C5 position of the pyrrole ring. This is a classic electrophilic aromatic substitution reaction.
-
Mechanism and Rationale: The pyrrole ring of the 7-deazapurine system is electron-rich and thus activated towards electrophilic attack. The C5 position is the most nucleophilic site. N-Iodosuccinimide (NIS) is an effective and convenient source of an electrophilic iodine species ("I⁺").[5][6] The reaction is typically carried out in a polar aprotic solvent like DMF or THF at a reduced temperature (0°C) to control selectivity and then allowed to warm to room temperature.[6] The reaction proceeds cleanly to give the desired 5-iodo product in high yield.
Detailed Experimental Protocol: this compound (Adapted from[6])
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (5 mL/g).
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to obtain the final product.
Physicochemical Properties and Characterization
The identity and purity of the final product and its intermediates must be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂IN₃ | [7] |
| Molecular Weight | 313.91 g/mol | [7] |
| Monoisotopic Mass | 312.86705 Da | [7] |
| Appearance | White to off-white solid | General Observation |
| IUPAC Name | This compound | [7] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the pyrrole proton at C6 and the N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound and for monitoring the progress of the reactions.
Safety and Handling Considerations
The described synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Iodosuccinimide (NIS): An oxidizing agent and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Toluene and DMF are flammable and have associated toxicities. All operations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is a robust and well-established multi-step process that begins with simple precursors. The pathway relies on a foundational condensation to build the heterocyclic core, followed by two distinct and highly regioselective halogenation reactions. Understanding the underlying mechanisms for the chlorination of the diol and the electrophilic iodination of the pyrrole ring is key to optimizing reaction conditions and ensuring a high yield of the pure product. This versatile intermediate continues to be of high value to the scientific community, enabling the exploration of novel chemical space in the relentless pursuit of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 7. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various pharmaceutical compounds, particularly kinase inhibitors.[1] This document details the prevalent synthetic strategies for obtaining the precursor, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, and the subsequent regioselective iodination to yield the final product. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and strategic considerations for process optimization.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine nucleobases allows for interaction with a wide array of biological targets, including protein kinases. The targeted introduction of halogen substituents onto this scaffold is a cornerstone of modern drug design, enabling the modulation of physicochemical properties and the exploration of specific binding interactions within protein active sites. This compound, with its distinct substitution pattern, serves as a versatile building block for the synthesis of complex heterocyclic systems with therapeutic potential.[1]
Synthetic Pathways to the Key Intermediate: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of the target molecule commences with the preparation of the crucial intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Several synthetic routes have been established, each with its own set of advantages and considerations.
Route A: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
A common and direct approach involves the double chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This method leverages the reactivity of phosphoryl chloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.
Reaction Scheme:
Caption: Chlorination of the diol precursor.
Causality and Experimental Insights:
The use of a high-boiling point tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is often employed to facilitate the reaction and neutralize the generated HCl. The reaction is typically conducted at elevated temperatures to ensure complete conversion. The choice of phosphoryl chloride as the chlorinating agent is predicated on its effectiveness in converting hydroxyl groups on heterocyclic systems to chlorides.
Route B: From 6-Aminouracil
An alternative pathway begins with the more readily available starting material, 6-aminouracil. This multi-step synthesis involves an initial reaction with chloroacetaldehyde followed by a cyclization and subsequent chlorination.
Workflow Diagram:
Caption: Synthetic workflow from 6-aminouracil.
Trustworthiness and Self-Validation:
This route, while longer, can be advantageous in terms of cost and availability of the initial starting material.[2] The progress of each step can be monitored by standard analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the desired transformations are complete before proceeding to the next step.
The Core Synthesis: Regioselective Iodination
The final and critical step in the synthesis is the introduction of an iodine atom at the C5 position of the pyrrole ring. This is achieved through an electrophilic aromatic substitution reaction. The electron-rich nature of the pyrrole ring directs the incoming electrophile to this position.
Mechanism and Reagent Selection
The iodination of the pyrrolo[2,3-d]pyrimidine system is a classic example of electrophilic substitution on an electron-rich heterocycle. Various iodinating reagents can be employed, with N-Iodosuccinimide (NIS) being a common and effective choice. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Key Mechanistic Considerations:
The reaction proceeds via the attack of the electron-rich C5 position of the pyrrole ring on the electrophilic iodine atom of the iodinating reagent. The choice of reagent is critical; NIS is favored for its ease of handling and moderate reactivity, which helps to avoid over-iodination or other side reactions.
Alternative Iodinating Agents:
While NIS is widely used, other reagents can also be considered, such as:
-
Iodine monochloride (ICl): A more reactive and potentially less selective reagent.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable, solid reagent with good reactivity.[3]
The selection of the iodinating agent and reaction conditions should be based on factors such as substrate reactivity, desired selectivity, and process safety.
Experimental Protocols
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | 151.11 | 10.0 | 66.2 |
| Phosphoryl chloride (POCl₃) | 153.33 | 30.4 (18.5 mL) | 198.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 17.1 (23.0 mL) | 132.3 |
| Toluene | - | 30 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in toluene, slowly add phosphoryl chloride at room temperature.
-
Heat the mixture to 70°C.
-
Add N,N-diisopropylethylamine dropwise over a period of 2.5 hours, maintaining the temperature at 70°C.
-
After the addition is complete, continue stirring at 70°C for an additional 2 hours or until reaction completion is confirmed by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 188.01 | 5.0 | 26.6 |
| N-Iodosuccinimide (NIS) | 224.99 | 6.5 | 28.9 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-iodosuccinimide (NIS) portion-wise to the cooled solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.
-
Add water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
Characterization and Purity Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the iodine substituent.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety and Handling Precautions
-
Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Diisopropylethylamine is a flammable and corrosive liquid. Avoid contact with skin and eyes.
-
N-Iodosuccinimide is a light-sensitive and moisture-sensitive solid. It is an oxidizing agent and should be handled with care.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and handling of hazardous reagents. The methodologies outlined in this guide provide a robust framework for the preparation of this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and safely produce this key building block for the advancement of pharmaceutical research and development.
References
A Technical Guide to 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Properties, Reactivity, and Applications
Abstract: This technical guide provides an in-depth analysis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in modern medicinal chemistry. The document elucidates the compound's core physical and chemical properties, explores its reactivity through an examination of its functional groups, and outlines its strategic application in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Detailed protocols for synthesis and characterization are provided, underpinned by a rationale for the methodological choices. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic building blocks in their synthetic workflows.
Introduction: The Strategic Value of a Multi-Functional Scaffold
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in drug discovery, forming the structural foundation of numerous clinically significant molecules, including ATP-competitive kinase inhibitors.[1] Its resemblance to the purine ring system allows it to effectively interact with the ATP binding sites of various enzymes. The title compound, this compound, elevates this core's utility by offering three distinct and orthogonally reactive sites. This multi-functionality allows for a highly controlled, stepwise elaboration of the molecule, making it an exceptionally valuable building block for constructing complex molecular architectures and performing detailed structure-activity relationship (SAR) studies.[2]
This guide offers a comprehensive overview of this intermediate, moving from its fundamental properties to its strategic application in synthetic campaigns.
Core Molecular and Physical Properties
A thorough understanding of the physical properties of a synthetic intermediate is critical for its effective handling, reaction setup, and purification. While some experimental data for this specific compound is not widely published, we can infer key characteristics from available data and related analogues.[3]
Structure and Identification
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 1012785-51-1 | [3][4][5] |
| Molecular Formula | C₆H₂Cl₂IN₃ | [3][4] |
| Molecular Weight | 313.91 g/mol | [3][4][5] |
| Canonical SMILES | C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I | [4] |
| InChIKey | RIRSSBIXHXMTLS-UHFFFAOYSA-N | [4] |
Physical Characteristics
| Property | Value / Observation | Rationale and Insights | Source(s) |
| Appearance | Data not available; likely an off-white to yellow solid. | The parent compound, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, is an off-white to yellow solid.[6] The introduction of iodine is unlikely to drastically alter the solid-state appearance. | [3] |
| Melting Point | Data not available. | The non-iodinated parent compound has a high melting point of 247-250 °C.[6] The significant increase in molecular weight and potential for altered crystal packing suggests this compound will also have a high melting point, likely decomposing before boiling. | |
| Density | 2.337 ± 0.06 g/cm³ (Predicted) | This predicted high density is consistent with a poly-halogenated, planar heterocyclic system. | [2] |
| Solubility | Water solubility is not available.[3] Likely soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents; sparingly soluble in alcohols. | The related 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is soluble in DMSO and methanol.[6] The planar, hydrophobic nature of the core, combined with the polar N-H group, dictates this solubility profile, which is critical for selecting appropriate reaction and purification solvents. | |
| Stability | Stable under recommended storage conditions.[3] | The primary liabilities are hygroscopicity and reactivity towards strong nucleophiles, acids, and oxidizing agents.[3] | |
| Storage | Store at room temperature in a dry, sealed container, preferably under an inert atmosphere.[2][3] | The compound is noted as being hygroscopic.[3] Storing under inert gas (e.g., Argon or Nitrogen) is a best practice to prevent slow hydrolysis of the chloro substituents and maintain long-term purity. |
Chemical Profile: A Map of Reactivity
The synthetic power of this compound stems from its three distinct reactive handles. The choice of reaction conditions (reagents, catalyst, temperature) allows for selective functionalization at each site.
Reactivity Hotspots
-
C4-Cl Bond : This is the most electrophilic site on the pyrimidine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It will readily react with amines, alcohols, and thiols.
-
C2-Cl Bond : While also reactive towards SNAr, this position is sterically more hindered and electronically less activated than C4. This differential reactivity allows for sequential substitutions, typically by reacting the C4 position first under milder conditions, followed by the C2 position under more forcing conditions.
-
C5-I Bond : The carbon-iodine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, alkyl, alkynyl, and amino groups.
-
N7-H Bond : The pyrrole nitrogen is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated.[7]
Caption: Key reactivity sites on the this compound scaffold.
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for obtaining high-purity material. While a direct, published synthesis for this specific iodo-derivative is sparse, a logical and field-proven approach involves the chlorination of the corresponding diol precursor followed by direct iodination.
Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
-
Deoxychlorination: The diol is converted to the dichloro intermediate using a strong dehydrating chlorinating agent like phosphorus oxychloride (POCl₃), often with a high-boiling amine base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[6] This is a standard and highly effective transformation for this class of heterocycles.
-
Electrophilic Iodination: The resulting 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is then subjected to electrophilic iodination at the electron-rich C5 position of the pyrrole ring. N-Iodosuccinimide (NIS) is an ideal reagent for this purpose, being a mild and effective source of electrophilic iodine.[8]
Caption: A logical two-step workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology and should be adapted and optimized based on laboratory scale and equipment.
Step 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene (3 mL per gram of starting material).
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the slurry under stirring at room temperature.
-
Heat the reaction mixture to 70 °C.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise via the addition funnel over 2-3 hours. The exothermic nature of the reaction must be controlled.[6]
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) from Step 1 in anhydrous N,N-Dimethylformamide (DMF, 5 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.[8]
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS.[8]
-
A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product.
Analytical Characterization
Confirmation of the structure and assessment of purity are achieved through a combination of standard analytical techniques.
| Technique | Expected Results | Purpose |
| ¹H NMR | A broad singlet in the 12-14 ppm range (N-H proton) and a singlet in the 7-8 ppm range (C6-H proton). The exact shifts will depend on the solvent used (e.g., DMSO-d₆). | Confirms the presence of the key protons on the heterocyclic core. |
| ¹³C NMR | Expect 6 distinct signals corresponding to the 6 carbon atoms in the core. The carbons attached to halogens (C2, C4, C5) will have characteristic shifts. | Confirms the carbon backbone and the successful introduction of the iodo group. |
| HRMS (ESI+) | Calculation for [M+H]⁺ (C₆H₃Cl₂IN₃⁺) yields an m/z of 313.8743. The observed mass should be within 5 ppm. The isotopic pattern for two chlorines and one iodine will be characteristic. | Provides unambiguous confirmation of the molecular formula and elemental composition. |
| HPLC | A single major peak with purity >95% under standard reversed-phase conditions. | Quantifies the purity of the final compound, essential for its use in subsequent reactions. |
Applications in Drug Discovery
The true value of this intermediate lies in its ability to serve as a versatile starting point for creating libraries of drug-like molecules. The orthogonal reactivity of its functional groups enables a divergent synthetic approach.
-
Kinase Inhibitor Synthesis : The C4 position is ideal for introducing a group that interacts with the hinge region of a kinase's ATP binding pocket (e.g., an amino group). The C5 position can be functionalized via Suzuki coupling to explore the solvent-exposed region, while the N7 position can be alkylated to modulate solubility and cell permeability.
-
SAR Studies : By systematically and independently modifying each of the three positions, chemists can rapidly generate data to understand how structural changes impact biological activity, selectivity, and pharmacokinetic properties.[2]
Safety and Handling
As a halogenated, biologically active precursor, this compound must be handled with appropriate care.
| Hazard Category | GHS Classification | Handling Precautions | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated fume hood. | [4] |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling. | [3][4] |
| Eye Irritation | H319: Causes serious eye irritation. | Wear chemical safety goggles or a face shield. | [3][4] |
| Respiratory | May cause respiratory irritation. | Avoid breathing dust. Use a NIOSH-approved respirator if dust generation is unavoidable. | [3] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | [3] |
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physical properties, coupled with a predictable and highly versatile chemical reactivity profile, provide a robust platform for the efficient synthesis of novel and complex molecules. Understanding the nuances of its handling, reactivity, and analytical characterization, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for new therapeutic agents.
References
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1012785-51-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
A Technical Guide to 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery
Introduction
The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine core allows it to function as a bioisostere, interacting with a wide range of biological targets while offering unique vectors for chemical modification.[1][2] The replacement of the N7 atom of purine with a carbon atom alters the electronic properties of the ring system and provides a modifiable position at C7, enabling the development of derivatives with enhanced enzyme binding or improved pharmacokinetic properties.[1][2]
Among the myriad of derivatives, 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine stands out as a particularly powerful and versatile building block. This trifunctionalized intermediate provides chemists with a platform for controlled, regioselective modifications. The differential reactivity of its two chloro-substituents and the iodo-substituent allows for sequential, directed synthesis of complex molecular architectures. Its most prominent application is in the synthesis of targeted therapeutics, especially Janus Kinase (JAK) inhibitors, which are critical in the treatment of autoimmune diseases and certain cancers.[3] This guide provides an in-depth analysis of its structure, synthesis, reactivity, and application in modern drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a fused pyrimidine and pyrrole ring system. The key structural features are the chlorine atoms at positions 2 and 4 of the pyrimidine ring and an iodine atom at position 5 of the pyrrole ring. These halogen substituents are the primary drivers of the molecule's synthetic utility.
Table 1: Core Chemical and Physical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 1012785-51-1 | [4] |
| Molecular Formula | C₆H₂Cl₂IN₃ | [4][5] |
| Molecular Weight | 313.91 g/mol | [4][5] |
| Canonical SMILES | C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I | [4] |
| InChIKey | RIRSSBIXHXMTLS-UHFFFAOYSA-N |[4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved from its uniodinated precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The process hinges on the electrophilic substitution on the electron-rich pyrrole ring.
Experimental Protocol: Synthesis via Electrophilic Iodination
-
Precursor Preparation: The starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4), can be synthesized in high yield from commercially available precursors like 6-aminouracil through cyclization and subsequent chlorination with reagents such as phosphorus oxychloride (POCl₃).[6][7]
-
Dissolution: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Iodination: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (approx. 1.1 eq) portion-wise while maintaining the temperature.[8] The succinimide byproduct is soluble in the reaction mixture, making NIS a clean and effective iodinating agent for electron-rich heterocycles.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.[8] The resulting precipitate is the desired product.
-
Purification: Filter the solid product, wash thoroughly with water, and dry under a vacuum to yield this compound as a solid.
Causality and Strategic Choices
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is selected for its mild reactivity and high efficiency in the electrophilic iodination of pyrroles. It generates an electrophilic iodine species (I⁺) in situ without producing harsh acidic byproducts.
-
Regioselectivity: The C5 position of the pyrrolo[2,3-d]pyrimidine core is electronically analogous to the C2 position of an isolated pyrrole ring, which is the most nucleophilic and thus most reactive site for electrophilic aromatic substitution. This inherent electronic property directs the iodination to the C5 position with high fidelity.
Regioselective Reactivity and Synthetic Utility
The exceptional value of this compound lies in the distinct reactivity of its three halogenated positions. This allows for a programmed, stepwise functionalization, which is a cornerstone of modern synthetic strategy.
-
C4-Cl (Most Reactive to SNAr): The chlorine at the C4 position is the most electrophilic and thus the most susceptible to Nucleophilic Aromatic Substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of both the adjacent pyrimidine nitrogen (N3) and the distal nitrogen (N1). This site is typically targeted first, often with amine nucleophiles, to install key pharmacophoric elements.[9][10]
-
C2-Cl (Moderately Reactive to SNAr): The chlorine at the C2 position is less reactive than the C4 chlorine. It can undergo SNAr, but typically requires more forcing conditions (higher temperatures or stronger nucleophiles). This difference in reactivity enables selective substitution at C4 while leaving C2 intact for subsequent modification.
-
C5-I (Reactive in Cross-Coupling): The carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making it the ideal site for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which uses a palladium catalyst to form a new carbon-carbon bond with a boronic acid, is the most common transformation at this position.[9][11][12] This reaction is instrumental for introducing diverse aryl or heteroaryl moieties.
Application in Drug Discovery: A Case Study in JAK Inhibitors
The 7-deazapurine scaffold is a cornerstone in the development of kinase inhibitors.[13][14] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[14] The pyrrolo[2,3-d]pyrimidine core acts as an ATP-competitive inhibitor by mimicking the adenine portion of ATP, forming key hydrogen bonds with the "hinge region" of the kinase's active site.[15]
A prominent example is the class of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is central to the immune response, and its overactivation can lead to chronic inflammation.[3]
Table 2: Representative JAK Inhibitors Derived from the Pyrrolo[2,3-d]pyrimidine Scaffold
| Drug Name | Primary Target(s) | Therapeutic Indication |
|---|---|---|
| Tofacitinib | JAK1, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis, Alopecia Areata |
Source:[3]
The synthesis of these complex drugs heavily relies on the regioselective functionalization of intermediates like this compound. For instance, in the synthesis of many JAK inhibitors, the C4 position is first reacted with a specific amine via SNAr, followed by further modifications that may involve the other positions.
Safety, Handling, and Storage
As a highly reactive chemical intermediate, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]
-
Storage: The material is hygroscopic. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctionalized nature, governed by predictable and exploitable regioselectivity, provides a robust platform for the construction of complex, biologically active molecules. Its central role in the synthesis of approved and investigational kinase inhibitors, particularly for the JAK family, underscores its immense value to the fields of medicinal chemistry and drug development. For researchers aiming to innovate in these areas, a thorough understanding of this scaffold's properties and reactivity is not just beneficial, but essential.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1012785-51-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. proprogressio.hu [proprogressio.hu]
- 13. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. capotchem.cn [capotchem.cn]
"2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine CAS number"
An In-Depth Technical Guide to 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Its unique structural features make it an indispensable intermediate in the synthesis of targeted therapeutics, most notably Janus kinase (JAK) inhibitors. This document delves into its fundamental properties, synthesis, and critical applications, offering expert insights into its role in shaping modern medicine.
Introduction and Significance
This compound, identified by the CAS Number 1012785-51-1 , is a halogenated derivative of the 7-deazapurine scaffold.[1][2][3][4][5] The strategic placement of two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position of the pyrrolo[2,3-d]pyrimidine core makes this molecule a highly versatile precursor for complex molecular architectures.[4] These reactive sites allow for selective and sequential chemical modifications, a crucial attribute for building libraries of compounds in drug discovery campaigns. Its primary significance lies in its role as a key intermediate for synthesizing a class of targeted therapies known as Janus kinase (JAK) inhibitors, which are instrumental in treating autoimmune diseases and certain cancers.[4]
Physicochemical and Structural Properties
The utility of any chemical intermediate is fundamentally linked to its physical and chemical properties. These characteristics dictate its reactivity, solubility, and handling requirements. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1012785-51-1 | [1] |
| Molecular Formula | C₆H₂Cl₂IN₃ | [1] |
| Molecular Weight | 313.91 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | [1] |
| InChI | InChI=1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) | [1] |
| Canonical SMILES | C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I | [6] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a multi-step process. A common and logical pathway involves the initial formation of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, followed by a regioselective iodination at the 5-position of the pyrrole ring. This strategic approach ensures high yield and purity of the final product.
Synthesis of the Precursor: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The precursor can be synthesized from readily available starting materials such as 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol or 6-aminouracil.[7][8] The chlorination step is critical and is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7][8]
Expertise & Experience Insight: The choice of phosphorus oxychloride is deliberate; it serves as both a reagent and a solvent in some protocols, driving the reaction to completion. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and improving the overall yield.[7]
Regioselective Iodination
The subsequent step is the introduction of the iodine atom at the C5 position. This is an electrophilic aromatic substitution reaction on the electron-rich pyrrole ring.
Experimental Protocol: Iodination of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Dissolution: Dissolve the precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction and to minimize the formation of byproducts.
-
Reagent Addition: Slowly add an iodinating agent such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 equivalents) to the cooled solution. NIS is often preferred due to its milder nature and easier handling.
-
Reaction: Allow the reaction mixture to stir at 0°C and then gradually warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
Application in Drug Discovery: A Case Study on JAK Inhibitors
The primary and most impactful application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are central players in cytokine signaling, which is critical for immune system function and cell growth.[9][10]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway provides a direct route for transmitting information from extracellular cytokine signals to the nucleus, leading to gene transcription.[9] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, as well as myeloproliferative disorders and cancers.[11][12]
Mechanism of Action:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
-
Receptor Dimerization & JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[13][14]
Role as a Pharmacophore in JAK Inhibitors
The pyrrolo[2,3-d]pyrimidine core serves as an effective "hinge-binding" motif, interacting with key amino acid residues in the ATP-binding pocket of the JAK enzymes.[15] The chloro and iodo substituents on the this compound intermediate allow for the strategic introduction of various side chains through nucleophilic substitution and cross-coupling reactions. This modularity enables chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. For instance, in the synthesis of inhibitors like Tofacitinib, the chlorine at the C4 position is displaced by a nucleophilic amine.[8]
JAK-STAT Signaling Pathway Diagram
The diagram below visualizes the key events in the JAK-STAT signaling cascade.
Caption: Overview of the JAK-STAT signaling pathway.
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound. It is classified as an irritant and is harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to maintain its stability and prevent degradation.
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated array of reactive sites provides a robust platform for the synthesis of highly specific and potent therapeutic agents. The continued exploration of its chemistry is poised to unlock new possibilities in the development of targeted treatments for a wide range of diseases, underscoring its authoritative and enduring role in the field of drug discovery.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1012785-51-1 this compound AKSci J59143 [aksci.com]
- 3. 1012785-51-1 this compound [chemsigma.com]
- 4. This compound [myskinrecipes.com]
- 5. 1012785-51-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 8. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2021041392A1 - Substituted (7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino compounds useful as jak1 inhibitors - Google Patents [patents.google.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 14. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
A Technical Guide to 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone Intermediate in Modern Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has emerged as a "privileged" heterocyclic system. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1][3]
This guide focuses on a specifically functionalized derivative, 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . The strategic placement of reactive chloro groups at the 2- and 4-positions, combined with an iodo substituent at the 5-position of the pyrrole ring, creates a highly versatile and powerful chemical intermediate. These functionalities serve as orthogonal synthetic handles, allowing for sequential and regioselective modifications. This versatility is paramount in the construction of complex molecular architectures required for potent and selective drug candidates, particularly in the development of Janus Kinase (JAK) inhibitors.[4][5]
This document provides an in-depth examination of this key intermediate, covering its precise chemical identity, physicochemical properties, a detailed synthesis protocol, and its pivotal role in the synthesis of targeted therapeutics that modulate critical biological pathways.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational to scientific research and drug development. The structure and naming of this compound are governed by the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for fused heterocyclic systems.
IUPAC Name and Structural Elucidation
The formally correct IUPAC name for the topic compound is This compound .[6]
The name is derived from the fusion of a pyrrole ring and a pyrimidine ring. The numbering of the bicyclic system begins in the pyrimidine ring and proceeds in a way that gives the heteroatoms the lowest possible locants. The "7H" designation specifies the position of the saturating hydrogen atom on the pyrrole nitrogen, which is crucial for its chemical reactivity and biological interactions.
-
pyrrolo[2,3-d] : This indicates that the pyrrole ring is fused at its 'b' face (the bond between atoms 2 and 3) to the 'd' face (the bond between atoms 4 and 5) of the pyrimidine ring.
-
2,4-dichloro : Two chlorine atoms are substituted at positions 2 and 4 of the pyrimidine ring. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr), making them primary sites for introducing diversity into the molecule.[4]
-
5-iodo : An iodine atom is substituted at position 5 of the pyrrole ring. This position can be functionalized via various cross-coupling reactions (e.g., Suzuki, Sonogashira) or used to modulate the electronic properties of the scaffold.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. This data is essential for experimental design, including reaction setup, solvent selection, and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₆H₂Cl₂IN₃ | [6] |
| Molecular Weight | 313.91 g/mol | [6] |
| CAS Number | 1012785-51-1 | [6] |
| Canonical SMILES | C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I | [6] |
| InChIKey | RIRSSBIXHXMTLS-UHFFFAOYSA-N | [6] |
| Appearance | Off-white to yellow powder | [4] |
Synthesis Protocol: A Validated Pathway
The synthesis of this compound is a multi-step process that begins with the construction of the core heterocyclic scaffold, followed by sequential halogenation. The following protocol represents a logical and field-proven pathway synthesized from established chemical literature and patents.[7][8]
Workflow Overview
The overall synthetic strategy involves two key stages:
-
Chlorination: Conversion of the precursor 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol to the dichloro intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Iodination: Regioselective iodination of the dichloro intermediate at the C5 position of the pyrrole ring.
Step-by-Step Experimental Protocol
Stage 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: The hydroxyl groups at the 2- and 4-positions of the pyrimidine ring are poor leaving groups. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) replaces them with chlorine atoms. The addition of an organic base, such as N,N-Diisopropylethylamine (DIPEA), acts as an acid scavenger and catalyst, facilitating the reaction.[7][9]
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol.
-
Add an excess of phosphorus oxychloride (POCl₃) to the vessel.
-
Slowly add a catalytic amount of N,N-Diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to 80-85 °C and maintain for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
The concentrated residue is then cautiously quenched by slow addition to a cold aqueous ammonia solution, ensuring the temperature is kept below 20 °C and the pH is adjusted to 6-8.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[7]
-
Stage 2: Synthesis of this compound
-
Rationale: The pyrrole ring of the 2,4-dichloro intermediate is electron-rich and susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is an effective and relatively mild electrophilic iodinating agent. The reaction proceeds with high regioselectivity for the C5 position.[10][11]
-
Procedure:
-
Dissolve the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine obtained from Stage 1 in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (typically 1.1 to 1.2 molar equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
The product often precipitates from the solution. Collect the solid by filtration, wash extensively with water to remove DMF and salts, and dry under vacuum. This yields the final product, this compound.
-
Application in Drug Discovery: The Gateway to JAK Inhibition
The primary and most significant application of this compound is as a central building block for the synthesis of targeted kinase inhibitors. Its structure is particularly well-suited for developing inhibitors of the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2).[4][12] These enzymes are pivotal in cytokine signaling pathways that regulate immune and inflammatory responses.[3][13] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as myeloproliferative neoplasms.[14][15]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a direct signal transduction cascade from the cell surface to the nucleus.[14][16]
-
Cytokine Binding: A cytokine (e.g., an interleukin or interferon) binds to its specific transmembrane receptor.
-
JAK Activation: This binding event causes the receptor chains to dimerize, bringing the associated JAK proteins into close proximity. They then phosphorylate and activate each other.
-
STAT Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This causes the STATs to detach, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, immunity, and cell proliferation.[17][18]
Role in Tofacitinib Synthesis
A prime example of the utility of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is in the synthesis of Tofacitinib , an FDA-approved JAK inhibitor for rheumatoid arthritis.[19][20][21] In the synthetic route to Tofacitinib, the less reactive chloro group at the C2 position is often removed via hydrogenolysis, while the C4 chloro group is displaced by a chiral amine side chain through an SNAr reaction.[7][19] The presence of the iodo group on the precursor (though not present in the final Tofacitinib structure) offers a synthetic handle for creating analogs for structure-activity relationship (SAR) studies, allowing chemists to explore how modifications at the C5 position affect kinase selectivity and potency.
Safety and Handling
As a halogenated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. It is classified as an irritant and is harmful if swallowed or in contact with skin.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its carefully orchestrated functionalities provide a robust and flexible platform for the synthesis of highly specific kinase inhibitors. The structural mimicry of the 7-deazapurine core to ATP, combined with the synthetic versatility afforded by its dichloro-iodo substitution pattern, has solidified its role as a critical intermediate in the development of life-changing therapies for autoimmune diseases and cancer. As the quest for more selective and potent kinase inhibitors continues, the importance of this foundational building block in the drug discovery pipeline is set to endure.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 8. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 13. droracle.ai [droracle.ai]
- 14. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 15. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. research.unl.pt [research.unl.pt]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Potential of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Medicinal Chemist's Gateway to Kinase Inhibition
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its profound biological activities, particularly in the realm of protein kinase inhibition. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it a privileged framework for designing ATP-competitive inhibitors.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . We will dissect its role not as an end-product therapeutic, but as a pivotal starting material and versatile chemical intermediate that enables the synthesis of a vast array of potent and selective kinase inhibitors.[4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility, the biological activities of its derivatives, and the critical experimental workflows used to validate their therapeutic potential.
The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus is classified as a 7-deazapurine, meaning it is an isostere of the natural purine base adenine where the nitrogen at position 7 is replaced by a carbon atom.[3] This subtle yet critical modification provides a robust scaffold that mimics the binding interactions of ATP within the catalytic cleft of protein kinases.[2] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][6] Consequently, compounds built upon the pyrrolo[2,3-d]pyrimidine core have been successfully developed into approved drugs for treating various cancers and inflammatory conditions.[1]
The subject of this guide, this compound (CID 57415902), is a highly valuable building block for medicinal chemists.[7] Its strategic halogenation provides multiple reactive sites for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve desired potency, selectivity, and pharmacokinetic properties.[2]
Synthetic Utility and Chemical Reactivity
The power of this compound lies in its chemical handles, which serve as anchor points for constructing complex molecular architectures.
-
C2 and C4 Chlorine Atoms: These positions are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of amine, alcohol, or thiol-containing fragments. The differential reactivity of the C4 chlorine over the C2 chlorine is often exploited to achieve regioselective substitution, a key strategy in building libraries of potential inhibitors.
-
C5 Iodine Atom: The iodo-substituent is a versatile handle for carbon-carbon bond-forming reactions, such as the Suzuki or Sonogashira cross-coupling reactions.[8] This enables the introduction of aryl or alkyl groups to explore additional binding pockets within the target kinase, often leading to significant gains in potency and selectivity.
A general synthesis of the core intermediate can be achieved through various routes, often starting from readily available materials like 6-aminouracil or diethyl malonate.[9][10]
Exemplary Synthesis Route:
A common laboratory-scale synthesis involves the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[11] The iodination at the C5 position can be accomplished using an iodinating agent like N-iodosuccinimide (NIS).
Mechanism of Action: ATP-Competitive Kinase Inhibition
Derivatives synthesized from the this compound scaffold predominantly function as ATP-competitive inhibitors .[6] They achieve their inhibitory effect by binding to the ATP-binding pocket of a target kinase, directly competing with the endogenous ATP substrate.
The core pyrrolo[2,3-d]pyrimidine ring system typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, an essential interaction that anchors the inhibitor in the active site.[6] The various substituents, attached via the C2, C4, and C5 positions, then extend into adjacent hydrophobic and hydrophilic pockets, conferring both potency and selectivity for the target kinase over other kinases in the human kinome.
Caption: ATP-Competitive Inhibition by a Pyrrolopyrimidine Scaffold.
Therapeutic Landscape of Derived Inhibitors
The versatility of the this compound intermediate has enabled the discovery of inhibitors targeting a wide range of kinases implicated in various diseases.
-
Oncology: This is the most prominent area of application. Derivatives have been developed to target key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-activated kinase 4 (PAK4).[3][6][12] These inhibitors can halt tumor growth, prevent angiogenesis, and induce cancer cell death (apoptosis).[13]
-
Inflammatory Diseases: Kinases like the Janus kinases (JAKs) are crucial mediators of inflammatory signaling. The blockbuster drug Tofacitinib, used for rheumatoid arthritis, is a prime example of a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor, for which 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate.[9]
-
Antiviral Applications: The structural similarity to purines also makes this scaffold a candidate for developing agents that interfere with viral replication processes.[6][10]
Experimental Evaluation: From Synthesis to Biological Activity
A rigorous, multi-step experimental workflow is essential to validate the biological activity of novel compounds synthesized from the this compound intermediate. The following protocols represent a self-validating system, where direct enzymatic inhibition is correlated with a downstream cellular effect.
Caption: Drug Discovery Workflow for Pyrrolopyrimidine Derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay directly measures the enzymatic activity of a purified kinase and is the gold standard for determining a compound's inhibitory potency (IC₅₀).[14][15] The principle is to quantify the amount of ADP produced in the kinase reaction; less ADP means greater inhibition.[16]
Causality: This step is critical to confirm that the compound's activity is due to direct interaction with the target enzyme, rather than non-specific effects. Using ATP concentrations that mimic cellular levels provides more physiologically relevant data.[14]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM). Final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.
-
-
Kinase Reaction Setup (384-well plate format):
-
Prepare a master mix containing the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), the purified target kinase enzyme, and its specific peptide substrate.[15]
-
Dispense the master mix into the wells of a white, opaque 384-well plate.
-
Add 1 µL of the diluted test compound or DMSO (for high and low controls) to the respective wells.
-
Allow the plate to pre-incubate for 15-30 minutes at room temperature to permit compound-enzyme interaction.
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding ATP solution to all wells to a final concentration approximating the Michaelis constant (Km) or physiological levels.
-
Incubate the plate at 30°C for 60 minutes.[15]
-
Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
-
Signal Detection:
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a compatible plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Viability Assay (MTT Assay)
This cell-based assay assesses the downstream effect of kinase inhibition on cell proliferation and viability.[17] It measures the metabolic activity of living cells, providing a robust indicator of cytotoxicity.[15]
Causality: This assay validates that the enzymatic inhibition observed in Protocol 1 translates into a desired biological outcome (e.g., killing cancer cells). It provides a more holistic view of the compound's potential, accounting for cell permeability and off-target effects.
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., H1975 for an EGFR inhibitor) under standard conditions (37°C, 5% CO₂).[12]
-
Trypsinize and count the cells. Seed the cells into a 96-well clear flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting viability against the logarithm of inhibitor concentration.
-
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from these assays are crucial for guiding the drug discovery process. By synthesizing a library of compounds from the this compound core and testing them, researchers can establish clear SAR.
Table 1: Exemplary In Vitro Data for Hypothetical Derivatives
| Compound ID | C4-Substituent | C5-Substituent | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Cancer Cell Line GI₅₀ (nM) |
| Parent | -Cl | -I | >10,000 | >10,000 | >10,000 |
| DERIV-01 | -NH-aniline | -I | 550 | 2,300 | 1,200 |
| DERIV-02 | -NH-aniline | -phenyl | 45 | 1,500 | 98 |
| DERIV-03 | -NH-(3-F-aniline) | -phenyl | 12 | 1,800 | 35 |
| DERIV-04 | -O-phenol | -phenyl | 890 | >5,000 | 2,500 |
This table is for illustrative purposes only.
Interpretation:
-
DERIV-01 vs. DERIV-02: The addition of a phenyl group at C5 (via Suzuki coupling) significantly improves potency against the target kinase and in the cellular assay, demonstrating the value of exploring this position.
-
DERIV-02 vs. DERIV-03: Adding a fluorine atom to the C4-aniline substituent further enhances potency, a common strategy in medicinal chemistry to improve binding interactions.
-
DERIV-02 vs. DERIV-04: Replacing the amine linker at C4 with an ether linker dramatically reduces activity, indicating the hydrogen bond donating capability of the amine is critical for binding to the kinase hinge region.
Conclusion
This compound is a molecule of immense strategic importance in drug discovery. While possessing limited intrinsic biological activity itself, its true value is realized as a versatile chemical scaffold. The reactive chlorine and iodine atoms provide medicinal chemists with the tools to systematically design and synthesize libraries of potent and selective kinase inhibitors. The integrated experimental approach, combining direct enzymatic assays with functional cellular screens, provides a robust framework for identifying and optimizing novel therapeutic candidates for cancer, inflammation, and beyond. This guide serves as a foundational resource for researchers aiming to leverage the power of this privileged core structure in their drug development programs.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 12. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 17. 细胞测定_血管生成测定_蛋白测定-默克生命科学 [sigmaaldrich.cn]
The Strategic Utility of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Scaffolding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine bases of DNA and RNA allows it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1] The strategic derivatization of this core has led to the development of numerous clinically significant kinase inhibitors.[2] This guide focuses on a key intermediate, 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine , a versatile building block that offers multiple reaction handles for the synthesis of diverse and potent therapeutic agents.[3] Its structure allows for selective modifications, making it a valuable starting point for developing novel anticancer and antiviral drugs.[4]
This document will provide an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound derivatives, with a particular focus on their role in the generation of targeted kinase inhibitors.
Physicochemical Properties of the Core Intermediate
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The presence of two chlorine atoms and an iodine atom significantly influences its reactivity and solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂IN₃ | [5] |
| Molecular Weight | 313.91 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 1012785-51-1 | [5] |
Synthesis of the 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold
The journey to complex derivatives begins with the robust synthesis of the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. Several synthetic routes have been established, often starting from readily available pyrimidine precursors. A common and effective method involves the chlorination of the corresponding dihydroxy-pyrrolo[2,3-d]pyrimidine.
Causality in Experimental Choices:
The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is driven by its high reactivity and efficacy in converting hydroxyl groups on the pyrimidine ring to chlorine atoms. The use of a high-boiling point solvent like toluene allows for the reaction to be conducted at elevated temperatures, which is often necessary to drive the chlorination to completion. Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing unwanted side reactions and promoting the desired transformation. The workup procedure involving filtration through diatomaceous earth and extraction with ethyl acetate is a standard method for removing inorganic byproducts and isolating the organic product.
Representative Synthetic Workflow:
Caption: General workflow for the synthesis of the core scaffold.
Introduction of the 5-Iodo Substituent: A Gateway to Diversity
The introduction of an iodine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring is a critical step that significantly enhances the synthetic utility of the scaffold. This is typically achieved through electrophilic iodination using reagents like N-iodosuccinimide (NIS). The iodine atom serves as an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Derivatization Strategies: Building Potent Kinase Inhibitors
The true value of this compound lies in the differential reactivity of its halogenated positions. The chlorine at the 4-position is more susceptible to nucleophilic aromatic substitution than the chlorine at the 2-position. This allows for a stepwise and controlled introduction of different functionalities.
Case Study: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs)
A compelling example of the strategic use of the 5-iodo-pyrrolo[2,3-d]pyrimidine scaffold is in the development of inhibitors for PfCDPKs, which are crucial for the life cycle of the malaria parasite.[6]
The synthesis commences with the amination of the more reactive 4-chloro position, followed by N-alkylation at the 7-position of the pyrrole ring, and finally, a Suzuki-Miyaura coupling at the 5-iodo position to introduce diverse aryl groups.[6]
Caption: Derivatization via N-alkylation and Suzuki coupling.
-
Reactants: To a solution of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in dry DMF, add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Addition: Add the appropriate alkyl bromide or tosylate (1.2 eq).
-
Reaction: Heat the mixture at 70°C for 18 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separating funnel containing ethyl acetate. Wash with brine.
-
Purification: Dry the organic extract over MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield the N-7 alkylated product.[6]
-
Reactants: In a reaction vessel, combine the 7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically 80-100°C), often with microwave irradiation to reduce reaction times.
-
Workup: After cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify the crude product by column chromatography.
Biological Activity of PfCDPK Inhibitors
The synthesized derivatives have shown promising inhibitory activity against PfCDPK1 and PfCDPK4, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[6]
| Compound | PfCDPK1 IC₅₀ (µM) | PfCDPK4 IC₅₀ (µM) |
| 2b | >10 | 0.210 |
| 2f | >10 | 0.530 |
| 2g | 0.589 | 0.291 |
Data extracted from reference[6].
Broader Applications in Kinase Inhibition
The versatility of the this compound scaffold extends beyond anti-malarial drug discovery. This core has been instrumental in the development of inhibitors for a range of other kinases implicated in various diseases.
-
Janus Kinase (JAK) Inhibitors: Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively explored as inhibitors of JAKs, which are involved in inflammatory and autoimmune diseases.[7]
-
Focal Adhesion Kinase (FAK) Inhibitors: This scaffold has also been utilized to design potent FAK inhibitors, which are promising therapeutic agents for cancer treatment.[4][8]
-
Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors: Covalent inhibitors of Itk based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed for the potential treatment of inflammatory and autoimmune diseases, as well as T-cell leukemia/lymphoma.[9]
Conclusion
The this compound core is a powerful and versatile intermediate in modern medicinal chemistry. Its strategically placed reactive sites allow for a high degree of synthetic flexibility, enabling the creation of diverse libraries of compounds for screening against various biological targets. The successful development of potent kinase inhibitors for a range of diseases underscores the importance of this scaffold in drug discovery. As our understanding of the kinome and its role in disease continues to expand, the strategic application of this privileged scaffold will undoubtedly continue to yield novel and effective therapeutic agents.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone for Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a pivotal heterocyclic intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will delve into its synthesis, chemical properties, and critical role as a molecular scaffold in the development of drugs targeting signaling pathways implicated in cancer and autoimmune diseases. This document will further explore detailed experimental protocols, the rationale behind synthetic strategies, and the biological significance of its derivatives, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine ring of adenine allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of modern drug discovery.[2]
The introduction of specific substituents onto the pyrrolo[2,3-d]pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. The subject of this guide, this compound, is a particularly valuable intermediate due to the presence of three key reactive sites: the two chlorine atoms at positions 2 and 4, and the iodine atom at position 5. These sites offer synthetic handles for the introduction of diverse chemical moieties to probe the structure-activity relationships (SAR) of novel kinase inhibitors.
Synthesis and Chemical Properties
The synthesis of this compound is a multi-step process that begins with the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by halogenation.
Synthesis of the Precursor: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
A common route to the precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, starts from 6-aminouracil. The synthesis involves two key steps:
-
Cyclization: Reaction of 6-aminouracil with chloroacetaldehyde in the presence of a base like sodium bicarbonate to form the pyrrolopyrimidine ring.[3]
-
Chlorination: The resulting dihydroxy-pyrrolopyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine [3]
-
Step 1: Preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
To a stirred suspension of 6-aminouracil in water, add sodium bicarbonate.
-
Heat the mixture to 50-60°C.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde.
-
Maintain the temperature and continue stirring for several hours.
-
Cool the reaction mixture and adjust the pH to 3-4 with hydrochloric acid.
-
Filter the precipitate, wash with water, and dry to obtain the intermediate, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
-
-
Step 2: Chlorination to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Suspend the dried 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in phosphorus oxychloride.
-
Add a catalytic amount of an organic base, such as N,N-diisopropylethylamine (DIPEA).
-
Heat the mixture to 80-90°C and stir for several hours.
-
After completion, carefully quench the reaction mixture with ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Iodination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
The introduction of an iodine atom at the C5 position of the pyrrole ring is a crucial step to afford the title compound. This is typically achieved through electrophilic iodination. A common and effective iodinating agent for such electron-rich heterocyclic systems is N-iodosuccinimide (NIS). The reaction proceeds readily in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Plausible Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add N-iodosuccinimide (approximately 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Chemical Properties and Spectroscopic Data
This compound is a stable solid at room temperature. The presence of the electron-withdrawing chloro and iodo substituents makes the pyrrole ring less susceptible to oxidation compared to the unsubstituted parent heterocycle.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₆H₂Cl₂IN₃ |
| Molecular Weight | 313.91 g/mol |
| CAS Number | 1012785-51-1 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents |
-
¹H NMR: A singlet corresponding to the C6-proton of the pyrrole ring is expected, likely in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the adjacent iodine and the aromatic system. A broad singlet corresponding to the N7-H proton would also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spectrum would show six distinct signals for the carbon atoms of the bicyclic system. The carbons attached to the halogens (C2, C4, and C5) would exhibit characteristic chemical shifts influenced by the electronegativity and size of the halogen atoms.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The strategic placement of reactive handles on the this compound core makes it an exceptionally versatile starting material for the synthesis of a diverse library of kinase inhibitors. The differential reactivity of the chloro and iodo groups allows for selective and sequential functionalization.
The Janus Kinase (JAK) - STAT Signaling Pathway: A Key Therapeutic Target
The Janus kinase (JAK) family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway.[5] This pathway transduces signals from a multitude of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[5] Aberrant JAK-STAT signaling is implicated in a variety of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in certain cancers.[5] Consequently, inhibitors of the JAK family have emerged as a significant class of therapeutic agents.
References
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This technical guide provides an in-depth exploration of the discovery and synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a "privileged scaffold" frequently found in bioactive molecules, particularly as kinase inhibitors. The introduction of chloro and iodo substituents at specific positions creates a versatile intermediate, primed for diverse downstream chemical modifications in the development of novel therapeutics. This document details the logical synthesis pathway, explains the causality behind experimental choices, provides a detailed experimental protocol, and presents the physicochemical properties of this key building block.
Introduction: The Strategic Importance of the 7H-pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in modern drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases.[1] This has led to the development of a multitude of kinase inhibitors for a range of diseases, including rheumatoid arthritis, cancer, and various inflammatory conditions.[2][3]
The subject of this guide, this compound, is a particularly valuable intermediate.[4] The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring offer differential reactivity, allowing for sequential and regioselective nucleophilic substitution. The iodine atom at the 5-position of the pyrrole ring introduces a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This trifunctionalized core, therefore, provides medicinal chemists with a powerful platform for generating extensive libraries of novel compounds for structure-activity relationship (SAR) studies.[5]
The Synthetic Blueprint: A Two-Stage Approach
The discovery of this compound was not a singular event but rather the logical outcome of the need for highly functionalized intermediates in drug development programs. The most rational and widely practiced synthetic strategy involves a two-stage process:
-
Construction of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core.
-
Regioselective iodination at the C-5 position.
This approach allows for the efficient and large-scale production of the dichlorinated precursor, which can then be selectively iodinated to yield the final product.
Stage 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of the dichlorinated core typically begins with readily available and inexpensive starting materials, such as 4-aminouracil.[3][6] The overall transformation involves the construction of the pyrrole ring onto the existing pyrimidine core, followed by chlorination of the resulting dihydroxy intermediate.
Causality Behind Experimental Choices:
-
Starting Material: 4-aminouracil is an ideal starting point due to its pre-formed pyrimidine ring and the presence of an amino group that can be utilized for the construction of the fused pyrrole ring.
-
Ring Formation: The reaction with chloroacetaldehyde introduces the two-carbon unit necessary to form the five-membered pyrrole ring. This cyclization is typically carried out under mild basic conditions to facilitate the condensation and subsequent ring closure.[3]
-
Chlorination: The resulting 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine is a stable intermediate. The hydroxyl groups are then converted to the more reactive chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][6][7] The addition of an organic base, such as diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction and to drive the reaction to completion.[7]
Experimental Workflow for Stage 1:
Caption: Synthetic pathway for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Stage 2: C-5 Iodination
With the dichlorinated core in hand, the next critical step is the regioselective introduction of an iodine atom at the C-5 position of the pyrrole ring. This is an electrophilic aromatic substitution reaction.
Causality Behind Experimental Choices:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[8][9] It is a mild and effective source of an electrophilic iodine (I⁺). Compared to molecular iodine (I₂), NIS is easier to handle and often provides higher yields and cleaner reactions with fewer byproducts.[10]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the starting material.
-
Reaction Conditions: The reaction is often carried out at or below room temperature to control the exothermicity and to prevent potential side reactions. The electron-rich nature of the pyrrole ring facilitates the electrophilic attack at the C-5 position.
Experimental Workflow for Stage 2:
Caption: C-5 Iodination of the dichlorinated pyrrolopyrimidine core.
Detailed Experimental Protocol
The following protocol is a representative, self-validating system for the synthesis of this compound.
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Step 1: Preparation of 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine
-
To a solution of 4-aminouracil (1.0 eq) and anhydrous sodium acetate (3.0-5.0 eq) in water, heat the mixture to 60-80 °C.[6]
-
Slowly add a 40% aqueous solution of chloroacetaldehyde (1.1 eq).
-
Stir the reaction mixture for 4-6 hours at this temperature.
-
Cool the mixture to room temperature.
-
Filter the resulting precipitate, wash with water, and dry under reduced pressure to yield 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine.
-
-
Step 2: Chlorination
-
To phosphorus oxychloride (POCl₃) (5.0-10.0 eq), add 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in portions.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) dropwise, maintaining the temperature.[7]
-
Heat the reaction mixture to 80-85 °C and stir for 3-4 hours.[3]
-
After completion of the reaction (monitored by TLC or HPLC), cool the mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.
-
Neutralize the solution with an aqueous base (e.g., ammonia or sodium bicarbonate) to a pH of 6-8.[3]
-
Filter the precipitate, wash thoroughly with water, and dry under reduced pressure to obtain 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Synthesis of this compound
-
Step 3: Iodination
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to afford this compound as a solid.
-
Physicochemical Properties and Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂IN₃ | [11] |
| Molecular Weight | 313.91 g/mol | [11] |
| CAS Number | 1012785-51-1 | [11] |
| Appearance | Off-white to yellow solid | [7] |
| IUPAC Name | This compound | [11] |
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and assess the purity of the final compound.
Conclusion
The development of a robust and scalable synthesis for this compound has been a significant enabler for the discovery of new kinase inhibitors and other potential therapeutic agents. The strategic placement of two reactive chlorine atoms and an iodine atom on the privileged 7H-pyrrolo[2,3-d]pyrimidine scaffold provides a versatile platform for medicinal chemists. The synthetic route outlined in this guide, based on logical and well-established chemical principles, represents a field-proven approach to accessing this valuable building block.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. research.unl.pt [research.unl.pt]
- 3. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 4. This compound [myskinrecipes.com]
- 5. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 6. CN111533746A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 7. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in Research and Development
Introduction: The Pyrrolo[2,3-d]pyrimidine Core and the Significance of a Tri-Halogenated Intermediate
In the landscape of modern medicinal chemistry, the 7-deazapurine scaffold, scientifically known as 7H-pyrrolo[2,3-d]pyrimidine, has emerged as a "privileged structure." Its resemblance to the purine core of adenine allows it to effectively compete for the ATP-binding sites of numerous kinases, making it a cornerstone in the development of targeted therapies. Within this important class of heterocycles, 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine stands out as a highly versatile and strategically important research chemical. Its trifunctionalized nature, featuring two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position, provides medicinal chemists with a powerful tool for the systematic and selective elaboration of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, characterization, and application, with a particular focus on its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a research chemical is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂IN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 313.91 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to yellow powder (predicted) | |
| CAS Number | 1012785-51-1 | --INVALID-LINK--[1] |
Safety and Handling:
This compound is a research chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on GHS classifications for this compound, it is harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation[1].
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this key intermediate is typically a multi-step process, commencing from readily available starting materials. The following workflow outlines a common synthetic route.
References
Methodological & Application
Application Notes and Protocols for the Utilization of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in Cancer Research
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as a pivotal intermediate in the synthesis and evaluation of novel kinase inhibitors for cancer therapy. This document provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring both reproducibility and a deep understanding of the underlying principles.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural resemblance to adenine allows it to effectively mimic ATP, the natural substrate for kinases, thereby enabling competitive inhibition at the enzyme's active site.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.
The subject of this guide, this compound, is a highly functionalized derivative of this core structure. The chlorine atoms at the C2 and C4 positions, along with the iodine at the C5 position, provide reactive handles for a variety of chemical transformations. This allows for the systematic and diverse modification of the scaffold to achieve high potency and selectivity against specific cancer-driving kinases such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]
This guide will delineate the synthetic route to a representative multi-targeted kinase inhibitor starting from this compound, followed by detailed protocols for its biological evaluation.
Synthetic Strategy: From Building Block to Potent Inhibitor
The synthetic versatility of this compound allows for the construction of a diverse library of potential kinase inhibitors. The general strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions at the C4 and C2 positions, followed by a cross-coupling reaction at the C5 position. This modular approach enables the exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core to optimize target engagement and pharmacological properties.
Herein, we present a representative synthetic workflow for the preparation of a multi-targeted kinase inhibitor.
Caption: Synthetic workflow for a multi-targeted kinase inhibitor.
Detailed Synthetic Protocol
This protocol outlines the synthesis of a representative kinase inhibitor. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Primary amine (R1-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Primary amine (R2-NH2)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Tetrabutylammonium fluoride (TBAF) or Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
-
NMR spectrometer and mass spectrometer for characterization
Step 1: Protection of the N7 Position
Rationale: The pyrrole nitrogen (N7) is acidic and can interfere with subsequent reactions. Protection with a suitable group like SEM ensures regioselectivity in the following steps.
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N7-protected intermediate.
Step 2: Selective C4 Amination
Rationale: The C4 position is more reactive towards nucleophilic substitution than the C2 position. This allows for the selective introduction of a desired amine at this position.
-
Dissolve the N7-protected intermediate (1.0 eq) and the desired primary amine (R1-NH2, 1.1 eq) in n-butanol.
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the C4-amino intermediate.
Step 3: C2 Amination
Rationale: With the more reactive C4 position substituted, the C2 position can now be targeted for the introduction of a second, different amine.
-
In a sealed tube, combine the C4-amino intermediate (1.0 eq) and the second primary amine (R2-NH2, 3.0-5.0 eq).
-
Heat the mixture at a high temperature (e.g., 120-150 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product directly by silica gel column chromatography to afford the C2,C4-diamino intermediate.
Step 4: Suzuki Coupling at C5
Rationale: The iodo group at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl moieties.
-
To a solution of the C2,C4-diamino intermediate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired arylboronic acid (1.5 eq) and a base such as K2CO3 (3.0 eq).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the C5-aryl intermediate.
Step 5: Deprotection of N7
Rationale: The final step is the removal of the protecting group from the N7 position to yield the final kinase inhibitor.
-
Dissolve the C5-aryl intermediate in a suitable solvent (e.g., THF for TBAF deprotection or dichloromethane for TFA deprotection).
-
Add the deprotecting agent (TBAF or TFA) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the final compound by silica gel column chromatography or preparative HPLC.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Biological Evaluation: Assessing Anti-Cancer Activity
Once the target compound is synthesized and characterized, its biological activity must be assessed. This typically involves a tiered approach, starting with in vitro enzymatic assays, followed by cell-based assays, and potentially in vivo studies.
Caption: Workflow for the biological evaluation of the synthesized inhibitor.
In Vitro Kinase Inhibition Assay Protocol (General)
Rationale: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of a specific kinase. This is crucial for determining the potency (IC50) and selectivity of the inhibitor.
Materials:
-
Purified recombinant kinase (e.g., JAK2, EGFR, VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor and a known reference inhibitor (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Representative Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| Synthesized Inhibitor | JAK2 | [Example Value: 50] |
| Synthesized Inhibitor | EGFR | [Example Value: 150] |
| Synthesized Inhibitor | VEGFR2 | [Example Value: 75] |
| Sunitinib (Reference) | VEGFR2 | [Example Value: 10] |
Cell Viability (MTT) Assay Protocol
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This assay determines the concentration of the inhibitor required to reduce the viability of cancer cells by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines (e.g., K562 for leukemia, A549 for lung cancer)
-
Complete cell culture medium
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized inhibitor in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and determine the GI50/IC50 value.
-
Conclusion and Future Directions
The strategic use of this compound provides a robust platform for the development of novel kinase inhibitors with significant potential in cancer therapy. The synthetic and biological protocols detailed in these application notes offer a clear and reproducible workflow for the discovery and initial characterization of such compounds. Further studies, including cellular target engagement assays (e.g., Western blotting for phosphorylated kinases) and in vivo efficacy studies in animal models, are essential next steps to fully elucidate the therapeutic potential of newly synthesized inhibitors.
References
Application Notes and Protocols for the Dissolution of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of a Versatile Scaffold
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrrolo[2,3-d]pyrimidine core is a key structural motif found in a variety of biologically active molecules, including potent kinase inhibitors.[1] The strategic placement of chloro and iodo substituents provides reactive handles for further chemical modifications, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. Given its crucial role as a building block, a reliable and reproducible protocol for its dissolution is paramount for successful downstream applications.
This document provides a detailed protocol for the dissolution of this compound, including recommendations for solvent selection, safety precautions, and best practices for preparing stock solutions.
Understanding the Physicochemical Properties and Solubility Challenges
The chemical structure of this compound, characterized by its aromatic rings and halogen substituents, dictates its solubility profile.[2] Like many other pyrrolopyrimidine derivatives, it exhibits poor aqueous solubility. This limited water solubility can pose challenges for its use in biological assays that require aqueous buffer systems. Therefore, the use of organic solvents is necessary to achieve a homogenous solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂IN₃ | PubChem[2] |
| Molecular Weight | 313.91 g/mol | PubChem[2] |
| Appearance | Solid (powder) | Inferred from safety data sheets |
| Water Solubility | Poor | General knowledge for this class of compounds |
Recommended Solvents for Dissolution
Based on the chemical nature of this compound and empirical data from related compounds, the following organic solvents are recommended for its dissolution:
-
Dimethylformamide (DMF): In a study involving a structurally similar compound, N-[5-Iodo-7-(2-methoxybenzyl)-N-(2,2-dimethylpropanoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide, dry DMF was successfully used as a solvent.
-
Dimethyl Sulfoxide (DMSO): DMSO is a widely used aprotic polar solvent with excellent solubilizing properties for a broad range of organic compounds. It is a common choice for preparing stock solutions of drug candidates for biological screening.
The choice of solvent will depend on the specific requirements of the downstream application, including compatibility with other reagents and biological systems.
Safety Precautions and Handling
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it should be handled with care in a well-ventilated laboratory or under a chemical fume hood.
Personal Protective Equipment (PPE) to be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Avoid inhalation of dust and direct contact with skin and eyes.[3] In case of accidental exposure, follow the first-aid measures outlined in the SDS.
Protocol for the Preparation of a Stock Solution
This protocol provides a step-by-step guide for dissolving this compound to prepare a stock solution. The final concentration of the stock solution can be adjusted based on experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate glassware (e.g., volumetric flask or vial)
-
Personal Protective Equipment (PPE)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this step in a well-ventilated area to avoid inhaling any dust.
-
Adding the Solvent: Transfer the weighed powder to a suitable volumetric flask or vial. Add a portion of the chosen solvent (DMF or DMSO) to the container.
-
Dissolution: Vigorously vortex the mixture to facilitate the dissolution of the solid. Gentle warming (to no more than 40-50 °C) may be applied to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Bringing to Final Volume: Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume.
-
Homogenization: Mix the solution thoroughly by vortexing or inverting the container several times to ensure a homogenous stock solution.
-
Storage: Store the stock solution in a tightly sealed container at -20°C for short-term storage or -80°C for long-term storage. Protect from light.
Dissolution Workflow Diagram
Caption: Workflow for dissolving this compound.
Stability and Storage
Proper storage of the stock solution is critical to maintain its integrity and ensure the reliability of experimental results.
-
Short-term Storage: For use within a few days to a week, store the stock solution at -20°C in a tightly sealed container.
-
Long-term Storage: For extended periods, it is recommended to aliquot the stock solution into smaller, single-use vials and store them at -80°C. This will minimize freeze-thaw cycles that can lead to degradation of the compound.
-
Light Sensitivity: Protect the stock solution from light to prevent potential photodegradation.
Conclusion
This application note provides a comprehensive guide for the safe and effective dissolution of this compound. By following the recommended procedures for solvent selection, handling, and storage, researchers can ensure the preparation of high-quality stock solutions for their downstream applications in drug discovery and chemical synthesis. The inherent low aqueous solubility of this compound class necessitates the use of organic solvents like DMF or DMSO, and strict adherence to safety protocols is essential due to the limited toxicological data available.
References
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives for Screening
Introduction: The Significance of the 7-Deazapurine Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous purines allows for competitive binding to the ATP-binding sites of a multitude of protein kinases. This has led to the development of numerous kinase inhibitors for the treatment of cancers and inflammatory diseases. The strategic derivatization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive, in-depth technical overview of the synthesis of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate that allows for selective and sequential derivatization at multiple positions. We will then explore the generation of a diverse chemical library through palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Sonogashira couplings. Finally, we will address the crucial aspects of preparing these novel chemical entities for high-throughput screening (HTS) to identify promising lead compounds.
Part 1: Synthesis of the Core Intermediate: this compound
The synthetic strategy begins with the construction of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by a regioselective iodination at the C5 position.
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
A robust and scalable method for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (2), which can be synthesized from 6-aminouracil (1).
Caption: Synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core.
Protocol 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (3)
-
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (2)
-
To a stirred suspension of 6-aminouracil (1) (1 equiv.) and sodium bicarbonate (1.5 equiv.) in water, add a 40% aqueous solution of chloroacetaldehyde (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the mixture to room temperature and adjust the pH to ~5 with acetic acid.
-
Collect the precipitate by filtration, wash with water and ethanol, and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (2).
-
-
Step 2: Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (3)
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (2) (1 equiv.) in toluene, add phosphoryl chloride (POCl₃) (3 equiv.) slowly at room temperature.
-
Heat the mixture to 70 °C, then add N,N-diisopropylethylamine (DIPEA) (2 equiv.) dropwise over 2 hours.
-
After the addition is complete, heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3)[1].
-
Iodination of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The electron-deficient nature of the pyrimidine ring necessitates the use of a potent iodinating agent. N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid is an effective system for this transformation.[2][3]
Caption: Iodination of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core.
Protocol 2: Synthesis of this compound (4)
-
To concentrated sulfuric acid, cooled to 0 °C, add N-iodosuccinimide (NIS) (1.1 equiv.) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) (1 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound (4).
Part 2: Library Generation via Palladium-Catalyzed Cross-Coupling Reactions
The this compound (4) is an excellent substrate for diversification. The differential reactivity of the C-I and C-Cl bonds allows for sequential and regioselective functionalization. The C5-iodo bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C2 and C4-chloro groups.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Diversification
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between the C5 position of the pyrrolo[2,3-d]pyrimidine core and a wide variety of aryl and heteroaryl boronic acids. Microwave-assisted synthesis can significantly accelerate these reactions.[4]
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
-
In a 10 mL microwave vial, combine this compound (4) (1 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (3 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 120 °C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O | DMF |
| Temperature | 120 °C (µW) | 100 °C | 110 °C |
| Typical Yield | Good to Excellent | Good | Variable |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Sonogashira Coupling for Alkynyl Diversification
The Sonogashira coupling enables the introduction of terminal alkynes at the C5 position, providing access to a different chemical space and opportunities for further transformations.
Protocol 4: Sonogashira Coupling
-
To a solution of this compound (4) (1 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.) and a copper(I) co-catalyst like CuI (0.1 equiv.).
-
Add a base, typically a hindered amine such as triethylamine or diisopropylethylamine (3 equiv.).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Dilute the reaction with an organic solvent, wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Part 3: Preparation of Synthesized Derivatives for High-Throughput Screening
The successful identification of bioactive compounds from a newly synthesized library is critically dependent on the meticulous preparation and management of the compound collection for high-throughput screening (HTS).
Caption: Workflow for the preparation of a compound library for HTS.
Quality Control
The quality of the compound library is paramount for the reliability of screening data.[5][6] Each synthesized derivative must undergo rigorous quality control to determine its identity and purity.
-
Purity Assessment: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the standard method for determining the purity of each compound. A minimum purity of >95% is generally required for HTS.
-
Identity Confirmation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure of the synthesized compounds.
Solubilization and Plating
-
Solubilization: Dimethyl sulfoxide (DMSO) is the most common solvent for creating stock solutions of small molecules for HTS due to its high solubilizing power and compatibility with most assay formats.[7]
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) in 96- or 384-well plates.
-
Assay Plates: Use automated liquid handlers to accurately dispense nanoliter to microliter volumes of the stock solutions into the assay plates to achieve the desired final screening concentration.
Storage and Management
Proper storage is essential to maintain the integrity of the compound library over time.
-
Storage Conditions: Store stock solution plates at -20 °C or -80 °C in a low-humidity environment to prevent degradation and water absorption by DMSO.
-
Data Management: A robust database is crucial for tracking each compound's identity, purity, concentration, location in the plate, and associated screening data.
Conclusion
The synthetic routes and protocols detailed in this guide provide a comprehensive framework for the generation of a diverse library of this compound derivatives. The strategic use of this key intermediate, coupled with powerful cross-coupling methodologies, allows for the systematic exploration of the chemical space around the 7-deazapurine scaffold. By adhering to stringent quality control and compound management practices, researchers can confidently screen these novel compounds to identify promising new therapeutic agents.
References
- 1. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries. | Semantic Scholar [semanticscholar.org]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold of 7-Deazapurine
In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibition, the 7H-pyrrolo[2,3-d]pyrimidine core structure has emerged as a "privileged scaffold." Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of a multitude of protein kinases. This mimicry provides a foundational blueprint for the development of potent and selective kinase inhibitors. The strategic functionalization of this core is paramount in tailoring its activity towards specific kinase targets and achieving desirable pharmacological profiles.
This technical guide delves into the nuanced application of a highly functionalized derivative, 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . We will explore the distinct roles of its chloro and iodo substituents, which render it a versatile and powerful intermediate in the synthesis of targeted therapeutics, most notably inhibitors of the Janus Kinase (JAK) family.
The Rationale of Functionalization: A Trifecta of Reactivity and Selectivity
The utility of this compound in medicinal chemistry is not coincidental; it is a product of deliberate chemical design. Each substituent serves a specific and synergistic purpose:
-
The 2,4-Dichloro Groups: These two chlorine atoms are not merely passive components. They are strategically placed reactive handles that allow for sequential and regioselective functionalization. The chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This differential reactivity is a cornerstone of its synthetic utility, enabling the controlled, stepwise introduction of various moieties. For instance, an amine can be selectively introduced at C4, followed by a different functional group at C2 via palladium-catalyzed cross-coupling reactions. This predictable reactivity is crucial for building molecular complexity in a controlled manner.[1][2]
-
The 5-Iodo Group: The iodine atom at the C5 position is a critical addition for achieving high target selectivity, particularly for certain kinase isoforms. While it can also serve as a handle for further modifications via cross-coupling reactions, its primary role in many modern inhibitors is to engage in specific, non-covalent interactions within the kinase active site. For example, in the development of selective Janus Kinase 1 (JAK1) inhibitors, the iodine atom has been shown to form a key interaction with a histidine residue (His-885) in the JAK1 active site. This interaction is absent or less favorable in other JAK isoforms, thus conferring a significant degree of selectivity.[3] This exemplifies how a seemingly simple halogen atom can be a powerful tool for achieving isoform-specific inhibition, a crucial factor in minimizing off-target effects and improving the safety profile of a drug candidate.
Application in Kinase Inhibitor Synthesis: Targeting the JAK-STAT Pathway
A primary application of this compound is in the synthesis of inhibitors targeting the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.[4][5][6] This pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in immune response, cell proliferation, and inflammation.[5][6] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases, inflammatory conditions, and cancers.[6][7] Consequently, JAK inhibitors have become a significant class of therapeutics.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, derived from intermediates like this compound, forms the core of several approved and clinical-stage JAK inhibitors.[5]
Biological Pathway Overview: The JAK-STAT Signaling Cascade
Below is a diagram illustrating the key steps in the JAK-STAT signaling pathway, the target of inhibitors synthesized from the topic compound.
Caption: The JAK-STAT signaling pathway.
Experimental Protocols
The following protocols are provided as a guide for researchers. These are representative procedures and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of the Key Intermediate this compound
This protocol details the iodination of the readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The use of N-iodosuccinimide (NIS) provides a reliable and regioselective method for the introduction of iodine at the C5 position of the pyrrole ring.
Reaction Scheme:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 90213-66-4 | 188.01 | 1.0 g | 5.32 |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | 1.31 g | 5.85 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 5.32 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to dissolve the starting material.
-
Cool the solution to 0 °C using an ice-water bath.
-
To the cooled, stirring solution, add N-iodosuccinimide (NIS, 1.31 g, 5.85 mmol, 1.1 equivalents) portion-wise over 10 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS.
-
Stir the mixture for 15-20 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with water (3 x 30 mL) and then with a small amount of cold diethyl ether or methanol.
-
Dry the product under vacuum to afford this compound as a solid.
Causality and Insights:
-
Solvent Choice: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the starting materials and reagents, facilitating the reaction.
-
Reagent: NIS is a mild and effective electrophilic iodinating agent. Using a slight excess (1.1 equivalents) ensures complete conversion of the starting material.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Work-up: The sodium thiosulfate quench is essential to remove any remaining NIS, which can complicate purification. The final washes remove residual salts and solvent.
Protocol 2: Regioselective C4-Amination via SNAr Reaction
This protocol demonstrates the selective displacement of the C4-chloro group with an amine, a crucial step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 1012785-51-1 | 313.91 | 500 mg | 1.59 |
| Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 188 mg | 1.75 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.55 mL | 3.18 |
| 2-Propanol (Isopropanol) | 67-63-0 | 60.10 | 10 mL | - |
Step-by-Step Procedure:
-
In a sealable reaction vessel, combine this compound (500 mg, 1.59 mmol), the desired amine (1.1 equivalents, 1.75 mmol), and 2-propanol (10 mL).
-
Add diisopropylethylamine (DIPEA, 2.0 equivalents, 3.18 mmol) to the suspension.
-
Seal the vessel and heat the reaction mixture to 80-90 °C with stirring.
-
Maintain the temperature for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by vacuum filtration and wash with cold 2-propanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the desired C4-aminated product.
Causality and Insights:
-
Regioselectivity: The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position, leading to high regioselectivity for this SNAr reaction.[1][8]
-
Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent and Temperature: 2-Propanol is a common solvent for this transformation. Heating is typically required to overcome the activation energy of the SNAr reaction.
Synthetic Workflow Example
The following diagram illustrates a typical synthetic sequence starting from this compound to a hypothetical kinase inhibitor scaffold.
Caption: Synthetic workflow for a kinase inhibitor.
Conclusion
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its pre-functionalized nature, with differentially reactive chlorine atoms and a selectivity-enhancing iodine substituent, provides a robust and versatile platform for the efficient construction of complex kinase inhibitors. The ability to perform sequential, regioselective modifications allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. As the demand for targeted therapies continues to grow, the application of such intelligently designed intermediates will remain a cornerstone of successful drug discovery programs, particularly in the pursuit of novel treatments for inflammatory diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in Complex Synthesis
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4] This guide provides an in-depth examination of a highly functionalized and versatile intermediate: 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . We will elucidate its strategic importance, provide detailed, field-proven protocols for its synthesis, and demonstrate its application as a pivotal building block in the construction of complex molecular architectures. The distinct reactivity of its three functional handles—the C4-chloro, C2-chloro, and C5-iodo groups—offers a programmable platform for sequential, site-selective modifications, making it an invaluable tool for researchers in drug discovery and development.
Introduction: The Strategic Value of a Trifunctionalized Intermediate
Kinase inhibitors have revolutionized the treatment of diseases ranging from cancer to autoimmune disorders by targeting aberrant cellular signaling pathways.[3][5] A significant number of these inhibitors are built upon the 7H-pyrrolo[2,3-d]pyrimidine core.[6][7][8] The power of This compound lies in its pre-functionalized structure, which provides chemists with three distinct reactive sites.
-
C4-Chloride: The most electrophilic site, highly susceptible to nucleophilic aromatic substitution (SNAr). This position is often the primary point of diversification for attaching key pharmacophoric fragments.
-
C2-Chloride: Less reactive than the C4-chloride, allowing for sequential substitution under more forcing conditions or with more potent nucleophiles. This differential reactivity is the cornerstone of its strategic utility.
-
C5-Iodide: A versatile handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds.
This multi-faceted reactivity allows for a convergent and efficient approach to building libraries of complex molecules, such as the Janus kinase (JAK) inhibitor Ruxolitinib and other targeted therapies.[9][10]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₂IN₃ | [11] |
| Molecular Weight | 313.91 g/mol | [11] |
| Monoisotopic Mass | 312.86705 Da | [11][12] |
| Appearance | White to off-white solid | [13] |
| IUPAC Name | This compound | [11] |
Synthetic Workflow: From Core Heterocycle to Key Intermediate
The synthesis of the title compound is a logical, two-step process starting from the readily available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The workflow involves a robust chlorination followed by a regioselective iodination.
Caption: Overall synthetic pathway to the title intermediate.
Protocol 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the conversion of the diol precursor to the dichloro intermediate. The key transformation is the replacement of hydroxyl groups with chlorides using phosphorus oxychloride (POCl₃).
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): A powerful and common dehydrating and chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides.
-
Diisopropylethylamine (DIPEA): A non-nucleophilic organic base used to neutralize the HCl generated during the reaction. Its slow, dropwise addition is critical to control the highly exothermic nature of the reaction and prevent thermal runaway.[14]
-
Toluene: An appropriate high-boiling solvent for this reaction temperature.
Step-by-Step Methodology:
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 mL).[14]
-
Reagent Addition: Under stirring, slowly add phosphorus oxychloride (18.5 mL, 198.5 mmol).[14]
-
Heating and Base Addition: Warm the reaction mixture to 70 °C. Begin the dropwise addition of diisopropylethylamine (23.0 mL, 132.3 mmol) over a period of 2.5 hours to maintain controlled reflux and manage the exotherm.[14]
-
Reaction Monitoring: After the addition is complete, maintain the temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly pouring the mixture onto crushed ice/water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).[14]
-
Washing and Drying: Combine the organic layers and wash with saturated brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.[14]
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a solid. A typical yield is around 52%.[14]
Protocol 2: Synthesis of this compound
This protocol details the regioselective iodination at the C5 position of the pyrrole ring, which is electron-rich and susceptible to electrophilic substitution.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): A mild and efficient source of an electrophilic iodine cation (I⁺).[13][15] It is preferred over molecular iodine (I₂) for its higher reactivity and cleaner reaction profile.[16]
-
Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the starting material and reagent.
-
Low Temperature (0 °C): Initiating the reaction at low temperature helps to control the reaction rate and improve regioselectivity, minimizing potential side reactions.[17]
-
Sodium Thiosulfate (Na₂S₂O₃): Used during workup to quench any unreacted NIS and elemental iodine, preventing their persistence in the final product.[17]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (8.0 g, 42.55 mmol) in DMF (40 mL) in a round-bottom flask.[17]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (10.5 g, 46.81 mmol, 1.1 eq) to the cooled solution in portions.[17]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC or LC-MS.
-
Quenching and Precipitation: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (200 mL).[17] This will cause the product to precipitate.
-
Isolation and Washing: Collect the precipitate by filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove DMF and salts.[17]
-
Drying: Dry the collected solid under vacuum to yield the final product, this compound.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Chlorination | POCl₃, DIPEA | Toluene | 70 °C to reflux | ~52%[14] |
| 2. Iodination | N-Iodosuccinimide (NIS) | DMF | 0 °C to RT | High |
Application in Synthesis: Gateway to Kinase Inhibitors
The true value of this compound is realized in its subsequent transformations. The differential reactivity of the C4 and C2 chlorides is key. The C4 position is significantly more activated towards nucleophilic attack. This allows for selective substitution at C4 while leaving the C2 and C5 positions available for further, orthogonal chemistry.
Caption: Selective nucleophilic substitution at the C4 position.
Protocol 3: Selective C4-Amination (Illustrative Example)
This protocol demonstrates a typical SNAr reaction at the C4 position, which is a common step in the synthesis of many kinase inhibitors.
Causality Behind Experimental Choices:
-
Nucleophile (Amine): Represents a typical building block containing a key pharmacophore.
-
Base (e.g., K₂CO₃ or DIPEA): Required to neutralize the HCl byproduct of the substitution reaction, driving the reaction to completion.
-
Solvent (e.g., DMF, Acetonitrile, or Dioxane): Polar aprotic solvents are ideal for SNAr reactions as they can solvate the charged intermediates.
Step-by-Step Methodology:
-
Inert Atmosphere: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.0 eq), the desired amine nucleophile (1.1 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as acetonitrile or DMF.
-
Heating: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by silica gel chromatography to isolate the C4-substituted product. This product retains the C2-chloro and C5-iodo functionalities for subsequent orthogonal reactions, such as Suzuki coupling at the C5 position or a second SNAr at the C2 position.
Conclusion
This compound is a high-value, strategic intermediate for the synthesis of complex heterocyclic compounds. Its three distinct reactive sites provide a robust platform for controlled, sequential modifications. The protocols provided herein offer reliable and reproducible methods for its synthesis and demonstrate its utility in constructing core structures for targeted therapeutics. For researchers and scientists in drug development, mastering the chemistry of this intermediate opens a direct and versatile route to novel kinase inhibitors and other biologically active molecules.
References
- 1. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. - OAK Open Access Archive [oak.novartis.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 11. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C6H2Cl2IN3) [pubchemlite.lcsb.uni.lu]
- 13. Page loading... [wap.guidechem.com]
- 14. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 15. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 16. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]
- 17. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
Application Notes and Protocols for the Handling and Storage of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Understanding the Molecule
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in a variety of kinase inhibitors, making this compound a valuable building block for the synthesis of potential therapeutics.[2] The presence of reactive chloro and iodo substituents allows for diverse chemical modifications, such as nucleophilic substitution and cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[3][4]
However, the very features that make this compound a versatile synthetic intermediate also impart specific handling and storage requirements. The dichloropyrimidine moiety is susceptible to hydrolysis, and the overall structure suggests potential for toxicity and poor aqueous solubility. These application notes provide a comprehensive guide to the safe and effective handling and storage of this compound, ensuring both the integrity of the material and the safety of laboratory personnel.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the foundation of a robust handling protocol. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1012785-51-1 | [5][6] |
| Molecular Formula | C₆H₂Cl₂IN₃ | [1][5][6] |
| Molecular Weight | 313.91 g/mol | [1][5][6] |
| Appearance | Off-white to yellow or brown powder/solid | N/A |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
The toxicological properties of this compound have not been fully investigated.[7] As with many halogenated heterocyclic compounds used in early-stage drug discovery, it is prudent to treat it as a potentially cytotoxic and hazardous substance. Therefore, all handling procedures should be designed to minimize exposure.
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial. The following workflow outlines the key steps to ensure safe handling.
Caption: Risk assessment and mitigation workflow for handling this compound.
Storage: Preserving Compound Integrity
The stability of this compound is critical for the reproducibility of experimental results. Improper storage can lead to degradation, primarily through hydrolysis of the chloro groups.
Recommended Storage Conditions:
-
Temperature: Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent reaction with atmospheric moisture. The dichloropyrimidine moiety is electrophilic and susceptible to nucleophilic attack by water, which can lead to the formation of hydroxy-pyrimidines, thereby altering the compound's reactivity and molecular weight.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture. The compound is noted to be hygroscopic.
-
Location: Store in a dry, well-ventilated area designated for hazardous chemicals.
Handling Protocols
Due to its hazardous nature and physical form as a fine powder, all manipulations of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne powder that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation. Double gloving is recommended when handling the pure compound. |
| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation. |
Weighing Protocol (Tare Method)
The "tare method" is the recommended procedure for weighing this compound to minimize the risk of exposure and contamination.
-
Preparation:
-
Don the appropriate PPE as outlined in section 5.1.
-
Designate a work area within a chemical fume hood and cover the surface with absorbent bench paper.
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the hygroscopic powder.
-
-
Weighing:
-
Place a clean, empty vial with a screw cap on the analytical balance and tare the balance to zero.
-
Transfer the tared vial to the chemical fume hood.
-
Carefully transfer the desired amount of this compound powder into the vial using a clean spatula.
-
Securely close the vial cap.
-
Wipe the exterior of the vial with a cloth lightly dampened with 70% ethanol to remove any adhering powder.
-
Transfer the sealed vial back to the balance to obtain the precise weight of the transferred compound.
-
Record the weight and return the vial to the fume hood for dissolution.
-
Caption: Step-by-step protocol for safely weighing this compound.
Preparation of Stock Solutions
Given its poor aqueous solubility, a high-concentration stock solution should be prepared in an appropriate organic solvent.[8]
-
Solvent Selection: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Other polar aprotic solvents such as dimethylformamide (DMF) may also be suitable.
-
Dissolution:
-
Following the weighing protocol, add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
The dissolution process can be aided by gentle vortexing or sonication in a water bath.
-
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Ensure the vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric moisture.
-
Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
In-Use Stability: The in-use stability of the stock solution should be considered.[7][9] While specific data for this compound is not available, it is good practice to prepare fresh dilutions for experiments and to avoid prolonged storage of diluted solutions in aqueous buffers, where the compound may precipitate or degrade.
Emergency Procedures
Spills
-
Small Spills (Solid):
-
Ensure the spill is contained within the fume hood.
-
Gently cover the spill with an absorbent material.
-
Wet the absorbent material with a suitable solvent (e.g., isopropanol) to prevent the powder from becoming airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable detergent and water, followed by a solvent rinse (e.g., 70% ethanol).
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until cleared by EHS.
-
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE, weighing paper, and unused solutions, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Collect in a sealed, labeled container for halogenated organic solvent waste. Do not mix with non-halogenated waste streams.
-
Follow all institutional and local regulations for hazardous waste disposal.
References
- 1. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In-use stability studies: guidelines and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols for the Use of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in the Development of Kinase Inhibitors for Cell Culture-Based Assays
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous clinically successful kinase inhibitors.[1][2] Its purine-like structure allows it to effectively mimic the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region.[2] Compounds built upon this scaffold have demonstrated potent and selective inhibition of critical kinase families, including Janus kinases (JAKs), Src family kinases (SFKs), and Receptor Tyrosine Kinases (RTKs) like RET.[3][4][5]
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is not a biologically active agent itself but rather a highly versatile chemical intermediate.[6] Its strategic placement of reactive chloro- and iodo- groups provides medicinal chemists with the handles necessary to build diverse libraries of novel inhibitors. The development of these potent molecules necessitates rigorous validation, where cell-based assays serve as the critical bridge between chemical synthesis and preclinical evaluation.[7][8] These assays provide indispensable data on a compound's true efficacy, selectivity, and mechanism of action within a complex biological system.[7]
This guide provides a comprehensive overview of this compound and outlines detailed protocols for the biological evaluation of its derivatives in essential cell culture experiments.
Section 1: Physicochemical Properties and Handling
Proper handling and storage of this intermediate are crucial for maintaining its chemical integrity and ensuring laboratory safety.
Compound Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [9] |
| CAS Number | 1012785-51-1 | [9][10] |
| Molecular Formula | C₆H₂Cl₂IN₃ | [9] |
| Molecular Weight | 313.91 g/mol | [9] |
| Appearance | White to off-white solid | [11] |
| Storage | Room temperature, dry, sealed | [6] |
Safety and Handling
Based on GHS classifications, this compound is associated with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Causes skin and serious eye irritation.[9]
Standard laboratory precautions should be strictly followed:
-
Work in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Section 2: Role as a Synthetic Intermediate in Kinase Inhibitor Development
The power of this compound lies in its synthetic versatility. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution, allowing for the stepwise introduction of various amine-containing side chains. This differential reactivity is key to building molecular complexity and tuning the inhibitor's affinity and selectivity for the target kinase. The iodine atom at the C5 position can be further functionalized through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling exploration of additional binding pockets within the kinase domain.
The overall workflow from this intermediate to a biologically validated lead compound is a multi-step process.
Section 3: Target Pathways and Mechanism of Action of Derivatives
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are particularly effective against kinases that play central roles in immunology and oncology. A prime example is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[12]
The JAK/STAT pathway transduces signals from numerous cytokines and growth factors that are critical for immune cell development and activation.[12][13] Dysregulation of this pathway is implicated in a wide range of autoimmune diseases and cancers.[14]
Mechanism of Inhibition: Most kinase inhibitors derived from this scaffold are Type I inhibitors, meaning they are ATP-competitive.[13] They bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation and activation of the kinase.[15] This, in turn, blocks the subsequent phosphorylation of STAT proteins, their dimerization, and their translocation to the nucleus, thereby inhibiting the transcription of target inflammatory genes.[14][15]
Section 4: Protocols for Cell Culture Experiments with Synthesized Derivatives
The following protocols are designed for the characterization of novel, purified kinase inhibitors synthesized from the this compound intermediate.
Protocol 4.1: Preparation of Stock and Working Solutions
The majority of kinase inhibitors are hydrophobic and require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the most common choice.
Materials:
-
Purified synthesized compound (powder form)
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free water or PBS (for certain compounds)
-
Sterile, low-protein binding microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Calculate Stock Solution Volume: Determine the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Volume (µL) = (Mass of compound (mg) / Molecular Weight ( g/mol )) * 1000 / Desired Concentration (mM)
-
-
Dissolution: Carefully add the calculated volume of sterile DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[16]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.[17]
-
Preparing Working Solutions: a. On the day of the experiment, thaw a stock solution aliquot at room temperature. b. Perform a serial dilution of the stock solution into pre-warmed (37°C) complete cell culture medium to achieve the final desired concentrations for your experiment.[18] c. Causality Check: It is critical to add the DMSO stock solution to the larger volume of aqueous medium dropwise while gently swirling.[18] This prevents the compound from "crashing out" or precipitating due to rapid changes in solvent polarity. d. The final concentration of DMSO in the cell culture wells should be kept below 0.5%, and ideally ≤0.1%, to avoid solvent-induced cytotoxicity.[16][19] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Protocol 4.2: Cell Viability Assay (WST-1/MTT)
This assay determines the concentration at which a compound inhibits cell proliferation or induces cytotoxicity (IC₅₀).
Materials:
-
Appropriate cancer or immune cell line (e.g., Ba/F3, HeLa, Jurkat)
-
96-well flat-bottom cell culture plates
-
WST-1 or MTT reagent
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere/stabilize overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a 2X concentration series of your compound in fresh medium. Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells (resulting in a 1X final concentration). Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and expected compound effect (typically 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 4.3: Cellular Kinase Phosphorylation Assay (Western Blot)
This assay provides direct evidence of target engagement by measuring the phosphorylation status of a kinase's downstream substrate.
Materials:
-
Cell line expressing the target kinase (e.g., a cell line known to be dependent on JAK/STAT signaling).
-
Cytokine or growth factor to stimulate the pathway (if necessary).
-
Phosphatase and protease inhibitor cocktails.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells overnight if the pathway has high basal activity.
-
Pre-treatment: Treat the cells with various concentrations of the inhibitor (and a vehicle control) for 1-2 hours. This allows the compound to enter the cells and engage the target.
-
Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6 for JAK/STAT) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation of the target substrate.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Normalize protein amounts, prepare samples with Laemmli buffer, and resolve them via SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). d. Incubate with the primary phospho-specific antibody overnight at 4°C. e. Wash and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total-STAT3) to confirm equal protein loading.
-
Analysis: Quantify band intensities using densitometry. A potent inhibitor will show a dose-dependent decrease in the phospho-protein signal relative to the total protein signal.
Section 5: Data Interpretation and Presentation
Clear presentation of quantitative data is essential for comparing the potency and selectivity of newly synthesized compounds.
Example IC₅₀ Data Table
The table below illustrates how to present inhibitory data for hypothetical compounds derived from the this compound scaffold.
| Compound ID | Target Kinase | Cell Line | Cell Viability IC₅₀ (nM) | Target Phosphorylation IC₅₀ (nM) |
| HY-001 | JAK1 | HEL 92.1.7 | 55 | 12 |
| HY-002 | JAK2 | Ba/F3-JAK2 | 32 | 8 |
| HY-003 | Src | MDA-MB-231 | 150 | 45 |
| Tofacitinib | JAK1/3 | HEL 92.1.7 | 48 | 10 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
A lower IC₅₀ value indicates higher potency.
-
Comparing the IC₅₀ for target phosphorylation versus cell viability can provide mechanistic insight. A significantly more potent effect on phosphorylation suggests the compound's anti-proliferative effect is likely due to on-target inhibition.[20]
-
Screening against multiple cell lines driven by different kinases can establish the compound's selectivity profile.
Section 6: Conclusion
This compound is a cornerstone intermediate for the synthesis of next-generation kinase inhibitors. Its value is fully realized through a systematic and rigorous biological validation process. The protocols detailed in this guide provide a robust framework for researchers to assess the cellular potency, target engagement, and mechanism of action of their novel derivatives. By integrating rational chemical design with these fundamental cell-based assays, researchers can efficiently identify and advance promising new therapeutic candidates.
Section 7: References
-
Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Structure of Janus kinases (JAK) inhibitors 2–5. ResearchGate. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). chemical structures for JAK inhibitors described in... ResearchGate. Available at: --INVALID-LINK--
-
Al-Salama, Z. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Available at: --INVALID-LINK--
-
Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: --INVALID-LINK--
-
Cayman Chemical. (2021). Methods for Detecting Kinase Activity. Cayman Chemical. Available at: --INVALID-LINK--
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: --INVALID-LINK--
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: --INVALID-LINK--
-
Salas, A., et al. (2020). Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors. Journal of Crohn's and Colitis. Available at: --INVALID-LINK--
-
Park, H., et al. (2022). Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Experimental & Molecular Medicine. Available at: --INVALID-LINK--
-
Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: --INVALID-LINK--
-
BenchChem. (2025). The Discovery and Synthesis of Src Inhibitor 3 (Compound 7d): A Technical Guide. BenchChem. Available at: --INVALID-LINK--
-
Hennequin, L. F., et al. (2002). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Zhang, M., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: --INVALID-LINK--
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: --INVALID-LINK--
-
Liljebris, C., et al. (2018). Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Klutchko, S. R., et al. (2006). Development of a highly selective c-Src kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Tanneeru, K., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: --INVALID-LINK--
-
PubChem. (n.d.). 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. PubChem. Available at: --INVALID-LINK--
-
MedChemExpress. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. MedChemExpress. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. BenchChem. Available at: --INVALID-LINK--
-
Selleck Chemicals. (n.d.). Src Inhibition | Src Inhibitor Review. Selleck Chemicals. Available at: --INVALID-LINK--
-
MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress. Available at: --INVALID-LINK--
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: --INVALID-LINK--
-
BenchChem. (2025). Preparation of Antide Stock Solutions for Cell Culture: Application Notes and Protocols. BenchChem. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Addressing Poor Bioavailability of Hydrophobic Compounds in Cell Culture. BenchChem. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. ChemicalBook. Available at: --INVALID-LINK--
-
Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine. ChemicalBook. Available at: --INVALID-LINK--
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: --INVALID-LINK--
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents. Available at: --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: --INVALID-LINK--
-
Antibody-Chemical-Enzyme. (n.d.). This compound. Antibody-Chemical-Enzyme. Available at: --INVALID-LINK--
-
Sunway Pharm Ltd. (n.d.). 2,4-Dichloro-5-Iodo-7-Methyl-7H-Pyrrolo[2,3-D]Pyrimidine. Sunway Pharm Ltd. Available at: --INVALID-LINK--
-
Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Available at: --INVALID-LINK--
-
El-Damasy, D. A., et al. (2022). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. RSC Advances. Available at: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - CAS:1012785-51-1 - Sunway Pharm Ltd [3wpharm.com]
- 11. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 12. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emulatebio.com [emulatebio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support resource for the synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical pharmaceutical intermediate.[1][2] We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible, high-yield outcomes.
The synthesis is typically approached as a two-stage process: the initial chlorination to form the precursor, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a regioselective iodination. This guide is structured to address each stage independently, providing detailed troubleshooting FAQs, optimized protocols, and logical workflow diagrams.
Overall Synthesis Workflow
The transformation from the readily available starting materials to the final iodinated product is a well-defined path. The following diagram illustrates the high-level workflow.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of the Precursor, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The conversion of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to its dichlorinated analogue is a foundational step. Success here is paramount for the overall yield. The most common method involves chlorination with reagents like phosphorus oxychloride (POCl₃).[3] However, this step is frequently a source of yield loss if not properly controlled.
Troubleshooting & FAQs: Precursor Synthesis
Q1: My yield from the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is consistently low (<50%). What are the most likely causes?
A1: Low yields in this chlorination step are common and typically trace back to three critical parameters: the choice of chlorinating agent, reaction temperature, and the role of the base.
-
Chlorinating Agent Reactivity: While phosphorus oxychloride (POCl₃) is widely used, its reaction can be sluggish and may require high temperatures, potentially leading to degradation and lower yields (some reports as low as 16%).[4] For a significant yield improvement, consider a more reactive chlorinating agent like dichlorophenyl oxygen phosphorus. In a patented procedure, switching to this reagent increased the yield to 77%.[4]
-
Temperature Control: The reaction with POCl₃ often requires heating (e.g., 70°C to 130°C).[3][4] However, the addition of the base, typically an amine like N,N-Diisopropylethylamine (DIPEA), is exothermic. This base should be added dropwise to maintain control over the internal temperature, preventing the formation of thermal decomposition byproducts.[3]
-
Base Selection and Stoichiometry: An organic base like DIPEA is crucial. It serves as an acid scavenger, neutralizing the HCl generated during the reaction. Insufficient base can stall the reaction, while an inappropriate choice may lead to side reactions. Using 2.0 equivalents of DIPEA is a common starting point.[3][4]
Q2: After the reaction, my crude product is a dark, tarry substance that is difficult to purify. How can I prevent this?
A2: The formation of dark, colloidal impurities is often due to uncontrolled exotherms or reactions with residual impurities.[5]
-
Controlled Addition: As mentioned, the dropwise addition of the base (DIPEA) to the heated mixture of the starting material and POCl₃ is critical to manage the reaction's exothermic nature.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that contribute to color formation.[4]
-
Post-Reaction Work-up: A robust work-up is key. After cooling, the reaction mixture can be carefully poured onto water or ice to quench excess POCl₃. Filtration through a pad of diatomaceous earth (Celite) can help remove fine, insoluble byproducts before extraction.[3] For persistent color, treatment of the organic solution with activated carbon (e.g., Darco KBB) before final concentration is an effective decolorizing step.[3]
Q3: How can I monitor the reaction to determine the optimal reaction time and avoid byproduct formation?
A3: Monitoring the disappearance of the starting material is essential. Given the solid nature of the starting material and the heterogeneity of the reaction, Thin Layer Chromatography (TLC) is a practical choice. Take small aliquots from the reaction mixture, carefully quench them, and run a TLC against a standard of the starting material. A solvent system like ethyl acetate/hexane can often provide good separation. The reaction is complete when the starting material spot is no longer visible.
Optimized Protocol: Chlorination
This protocol is synthesized from established procedures to provide a robust starting point for optimization.[3][5]
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | 1.0 equiv |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | 3.0 equiv |
| Base | N,N-Diisopropylethylamine (DIPEA) | 2.0 equiv |
| Solvent | Toluene | ~3 mL per gram of starting material |
| Temperature | 70-90 °C | Balances reaction rate and stability.[3][5] |
| Reaction Time | 3-5 hours (Monitor by TLC) | Avoids prolonged heating and degradation. |
| Atmosphere | Nitrogen | Prevents oxidative side reactions.[4] |
Step-by-Step Methodology:
-
To a reactor equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 equiv) and toluene.
-
Slowly add phosphorus oxychloride (3.0 equiv) while stirring.
-
Warm the reaction mixture to 70 °C.
-
Add N,N-Diisopropylethylamine (2.0 equiv) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 90 °C.
-
Maintain the temperature and continue stirring, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into a separate vessel containing ice water.
-
Filter the resulting mixture through a pad of diatomaceous earth.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to afford the crude product. Further purification via crystallization or silica gel chromatography may be necessary.
Troubleshooting Workflow: Precursor Synthesis
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 4. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 5. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine by Chromatography
Welcome to the technical support center for the chromatographic purification of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors.[1] Its purification is a critical step to ensure the quality and purity of the final product. However, its unique chemical properties can present challenges during chromatographic separation. This guide offers practical solutions and the scientific rationale behind them to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of this compound.
Problem 1: Poor Separation of the Target Compound from Impurities
Symptom: Co-elution of the product with impurities, resulting in broad or overlapping peaks in the chromatogram.
Probable Causes & Solutions:
-
Inappropriate Mobile Phase Selection: The polarity of the mobile phase may not be optimal for resolving the target compound from structurally similar impurities.
-
Solution: Systematically screen different solvent systems. A common starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] Gradually increasing the proportion of the more polar solvent can enhance the separation of polar compounds.[3] For reverse-phase chromatography, a mixture of water and an organic modifier like acetonitrile or methanol is typically used.[4][5]
-
-
Incorrect Stationary Phase: The chosen stationary phase may not have the right selectivity for the separation.
-
Solution: While silica gel is the most common stationary phase for normal-phase chromatography, consider alternatives if your compound is unstable on silica.[6] For challenging separations, alumina or florisil can be effective.[6] In reverse-phase chromatography, C18 columns are widely used, but C8 or polar-embedded columns might offer different selectivity for polar compounds.[4][7]
-
-
Column Overloading: Injecting too much sample onto the column can lead to band broadening and poor resolution.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the total weight of the stationary phase in preparative chromatography.
-
Problem 2: Peak Tailing
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
Probable Causes & Solutions:
-
Strong Interaction with the Stationary Phase: The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can interact strongly with acidic silanol groups on the surface of silica gel, leading to peak tailing.[8]
-
Secondary Interactions in Reverse-Phase: Residual silanol groups on C18 columns can also cause tailing for basic compounds.
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[7]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7] If solubility is an issue, use the minimum amount of a stronger solvent.
-
Problem 3: Compound Decomposition on the Column
Symptom: Low or no recovery of the target compound from the column, or the appearance of new, unexpected peaks in the eluted fractions.
Probable Causes & Solutions:
-
Instability on Acidic Silica Gel: The pyrrolo[2,3-d]pyrimidine ring system can be sensitive to the acidic nature of standard silica gel.[6]
-
Solution:
-
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred.[6]
-
Use a Deactivated Stationary Phase: As mentioned for peak tailing, adding a base like triethylamine to the mobile phase can neutralize the silica gel.[8] Alternatively, use a less acidic stationary phase like neutral alumina.[6]
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation (flash chromatography).[2]
-
-
Problem 4: Compound Fails to Elute from the Column
Symptom: The target compound remains adsorbed to the stationary phase even after flushing with a high-polarity mobile phase.
Probable Causes & Solutions:
-
High Polarity of the Compound: The compound may be too polar for the chosen chromatographic system.
-
Solution (Normal-Phase): Switch to a more polar mobile phase system. For example, if a hexane/ethyl acetate gradient is not effective, consider using a dichloromethane/methanol system.[9]
-
Solution (Reverse-Phase): This is less common in reverse-phase for polar compounds. However, if this occurs, it might indicate very strong, non-hydrophobic interactions. Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for highly polar compounds.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a mobile phase for the purification of this compound on silica gel?
A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Begin with a relatively non-polar system, such as 9:1 hexanes:ethyl acetate, and gradually increase the polarity. The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.
Q2: Can I use reverse-phase chromatography for this compound?
Yes, reverse-phase chromatography can be a viable option, especially for analytical purposes or for purifying related, more polar derivatives.[4][12] A typical mobile phase would consist of a mixture of water and acetonitrile or methanol.[11] It may be necessary to add a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, especially if using mass spectrometry for detection.[5][13]
Q3: My compound is not very soluble in the mobile phase. What should I do?
If your compound has poor solubility in the mobile phase, you can try dissolving it in a small amount of a stronger, more polar solvent (like dichloromethane or THF for normal-phase) before loading it onto the column.[6] However, use the minimum volume necessary to avoid compromising the separation. Another technique is "dry loading," where the compound is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the top of the column.[2]
Q4: How can I detect the compound as it elutes from the column?
This compound contains a chromophore and should be detectable by UV light.[14][15] You can monitor the fractions by spotting them on a TLC plate and visualizing them under a UV lamp (typically at 254 nm).
Q5: What are some potential impurities I should be aware of during the synthesis and purification?
Common impurities can arise from the starting materials or side reactions during the synthesis of the pyrrolo[2,3-d]pyrimidine core.[12] These could include isomers, partially chlorinated or iodinated species, or byproducts from the cyclization step. Careful analysis of your crude reaction mixture by techniques like LC-MS or NMR before purification can help in identifying these impurities and developing a suitable chromatographic method to remove them.
Experimental Protocols & Data
Table 1: Example Normal-Phase Flash Chromatography Parameters
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Column Dimensions | Dependent on sample size | A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample weight. |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient | A gradient from a low to high percentage of ethyl acetate allows for the elution of compounds with a range of polarities. |
| Sample Loading | Dry Loading | Recommended for compounds with limited solubility in the mobile phase. |
| Detection | UV visualization (254 nm) on TLC plates | The aromatic nature of the compound allows for easy detection under UV light. |
Workflow for Method Development
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. rjptonline.org [rjptonline.org]
- 11. welch-us.com [welch-us.com]
- 12. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. Here, we provide troubleshooting advice and frequently asked questions in a direct question-and-answer format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure—a heterocyclic compound with halogen substituents—and data from structurally related pyrrolopyrimidines, this compound is expected to have low solubility in aqueous solutions. Material Safety Data Sheets (MSDS) for this and similar compounds often state that water solubility is "not available," which typically indicates poor aqueous solubility.[1][2] For instance, the related compound 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine is documented as being insoluble in water.[3]
Conversely, this compound is anticipated to be soluble in polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used and effective solvents for dissolving pyrrolopyrimidine derivatives and other heterocyclic compounds for both chemical reactions and biological assays.[4]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: For creating stock solutions, especially for biological assays, the following solvents are recommended. It is advisable to start with a small amount of the compound to test its solubility in the chosen solvent before proceeding with larger quantities.
| Solvent | Class | Typical Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Stock solutions for biological assays and chemical reactions. | Hygroscopic; should be stored in a dry environment. Keep final concentration in assays low (typically <0.5%) to avoid cytotoxicity.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Chemical synthesis and stock solutions. | Higher boiling point than DMSO; can be more difficult to remove. Also exhibits some cellular toxicity.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Chemical synthesis. | Can form peroxides over time; should be handled with care. |
| Ethyl Acetate / Petroleum Ether | Esters / Alkanes | Chromatography and purification. | A related compound has been shown to be soluble in this mixture, suggesting potential utility in purification protocols.[6] |
Q3: I am preparing a stock solution for a biological assay. What is the recommended procedure?
A3: Preparing a stable, concentrated stock solution is crucial for accurate and reproducible experimental results.
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add a small volume of high-purity, anhydrous DMSO to the vial.
-
Facilitating Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (30-40°C) can be applied. Caution: Be mindful of the compound's stability at elevated temperatures.
-
Sonication for 5-10 minutes can also aid in dissolving stubborn particles.[1]
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired concentration.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize degradation and solvent evaporation. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a stock solution of this compound.
Troubleshooting Guide
Problem 1: The compound is not dissolving in the chosen organic solvent.
-
Cause: The concentration may be too high for the selected solvent, or the dissolution kinetics may be slow.
-
Solution:
-
Increase Solvent Volume: Add more solvent in small increments until the compound dissolves.
-
Apply Gentle Heat: Warm the solution in a water bath (30-40°C). Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a sonicator to break up any aggregates and enhance dissolution.[1]
-
Try an Alternative Solvent: If the compound remains insoluble, consider switching to a different recommended solvent (e.g., from DMSO to DMF).
-
Problem 2: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my assay.
-
Cause: This is a common issue for poorly water-soluble compounds. The aqueous environment drastically reduces the compound's solubility.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) while still maintaining the compound's solubility at the desired test concentration.[5]
-
Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in the aqueous buffer can help to maintain the compound's solubility.
-
Pre-warm the Buffer: Adding the DMSO stock to a slightly warmed aqueous buffer can sometimes help.
-
Serial Dilutions: Perform serial dilutions in a medium containing a mixture of the organic solvent and aqueous buffer to gradually decrease the organic solvent concentration.
-
Caption: Decision tree for troubleshooting compound precipitation in aqueous buffers.
Problem 3: During a chemical reaction, an insoluble material has formed.
-
Cause: This could be the desired product precipitating, an insoluble intermediate, or an insoluble byproduct due to side reactions.
-
Solution:
-
Characterize the Precipitate: If possible, isolate and analyze the precipitate to determine its identity.
-
Change the Solvent System: If the precipitate is an intermediate, switching to a solvent system with a higher solubilizing power for all reaction components may be necessary.[7]
-
Optimize Reaction Conditions: Insoluble byproducts can sometimes be minimized by adjusting the reaction temperature, catalyst, or order of reagent addition.[8]
-
Ensure Reagent Purity: Impurities in the starting materials can lead to the formation of insoluble side products.[9]
-
Advanced Solubility Enhancement Strategies
For particularly challenging applications requiring higher aqueous concentrations, several advanced formulation strategies can be considered. These methods are generally more complex and require specialized expertise.
| Strategy | Mechanism | Reference |
| Co-solvency | Using a mixture of water-miscible solvents to increase the solubility of a lipophilic compound.[10][11] | --INVALID-LINK--, --INVALID-LINK-- |
| Solid Dispersions | Dispersing the compound in an inert carrier matrix at the solid state to increase the surface area and dissolution rate.[10] | --INVALID-LINK-- |
| Nanosuspensions | Reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution velocity.[10] | --INVALID-LINK-- |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility. | --INVALID-LINK-- |
| pH Adjustment | For ionizable compounds, adjusting the pH of the medium can significantly alter solubility. | --INVALID-LINK-- |
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,4-Dichloro-5-Iodo-7-Methyl-7H-Pyrrolo[2,3-D]Pyrimidine - CAS:2007910-59-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 6. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in Solution
Welcome to the technical support center for 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling and stability of this critical kinase inhibitor intermediate in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and ensure the integrity of your experiments.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of kinase inhibitors.[1] Its halogenated pyrrolopyrimidine core allows for selective functionalization, making it a valuable intermediate in medicinal chemistry. However, the presence of multiple reactive sites, particularly the chloro and iodo substituents, can render the molecule susceptible to degradation under various experimental conditions. Understanding and controlling its stability is paramount for reproducible results and the synthesis of high-quality target molecules.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color over time. What could be the cause?
A change in solution color is a common indicator of chemical degradation. This can be initiated by several factors including exposure to light (photodegradation), reaction with residual water or other nucleophiles in your solvent (hydrolysis/solvolysis), or reaction with atmospheric oxygen. The formation of colored impurities often arises from the generation of conjugated systems or polymeric byproducts. It is crucial to store solutions of this compound protected from light and in anhydrous, inert solvents.
Q2: I am seeing new, unexpected peaks in my HPLC analysis of a reaction mixture containing this intermediate. How can I determine if these are degradation products?
The appearance of new peaks, especially those that grow over time or upon exposure to certain conditions, strongly suggests degradation. To confirm, you can perform a forced degradation study on a pure sample of the intermediate under conditions relevant to your experiment (e.g., acidic, basic, oxidative, photolytic, thermal stress). If the retention times of the new peaks in your reaction mixture match those generated in the forced degradation study, you can confidently identify them as degradation products. LC-MS/MS analysis is a powerful tool for characterizing the structure of these unknown peaks.[1][2]
Q3: What are the most likely degradation pathways for this molecule?
Based on the structure, the most probable degradation pathways are:
-
Hydrolysis: Nucleophilic substitution of the chlorine atoms, particularly at the more reactive C4 position, by water or other nucleophiles to form hydroxylated or other substituted pyrrolopyrimidines.
-
Deiodination: Reductive or acid-promoted removal of the iodine atom at the C5 position. One study on a similar compound, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, noted deiodination as a side reaction during acid-promoted amination.
-
Photodegradation: Halogenated aromatic compounds can be susceptible to degradation upon exposure to UV or even ambient light, often through radical mechanisms.
Q4: What are the recommended storage conditions for solid and solution forms of this compound?
-
Solid: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperature (2-8 °C or -20 °C for long-term storage), and protected from light.
-
Solution: Solutions should be prepared fresh whenever possible using anhydrous solvents. If storage is necessary, store solutions in amber vials or wrapped in foil at low temperatures (-20 °C or below) under an inert atmosphere. The choice of solvent is critical; aprotic, non-nucleophilic solvents are generally preferred.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in subsequent reaction steps | Degradation of the starting intermediate. | 1. Verify the purity of the starting material before use via HPLC. 2. Prepare solutions of the intermediate immediately before use. 3. Ensure all solvents are anhydrous and reactions are run under an inert atmosphere. 4. Protect the reaction mixture from light. |
| Inconsistent reaction outcomes | Variable stability of the intermediate in solution. | 1. Standardize the procedure for solution preparation and handling. 2. Monitor the stability of the stock solution over the course of the experiment using HPLC. 3. Consider the impact of other reagents in the mixture on the stability of the intermediate. |
| Formation of a precipitate in solution | Poor solubility or formation of insoluble degradation products. | 1. Confirm the solubility of the compound in the chosen solvent. Note that the related 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine is reported to be insoluble in water.[3] 2. If degradation is suspected, analyze the precipitate to identify its composition. |
| Unexpected side products | Reaction of the intermediate with solvent or impurities. | 1. Use high-purity, anhydrous solvents. 2. Evaluate the compatibility of the intermediate with all components of the reaction mixture. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, which is a key part of drug development and method validation.[4]
Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a DAD or MS detector
-
Calibrated pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at room temperature for specified time points (e.g., 2, 6, 12, 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for the same time points as the acidic hydrolysis.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for the specified time points.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).
-
Sample at specified time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette or a suitable transparent container to a calibrated light source in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample both the exposed and control solutions at specified time points and analyze by HPLC.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid or another suitable modifier.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Data Presentation:
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 | e.g., 85% | e.g., 2 | e.g., 4.5 min |
| 0.1 M NaOH | 24 | e.g., 60% | e.g., 3 | e.g., 3.8 min |
| 3% H₂O₂ | 24 | e.g., 92% | e.g., 1 | e.g., 5.1 min |
| Thermal (60 °C) | 24 | e.g., 98% | e.g., 0 | N/A |
| Photolytic | 24 | e.g., 75% | e.g., 2 | e.g., 6.2 min |
(Note: The data in this table is illustrative and should be replaced with actual experimental results.)
Visualizing Potential Degradation Pathways
The following diagrams illustrate the logical workflow for investigating degradation and the potential chemical transformations the molecule might undergo.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of the intermediate.
References
- 1. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 4. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate in the development of kinase inhibitors and other therapeutic agents[1][2]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. Here, we provide field-proven insights and data-driven solutions to help you optimize your experimental outcomes.
I. Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems that may arise during the synthesis, their root causes, and actionable solutions. The synthesis is typically a two-stage process: the chlorination of a pyrrolo[2,3-d]pyrimidine-2,4-diol precursor, followed by electrophilic iodination.
Stage 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
The conversion of the diol to the dichloro intermediate using phosphoryl chloride (POCl₃) is a critical step where several issues can occur.
Problem 1: Reaction Mixture Turns Dark Brown/Black or Forms a Colloid
-
Probable Cause: This often indicates decomposition due to an uncontrolled exothermic reaction. The reaction between the diol, POCl₃, and an organic base like N,N-Diisopropylethylamine (DIPEA) is highly exothermic.[3] Rapid addition of reagents can cause localized overheating, leading to the formation of polymeric or tar-like impurities.[4]
-
Solution & Scientific Rationale:
-
Control Reagent Addition: Add the DIPEA dropwise over a prolonged period (e.g., 2.5 hours) to a mixture of the diol and POCl₃ pre-warmed to a moderate temperature (e.g., 70°C).[3] This allows the heat to dissipate, preventing thermal decomposition.
-
Temperature Management: Maintain strict temperature control throughout the addition and subsequent heating phase (e.g., raise to 106°C for the reaction to proceed to completion).[3]
-
Post-Reaction Decolorization: During the workup, after quenching and extraction, the combined organic layers can be treated with activated carbon (e.g., Darco KBB) to adsorb colored impurities before final filtration and concentration.[3]
-
Problem 2: Low Yield of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Probable Cause 1: Incomplete Reaction. The conversion of the diol to the dichloro product requires forcing conditions. Insufficient reagent equivalents, temperature, or reaction time will result in the recovery of starting material or mono-chloro intermediates.
-
Solution & Scientific Rationale:
-
Reagent Stoichiometry: Use a significant excess of the chlorinating agent. Molar ratios of POCl₃ to the diol intermediate can range from 5:1 to 13:1 to drive the reaction to completion.[4][5]
-
Reaction Time & Temperature: After the controlled addition of base, ensure the reaction is heated for an adequate duration, often up to 16-24 hours, to ensure full conversion.[3][5]
-
-
Probable Cause 2: Hydrolysis During Workup. The dichloro product is susceptible to hydrolysis back to the mono-chloro-mono-hydroxy species or the starting diol, especially in aqueous acidic or neutral conditions. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution.
-
Solution & Scientific Rationale:
-
Controlled Quenching: Quench the reaction mixture by slowly pouring it into a biphasic mixture of cold water and an organic solvent (e.g., ethyl acetate).[3] This method rapidly dilutes the reactive POCl₃ and keeps the product in the organic phase, minimizing contact time with the aqueous phase.
-
pH Control: Some procedures suggest maintaining a pH of 8.0 or above during workup to stabilize the product before extraction.[6]
-
Stage 2: Iodination of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This step involves the electrophilic substitution of a hydrogen atom with iodine at the C5 position of the pyrrole ring, typically using N-Iodosuccinimide (NIS).
Problem 3: Incomplete Iodination or No Reaction
-
Probable Cause 1: Inactive N-Iodosuccinimide (NIS). NIS is light-sensitive and can degrade over time, losing its iodinating capability.
-
Solution & Scientific Rationale:
-
Use fresh, high-purity NIS from a reliable source.
-
Protect the reaction vessel from light by wrapping it in aluminum foil.[7]
-
Store NIS in a dark, cool, and dry place.
-
-
Probable Cause 2: Suboptimal Reaction Conditions. The electron-rich pyrrole ring is highly reactive, but the reaction still requires appropriate conditions to proceed efficiently.
-
Solution & Scientific Rationale:
Problem 4: Formation of Multiple Products (Poor Selectivity)
-
Probable Cause: While the C5 position is the most electronically activated site for electrophilic substitution on the pyrrolo[2,3-d]pyrimidine core, harsh conditions or overly reactive iodinating agents could potentially lead to side products, including over-iodination.
-
Solution & Scientific Rationale:
-
Use a Mild Iodinating Agent: NIS is the preferred reagent due to its mild nature and high selectivity for the electron-rich C5 position.[7][8]
-
Stoichiometry Control: Use a slight excess of NIS (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material without promoting significant side reactions.[7]
-
Problem 5: Difficult Purification of the Final Product
-
Probable Cause: The final product may be contaminated with residual starting material or succinimide (the byproduct of the NIS reaction). These compounds can have similar polarities, complicating purification.
-
Solution & Scientific Rationale:
-
Aqueous Wash: During the workup, washing the organic layer with an aqueous solution of sodium thiosulfate can help remove any unreacted iodine and other related impurities.
-
Chromatography: Flash column chromatography on silica gel is a reliable method for purification.[9]
-
Recrystallization/Washing: The crude product can often be purified by washing with solvents like diethyl ether or methanol to remove soluble impurities.[7]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the complete synthetic pathway for this molecule?
The typical synthesis starts from a readily available precursor and proceeds through chlorination and then iodination.
Caption: Overall synthetic workflow.
Q2: Why is DIPEA used in the chlorination step instead of other bases like triethylamine or pyridine?
DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic, sterically hindered base. Its primary role is to scavenge the HCl produced during the reaction of POCl₃ with the hydroxyl groups. Unlike triethylamine or pyridine, its steric bulk prevents it from acting as a nucleophile and competing with the desired chlorination reaction, which could otherwise lead to the formation of unwanted quaternary ammonium salt byproducts.[3][5]
Q3: What is the mechanism of iodination with NIS?
The iodination of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is an electrophilic aromatic substitution reaction. The pyrrole ring is an electron-rich aromatic system. The N-Iodosuccinimide (NIS) acts as a source of an electrophilic iodine species (I⁺). The π-electrons of the pyrrole ring attack the electrophilic iodine, forming a resonance-stabilized cationic intermediate (a sigma complex). The succinimide anion then acts as a base to remove the proton from the C5 position, restoring aromaticity and yielding the final iodinated product.
Caption: Troubleshooting logic for low iodination yield.
Q4: Are there specific safety precautions for handling these reagents?
Yes, strict safety protocols are mandatory.
-
Phosphoryl chloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
N,N-Diisopropylethylamine (DIPEA): Flammable and corrosive. Handle in a fume hood.
-
N-Iodosuccinimide (NIS): Light-sensitive and an irritant. Avoid inhalation and contact with skin.[7]
-
This compound (Final Product): This class of compounds is biologically active. It is classified as harmful if swallowed and causes skin and serious eye irritation.[10] Always handle with appropriate PPE.
III. Experimental Protocols & Data
Table 1: Representative Chlorination Conditions
| Parameter | Value | Source |
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | [3] |
| Chlorinating Agent | Phosphoryl chloride (POCl₃) | [3] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [3] |
| Solvent | Toluene | [3] |
| Temperature | 70°C during addition, then 106°C | [3] |
| Reaction Time | 16 hours | [3] |
| Typical Yield | ~52% | [3] |
Protocol: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine[3]
-
To a reactor, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 ml).
-
Slowly add phosphoryl chloride (18.5 ml, 198.5 mmol) while stirring.
-
Warm the reaction system to 70°C.
-
Add diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over 2.5 hours.
-
After the addition is complete, raise the temperature to 106°C and continue stirring for 16 hours.
-
Cool the mixture to 25°C and slowly pour it into a flask containing water (230 ml) and ethyl acetate (120 ml).
-
Stir the biphasic mixture overnight at room temperature.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 ml).
-
Combine the organic layers, wash with brine (100 ml), and dry with anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude product. Further purification may be required.
Table 2: Representative Iodination Conditions
| Parameter | Value | Source |
| Starting Material | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | [7] |
| Iodinating Agent | N-Iodosuccinimide (NIS) | [7] |
| Solvent | Dry N,N-Dimethylformamide (DMF) | [7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 12 hours | [7] |
| Protection | Protect from light | [7] |
| Typical Yield | ~82% (on a related substrate) | [7] |
Protocol: Synthesis of this compound (General Procedure)
Note: This is a representative procedure based on similar reactions, as a direct literature citation for this exact transformation was not found in the provided search results. It is adapted from a procedure for iodinating a related pyrrolo[2,3-d]pyrimidine.[7]
-
In a round-bottom flask protected from light, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dry DMF under a nitrogen atmosphere.
-
Add N-Iodosuccinimide (NIS) (1.5 eq) to the solution in one portion.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash chromatography on silica gel to afford the title compound.
IV. References
-
ChemicalBook. (n.d.). 2,4-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | 90213-66-4. Retrieved from --INVALID-LINK--
-
Patsnap Eureka. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (2013). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2013). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 4. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 10. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis and optimization of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a critical building block in medicinal chemistry, serving as a key intermediate for various kinase inhibitors used in drug development.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during its synthesis, moving from general principles to specific troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing a foundational understanding of the reaction.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and reliable method is the direct electrophilic iodination of the precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[2] The pyrrole ring in this scaffold is electron-rich, making it susceptible to electrophilic aromatic substitution. The C5 position is the most nucleophilic and, therefore, the primary site of iodination.
The reagent of choice for this transformation is typically N-Iodosuccinimide (NIS) .[3][4] NIS is a mild and effective electrophilic iodinating agent that offers several advantages over harsher alternatives (like I₂ with an oxidizing agent):
-
High Regioselectivity: It selectively iodinates the C5 position.
-
Mild Reaction Conditions: The reaction can often be performed at or slightly above room temperature, minimizing degradation of the starting material and product.[5]
-
Ease of Handling: As a stable solid, NIS is easier and safer to handle than molecular iodine or iodine monochloride.
-
Simplified Work-up: The succinimide byproduct is generally water-soluble, facilitating its removal during aqueous work-up.
The reaction is typically carried out in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which helps to dissolve the starting material and facilitate the reaction.[3][6]
Q2: What are the critical parameters that I need to control to ensure a successful reaction?
There are four primary parameters that dictate the success and reproducibility of this iodination:
-
Quality of Starting Material: The purity of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is paramount. Impurities can lead to side reactions and complicate purification. It is highly recommended to verify the purity of the starting material by ¹H NMR and LC-MS before starting the reaction.
-
Stoichiometry of NIS: The molar equivalents of NIS are critical. Using a slight excess (e.g., 1.05-1.2 equivalents) is common to drive the reaction to completion. However, a large excess can lead to the formation of di-iodinated byproducts.
-
Reaction Temperature: Temperature influences both the reaction rate and the stability of the product. While gentle heating can increase the rate, excessive temperatures can cause degradation.[7] Monitoring the reaction progress is key to determining the optimal temperature.
-
Solvent Choice and Purity: The solvent must be anhydrous. The presence of water can hydrolyze the chloro-substituents or interfere with the activity of the NIS. DMF is often a good choice due to its high polarity, which aids in solvating the reactants.
Q3: How should I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting material, the product, and any potential byproducts.
-
Starting Material (SM): 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Product (P): this compound
The product, being more nonpolar due to the iodine atom, will typically have a higher Rf value than the starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the experiment.
Issue 1: Low or No Product Formation
Q: My TLC analysis shows only the starting material, even after several hours. What are the likely causes?
This issue almost always points to a problem with the reagents or reaction setup.
Troubleshooting: No Reaction Conversion
Caption: Decision workflow for troubleshooting lack of product formation.
Issue 2: Formation of Multiple Byproducts
Q: My TLC shows the product spot, but also several other spots. What are these impurities and how can I avoid them?
The formation of multiple byproducts typically arises from over-reaction or degradation.
| Potential Byproduct | Likely Cause | Preventative Measure |
| Di-iodinated species | Use of a large excess of NIS (>1.5 eq) or excessively long reaction times. | Use a smaller excess of NIS (1.05-1.1 eq). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Hydrolyzed species | Presence of water in the reaction solvent. | Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Dark, baseline material | Degradation of starting material or product due to excessive heat or light. | Run the reaction at a lower temperature. Protect the reaction flask from light by wrapping it in aluminum foil. |
Issue 3: Difficult Work-up and Purification
Q: After the reaction, my crude product has a persistent yellow/brown color. How do I remove the iodine-containing impurities?
The residual color is often due to unreacted NIS or elemental iodine (I₂). A proper aqueous work-up is essential to remove these.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing an aqueous solution of a reducing agent. A 10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is highly effective.[8][9] Shake the mixture until the organic layer becomes colorless or pale yellow.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q: How should I store the final product to prevent discoloration and degradation?
This compound can be sensitive to light and air. For long-term storage, it should be kept in a tightly sealed amber vial, preferably under an inert atmosphere, and stored in a freezer (-20 °C).
Section 3: Detailed Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
Caption: Standard workflow for the synthesis of the target compound.
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add anhydrous DMF (approx. 10 mL per gram of starting material). Stir until all solid has dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq) in portions over 10-15 minutes. A slight color change may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Wrap the flask with aluminum foil to protect it from light.
-
Stir the reaction at room temperature. Monitor the reaction progress every 30-60 minutes using TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Once the starting material is fully consumed (typically 2-4 hours), pour the reaction mixture into a beaker containing the 10% aqueous sodium thiosulfate solution. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DMF used).
-
Combine the organic extracts and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
Technical Support Center: 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Experiments
Welcome to the technical support center for 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile synthetic intermediate. As a key building block in the synthesis of kinase inhibitors and other bioactive molecules, understanding its reactivity and potential pitfalls is crucial for experimental success.[1] This document provides in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and field-proven insights.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the key structural features and properties of this compound?
-
What are the recommended storage and handling procedures for this compound?
-
How can I confirm the identity and purity of my starting material?
-
-
Troubleshooting Guide: Synthesis of this compound
-
Low yield or incomplete consumption of starting material during iodination.
-
Formation of di-iodinated or other side products.
-
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling
-
Low or no conversion of starting material.
-
Poor regioselectivity (reaction at C2 instead of the desired C4, or vice-versa).
-
Common side products and their mitigation.
-
-
Buchwald-Hartwig Amination
-
Failure to achieve desired C-N bond formation.
-
Issues with regioselectivity.
-
Catalyst deactivation and ligand choice.
-
-
-
Experimental Protocols
-
Protocol 1: Synthesis of this compound.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C4.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination at C4.
-
-
References
Frequently Asked Questions (FAQs)
What are the key structural features and properties of this compound?
This compound, also known as a 7-deazapurine analog, possesses a fused pyrrolopyrimidine heterocyclic core. Its key reactive sites are the two chlorine atoms at positions C2 and C4, and the iodine atom at C5. The general order of reactivity for palladium-catalyzed cross-coupling reactions is typically I > Br > Cl. However, in the context of the dichloropyrimidine core, the C4-Cl bond is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling than the C2-Cl bond due to electronic effects.[2] The iodine at C5 provides an additional, highly reactive handle for further functionalization, typically via Suzuki, Sonogashira, or Stille couplings.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂IN₃ | [3] |
| Molecular Weight | 313.91 g/mol | [3] |
| Appearance | Off-white to yellow solid | [4] |
| Storage | Room temperature, dry, sealed, protected from light. | [1] |
What are the recommended storage and handling procedures for this compound?
Due to its chemical nature as a halogenated heterocyclic compound, proper storage and handling are essential to maintain its integrity and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.[1]
-
Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.[5]
How can I confirm the identity and purity of my starting material?
It is crucial to verify the identity and purity of this compound before use. The following techniques are recommended:
-
NMR Spectroscopy:
-
¹H NMR should show a characteristic singlet for the C6-H proton and a broad singlet for the N7-H proton. The exact chemical shifts may vary depending on the solvent used.
-
¹³C NMR will show distinct signals for the six carbon atoms of the pyrrolopyrimidine core.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms and one iodine atom. The molecular ion peak [M]+ should be observed at m/z corresponding to the calculated molecular weight (313.91).[3][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity and identifying any potential impurities.
Troubleshooting Guide: Synthesis of this compound
The synthesis of this compound typically involves the iodination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
References
- 1. This compound [myskinrecipes.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. PubChemLite - this compound (C6H2Cl2IN3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This document, prepared by our application science team, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound, with a specific focus on its use in Dimethyl Sulfoxide (DMSO).
Troubleshooting & FAQs: Stability in DMSO
This section addresses common issues and questions encountered during experimental work involving this compound dissolved in DMSO.
Question 1: My DMSO stock solution of this compound is showing a yellow to brown discoloration. Is this a sign of degradation?
Answer: Yes, a change in color from colorless/off-white to yellow or brown is a strong indicator of compound degradation. While the initial solid can be an off-white to yellow color[1], a freshly prepared solution in high-purity DMSO should be clear and largely colorless. Discoloration over time, especially when stored at room temperature, suggests the formation of chromophoric impurities resulting from decomposition.
The core issue stems from the inherent reactivity of the halo-substituted pyrrolo[2,3-d]pyrimidine scaffold.[2][3] Halogenated heterocycles are electrophilic and can be susceptible to nucleophilic substitution reactions.[2] DMSO, while a common solvent, is not entirely inert and can participate in or mediate degradation reactions, particularly in the presence of impurities like water or under exposure to light and elevated temperatures.[4][5]
Recommendation: Immediately analyze a discolored solution for purity via HPLC-UV/MS before use. If significant degradation is confirmed, the solution should be discarded and a fresh stock prepared.
Question 2: What are the primary degradation pathways for this compound in DMSO?
Answer: While a definitive degradation profile requires a formal stability study, the chemical structure suggests several plausible pathways based on established principles of heterocyclic chemistry and the known reactivity of DMSO.
-
Hydrolysis: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, which is a common impurity in non-anhydrous DMSO. This would lead to the formation of hydroxylated, less active byproducts. The material safety data sheet (MSDS) for this compound explicitly lists "avoid moisture" as a condition to avoid.[6]
-
Reaction with DMSO: DMSO can act as an oxidant, and under certain conditions (e.g., elevated temperature, presence of acid/base traces), it can react with halogenated heterocycles.[4][5][7] While less common for storage conditions, reactions such as oxidation or even methylation (with DMSO as a methyl source) are theoretically possible and have been documented in synthetic contexts for other heterocycles.[5]
-
Solvolysis: Direct reaction with DMSO can occur, though it is generally slower than hydrolysis. This could involve displacement of a chloride by the DMSO oxygen, leading to more complex adducts.
These reactions are often catalyzed by light, temperature, and the presence of acidic or basic impurities.
Question 3: I'm seeing unexpected side products in my reaction where this compound is a starting material. Could my DMSO stock solution be the problem?
Answer: Absolutely. If you have ruled out other reaction variables, the integrity of your starting material stock is a primary suspect. The use of a partially degraded stock solution introduces new, reactive impurities into your experiment.
For instance, if one of the chloro groups has been hydrolyzed to a hydroxyl group, this new species will have different reactivity and may lead to unexpected products. Furthermore, any degradation products could potentially interfere with catalysts used in subsequent steps, such as in palladium-catalyzed cross-coupling reactions where this scaffold is often employed.[8]
Troubleshooting Workflow:
-
Re-analyze the purity of your DMSO stock solution using HPLC or LC-MS.
-
If degradation is confirmed, prepare a fresh stock solution using high-purity, anhydrous DMSO.
-
Repeat the reaction with the fresh stock solution under identical conditions. If the side products disappear, the issue was with the stock solution's stability.
Question 4: What are the best practices for preparing and storing DMSO stock solutions of this compound to maximize stability?
Answer: Adhering to a strict protocol for solution preparation and storage is critical for ensuring experimental reproducibility. The compound is known to be soluble in DMSO[1], but proper handling is key.
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use anhydrous, high-purity DMSO (≥99.9%). | Minimizes water-driven hydrolysis of the chloro groups.[6] |
| Preparation | Allow compound and solvent to reach room temperature before weighing and dissolving. Use an inert atmosphere (e.g., argon or nitrogen) if possible. | Prevents condensation of atmospheric moisture into the solution. |
| Storage Temperature | Store solutions at -20°C or -80°C. | Low temperatures significantly slow the rate of chemical degradation. |
| Container | Use amber glass vials with tightly sealed, Teflon-lined caps. | Protects the compound from light, which can catalyze degradation, and prevents solvent evaporation/moisture ingress. |
| Handling | Thaw solutions completely and vortex gently before use. Minimize freeze-thaw cycles by aliquoting into single-use volumes. | Repeated freeze-thaw cycles can introduce moisture and increase the chance of degradation over time. |
| Incompatible Materials | Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] | These materials can directly react with and degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of a Standardized DMSO Stock Solution
This protocol describes a self-validating system for preparing a reliable stock solution.
-
Pre-Preparation:
-
Place the vial of solid this compound and a sealed bottle of anhydrous DMSO in a desiccator for at least 1 hour to equilibrate to ambient temperature.
-
Prepare single-use amber glass vials with inert caps.
-
-
Weighing and Dissolution:
-
In a controlled environment with low humidity, weigh the desired amount of the solid compound directly into a sterile, tared vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Seal the vial immediately and vortex at medium speed until the solid is completely dissolved. A brief sonication (not exceeding 5 minutes in a room temperature water bath) can be used if dissolution is slow.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into the prepared single-use amber vials.
-
Flush the headspace of each aliquot with an inert gas (e.g., argon) before sealing.
-
Label each vial clearly with the compound name, concentration, date, and lot number.
-
Store immediately at -20°C or -80°C.
-
Protocol 2: HPLC Method for Purity Assessment
Use this method to check the initial purity of your stock and monitor its stability over time.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: A stable solution should show a single major peak corresponding to the parent compound. The appearance of new peaks, especially earlier-eluting (more polar) ones, is indicative of degradation (e.g., hydrolysis). Calculate purity as the area of the main peak divided by the total area of all peaks.
Visual Troubleshooting Guide
The following workflow provides a logical path for diagnosing and resolving issues related to the stability of your compound in DMSO.
Caption: Troubleshooting workflow for suspected compound instability.
References
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. capotchem.cn [capotchem.cn]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1012785-51-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent the decomposition of this critical synthetic intermediate. By understanding its chemical vulnerabilities, you can ensure the integrity of your experiments and the quality of your results.
Section 1: Core Principles of Stability
This compound is a highly functionalized 7-deazapurine scaffold, making it an invaluable building block in medicinal chemistry, particularly for synthesizing kinase inhibitors.[1][2] However, its utility is matched by its reactivity. The molecule possesses three distinct halogen substituents, each presenting a potential site for degradation. Understanding these vulnerabilities is the first step toward prevention.
The primary pathways for decomposition are:
-
Hydrolysis: The electron-deficient pyrimidine ring makes the C2 and C4 positions susceptible to nucleophilic attack by water or other nucleophiles, leading to the replacement of chlorine atoms with hydroxyl groups.[3]
-
Deiodination: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it prone to cleavage via light, heat, or reductive processes.[4]
-
Photodecomposition: Iodinated aromatic compounds can be sensitive to light, which can provide the energy to initiate radical dehalogenation.[5]
-
Thermal Degradation: Like many complex organic molecules, excessive heat can lead to nonspecific decomposition.[6][7]
Below is a diagram illustrating the key reactive sites on the molecule.
Caption: Key reactive sites on the this compound molecule.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and use of this compound.
Storage & Handling
Q1: What are the optimal long-term storage conditions for this compound?
A: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light.
Explanation: The combination of low temperature, inert atmosphere, and darkness mitigates the three primary decomposition pathways. Low temperatures slow the rate of any potential degradation reaction.[6] An inert atmosphere displaces oxygen and, more importantly, moisture, preventing hydrolysis of the reactive chloro substituents.[3][8] Protecting from light is crucial to prevent photolytic cleavage of the weak carbon-iodine bond.[5]
Q2: I weighed the compound on an open bench and my results were inconsistent. Why?
A: The compound is likely hygroscopic and sensitive to atmospheric moisture. Brief exposure can lead to partial hydrolysis, altering the material's purity and mass.
Explanation: The dichloropyrimidine moiety is highly susceptible to hydrolysis.[3] When exposed to humid air, water molecules can attack the C2 or C4 positions, leading to the formation of hydroxylated impurities. This not only changes the molar mass of the compound, leading to inaccurate measurements, but also introduces impurities that can interfere with subsequent reactions. Always handle this material in a glove box or under a stream of dry, inert gas.
Reaction Troubleshooting
Q3: My reaction is showing a major byproduct with a mass corresponding to the loss of iodine (M-127). What is happening?
A: You are observing deiodination, a common side reaction for aryl iodides.[4] This can be caused by several factors:
-
Trace Metal Contamination: Transition metals can catalyze reductive dehalogenation.
-
Basic Conditions: Strong bases can sometimes promote deiodination.[9]
-
Light Exposure: If the reaction is exposed to light, especially UV, photodecomposition can occur.[5]
-
Excess Reducing Agent: If your reaction uses a reducing agent, it may be non-selectively cleaving the C-I bond.
Solution:
-
Ensure all reagents and solvents are free from trace metals.
-
Run the reaction under amber or foil-wrapped glassware to exclude light.
-
If using a base, consider a milder, non-nucleophilic base and add it slowly at a low temperature.
Q4: I am seeing byproducts corresponding to the replacement of one or both chlorines with -OH or -OR (from my alcohol-based solvent). How can I prevent this?
A: This is due to hydrolysis or solvolysis. The chlorine atoms, particularly at the C4 position, are excellent leaving groups for nucleophilic aromatic substitution.
Explanation: Water is a common contaminant in solvents and reagents. Alcohols (like methanol or ethanol) are also nucleophiles and will react similarly in a process called solvolysis. This process is often accelerated by the presence of base or acid.[3][10]
Solution:
-
Use Anhydrous Conditions: Thoroughly dry all glassware and use high-purity anhydrous solvents.[11]
-
Solvent Choice: If possible, switch to a non-nucleophilic, aprotic solvent such as THF, Dioxane, or Toluene.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of this side reaction.
Q5: My starting material seems to have degraded after being left in solution (e.g., in DMSO for screening). Why?
A: The compound has limited stability in solution, especially in nucleophilic solvents like DMSO, which often contain residual water. Photodecomposition is also a significant risk for solutions left on a benchtop.
Explanation: DMSO can contain up to 0.1% water, which is sufficient to cause slow hydrolysis over time.[8] Furthermore, prolonged exposure to ambient lab lighting can be sufficient to cause photolytic deiodination.[5]
Solution:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions under an inert atmosphere, protected from light, at -20°C or -80°C.
-
For high-throughput screening, use plates that are opaque or amber-colored.
Section 3: Preventative Protocols & Best Practices
Adhering to strict protocols is the most effective way to prevent decomposition.
Protocol 3.1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately transfer the manufacturer's container into a secondary container and place it in a 2-8°C refrigerator or cold room, away from light.
-
Aliquoting: For routine use, it is highly recommended to aliquot the material into smaller, single-use vials inside a glovebox or under a positive pressure of argon/nitrogen. This prevents repeated exposure of the bulk material to the atmosphere.
-
Weighing: Weigh the required amount of material in a controlled environment (glovebox). If a glovebox is unavailable, use a "balance glove bag" or weigh it quickly under a heavy flow of inert gas.
Protocol 3.2: General Procedure for Setting Up a Reaction
-
Glassware Preparation: Dry all reaction glassware in an oven at >120°C for a minimum of 4 hours. Assemble the glassware while still hot and allow it to cool under a vacuum or a positive pressure of dry argon or nitrogen.
-
Solvent & Reagent Preparation: Use anhydrous solvents from a solvent purification system or a freshly opened sealed bottle. Ensure all other reagents are anhydrous and of the highest purity.
-
Reaction Assembly:
-
Maintain a positive pressure of inert gas throughout the setup.
-
Add the this compound to the flask first.
-
Add the anhydrous solvent via cannula or a dry syringe.
-
Cool the solution to the desired temperature (e.g., 0°C or -78°C) before adding any reactive reagents like bases or nucleophiles.
-
Wrap the reaction vessel in aluminum foil to protect it from light.
-
Section 4: Data Summary & Visualization
Table 1: Chemical Incompatibility and Degradation Triggers
| Trigger | Consequence | Prevention Strategy |
| Water / Moisture | Hydrolysis of C-Cl bonds to C-OH.[3] | Use anhydrous solvents and reagents; handle under inert gas.[11] |
| Alcohols (MeOH, EtOH) | Solvolysis of C-Cl bonds to C-OR. | Use aprotic solvents (THF, Dioxane, Toluene). |
| Light (especially UV) | Photolytic cleavage of the C-I bond (Deiodination).[5] | Use amber glassware or wrap the reaction vessel in foil. |
| Strong Bases (e.g., NaH, t-BuOK) | Can promote dehalogenation, especially deiodination.[9] | Use milder bases (e.g., K₂CO₃, DIPEA) where possible; add slowly at low temperatures. |
| Transition Metals (Pd, Cu, Ni, etc.) | Can catalyze dehalogenation or unwanted side reactions.[12] | Use high-purity reagents; consider metal scavengers during workup. |
| High Temperatures (>80-100 °C) | Increased rate of all degradation pathways; potential for thermal decomposition.[7] | Run reactions at the lowest effective temperature. |
| Strong Acids | Can lead to complex degradation pathways. | Maintain a neutral or slightly basic pH unless the reaction specifically requires acid catalysis. |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the cause of decomposition.
Caption: A decision-tree workflow for troubleshooting common decomposition issues.
Section 5: References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: --INVALID-LINK--
-
2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. PubChem. Available at: --INVALID-LINK--
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: --INVALID-LINK--
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Biochemical Reagent. MedChemExpress. Available at: --INVALID-LINK--
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Benchchem. Available at: --INVALID-LINK--
-
4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine. ChemicalBook. Available at: --INVALID-LINK--
-
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets. Echemi. Available at: --INVALID-LINK--
-
2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Advanced ChemBlocks. Available at: --INVALID-LINK--
-
PYROPHORIC CHEMICALS: HANDLING & USE. University of Nebraska-Lincoln Environmental Health and Safety. Available at: --INVALID-LINK--
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Available at: --INVALID-LINK--
-
Process for the preparation of chloropyrimidines. Google Patents. Available at: --INVALID-LINK--
-
Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. National Institutes of Health. Available at: --INVALID-LINK--
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. Available at: --INVALID-LINK--
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: --INVALID-LINK--
-
Thermal Decomposition of Chloropicrin. ResearchGate. Available at: --INVALID-LINK--
-
Dehalogenation process. Google Patents. Available at: --INVALID-LINK--
-
MSDS of this compound. Capot Chemical Co.,Ltd. Available at: --INVALID-LINK--
-
Guidance on Safe Storage of Chemicals in the Laboratory. University College Cork. Available at: --INVALID-LINK--
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Available at: --INVALID-LINK--
-
Dehalogenation. Wikipedia. Available at: --INVALID-LINK--
-
Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents. Available at: --INVALID-LINK--
-
Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Weizmann Institute of Science. Available at: --INVALID-LINK--
-
Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents. Available at: --INVALID-LINK--
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available at: --INVALID-LINK--
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Available at: --INVALID-LINK--
-
Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate. Available at: --INVALID-LINK--
-
4,6-Dichloropyrimidine. PubChem. Available at: --INVALID-LINK--
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Available at: --INVALID-LINK--
-
Acid Handling. Purdue University. Available at: --INVALID-LINK--
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: --INVALID-LINK--
-
Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed. Available at: --INVALID-LINK--
-
Y13 A2 CHEMISTRY: WHY DOES IODINE TURN PURPLE IN AN ORGANIC LAYER? YouTube. Available at: --INVALID-LINK--
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][13][14]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: --INVALID-LINK--
-
Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. Available at: --INVALID-LINK--
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: --INVALID-LINK--
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Available at: --INVALID-LINK--
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central. Available at: --INVALID-LINK--
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. Available at: --INVALID-LINK--
-
Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. PubMed. Available at: --INVALID-LINK--
-
Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. PubMed. Available at: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
"analytical challenges with 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine"
Technical Support Center: 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and quality control professionals who work with this important synthetic intermediate. As a key building block in the synthesis of kinase inhibitors and other complex pharmaceutical agents, its analytical characterization is critical.[1] This guide provides in-depth, experience-based answers to common analytical challenges, moving beyond simple protocols to explain the scientific reasoning behind our recommendations.
Compound Overview & Key Properties
This compound (CAS: 1012785-51-1) is a halogenated heterocyclic compound featuring a 7-deazapurine core.[2] Its structure presents unique analytical challenges, including potential instability, poor solubility in common solvents, and a propensity for specific degradation pathways. Understanding its fundamental properties is the first step in developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂IN₃ | PubChem[3] |
| Molecular Weight | 313.91 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Storage | Room temperature, dry, sealed, protected from light | MySkinRecipes[1], MSDS[4] |
| Solubility | Insoluble in water; soluble in DMF, DMSO. | Echemi[5], ChemicalBook[6] |
| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. | PubChem[3] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the analysis of this compound.
Sample Preparation & Handling
Q: What is the recommended procedure for storing and handling this compound to ensure its stability?
A: Proper storage is critical. The compound should be stored in a tightly sealed container at room temperature, protected from moisture and light.[1][4] The pyrrolo[2,3-d]pyrimidine core can be susceptible to degradation, and the iodo-substituent can be light-sensitive. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended. When weighing and preparing solutions, work quickly to minimize exposure to atmospheric moisture.
Q: I'm struggling with solubility. What are the best solvents for preparing samples for HPLC, NMR, and MS analysis?
A: This compound is practically insoluble in water and low-polarity organic solvents.
-
For HPLC: Acetonitrile (MeCN) and Dimethylformamide (DMF) are effective. For stock solutions, DMF is often a good choice, but be mindful that it can be incompatible with certain PEEK tubing and has a high boiling point. Acetonitrile is the preferred final diluent in reverse-phase methods.
-
For NMR: Deuterated dimethyl sulfoxide (DMSO-d₆) is the most common and effective solvent. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used, though solubility may be lower.[7]
-
For MS: A solvent compatible with the ionization technique is crucial. For ESI-MS, solutions can be prepared in MeCN or MeOH, often with a small amount of DMF or DMSO to aid initial dissolution, followed by dilution.
Chromatographic Analysis (HPLC)
Q: My HPLC chromatogram shows significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue with nitrogen-containing heterocycles. The primary causes are secondary interactions between the basic nitrogen atoms in your molecule and acidic silanol groups on the silica-based column packing.
Causality: The lone pairs on the pyrimidine and pyrrole nitrogens can form strong hydrogen bonds with free silanols, causing the analyte to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
Solutions:
-
Lower the Mobile Phase pH: Add a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. This protonates the basic nitrogens on your compound and also suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern C18 columns designed for high-purity silica with extensive end-capping (e.g., "Base-Deactivated" columns) have fewer accessible silanol groups and will provide significantly better peak shape.
-
Increase Mobile Phase Ionic Strength: Adding a low concentration of a buffer salt (e.g., 10-20 mM ammonium formate or ammonium acetate) can help shield the silanol interactions.
Q: What is a good starting point for developing an HPLC purity method?
A: A gradient reverse-phase HPLC (RP-HPLC) method is the most effective approach for separating the main compound from potential impurities.
Protocol: Baseline RP-HPLC Method
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (a base-deactivated column is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
Q: What are the common process-related impurities or degradation products I should be looking for?
A: Based on its synthesis and chemical nature, several impurities are possible:
-
De-iodinated Impurity: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. This is a very common degradant, often formed via reductive dehalogenation or exposure to light. It will elute earlier than the parent compound in RP-HPLC.
-
Starting Materials: Unreacted 6-aminouracil or the intermediate formed after reaction with chloroacetaldehyde could be present.[10]
-
Hydrolysis Products: The chloro-substituents on the pyrimidine ring are susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of hydroxy- or oxo- derivatives.
-
De-chlorinated Impurities: While less common than de-iodination, loss of one or both chlorine atoms can occur under harsh reductive conditions.
Spectroscopic Analysis (MS & NMR)
Q: How can I confirm the identity of my compound using mass spectrometry? What fragmentation patterns and isotopic signatures should I expect?
A: Mass spectrometry is an excellent tool for identity confirmation due to the compound's unique isotopic signature.
-
Ionization: Electrospray Ionization (ESI) in positive mode is generally effective, and you should look for the protonated molecular ion [M+H]⁺.
-
Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic pattern. You will see an [M+H]⁺ peak, an [M+H+2]⁺ peak (from one ³⁷Cl), and an [M+H+4]⁺ peak (from two ³⁷Cl atoms). The expected intensity ratio is approximately 9:6:1. This signature is a powerful confirmation of identity.
-
Fragmentation (EI or MS/MS): High-energy fragmentation will typically show sequential loss of the halogens. Expect to see fragments corresponding to the loss of an iodine radical (M - 127), a chlorine radical (M - 35), and subsequent ring cleavages.[11]
Q: My ¹H NMR spectrum looks complex or shows unexpected peaks. What are some common issues?
A:
-
Tautomerism: While the 7H-tautomer is generally favored, trace amounts of the 9H-tautomer could exist in certain solvents, leading to minor sets of peaks.[12]
-
N-H Exchange: The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and presence of water. It will exchange with D₂O.
-
Solvent Impurities: Ensure you are using high-quality, anhydrous NMR solvents. Water can broaden the N-H peak and potentially promote hydrolysis over time. DMSO-d₆ is hygroscopic; use a fresh ampule if possible.
-
Degradation: If the sample is left in solution, especially in a protic solvent like CD₃OD or in the presence of trace acid/base, you may see the emergence of peaks from the de-iodinated impurity over time.
Troubleshooting & Workflow Guides
Workflow: Troubleshooting Poor HPLC Peak Shape
This workflow provides a systematic approach to diagnosing and resolving common chromatographic issues encountered with this analyte.
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
Protocol: Forced Degradation Study (Stability Indicating Method)
To develop a truly robust, stability-indicating method, you must demonstrate that your method can separate the intact drug from its potential degradation products. This is achieved through forced degradation studies.[8]
Objective: To intentionally degrade the this compound sample under various stress conditions and analyze the resulting mixtures to ensure peak purity and selectivity of the analytical method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as described. Prepare a control sample by mixing 1 mL of stock with 1 mL of the relevant non-stress solvent (e.g., water for acid/base hydrolysis).
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base degradation is often rapid.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Then, dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for 24 hours.
-
-
Neutralization & Dilution: Before injection, neutralize the acid and base samples. Dilute all samples to a final concentration of ~50 µg/mL using the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).
-
Analysis: Analyze all samples (including the control) using your developed HPLC method with a Photodiode Array (PDA) detector.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify any new peaks as degradation products.
-
Use the PDA detector to assess the peak purity of the main analyte peak in each condition. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous and free from co-eluting impurities.
-
Caption: General analytical workflow for compound characterization.
References
- 1. This compound [myskinrecipes.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. echemi.com [echemi.com]
- 6. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NMR Impurities in 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed to assist you in identifying and troubleshooting common impurities encountered during the synthesis, purification, and handling of this critical intermediate. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate these challenges effectively.
I. Understanding the Core Molecule and Potential Impurities
This compound is a key building block in the synthesis of various pharmaceutical compounds, notably Janus kinase (JAK) inhibitors like Tofacitinib.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from several sources, including residual starting materials, side reactions during synthesis, and degradation of the product.
This guide will focus on three primary classes of impurities frequently observed in NMR spectra:
-
Process-Related Impurities: Residual solvents and unreacted starting materials.
-
Degradation Products: Impurities formed through hydrolysis or dehalogenation.
-
Synthetic Byproducts: Isomers or related structures formed during the synthesis.
II. Frequently Asked Questions (FAQs)
Here, we address common questions regarding impurities in this compound.
Q1: I see unexpected peaks in the aromatic region of my 1H NMR spectrum. What could they be?
A1: Unidentified peaks in the aromatic region often correspond to process-related impurities or degradation products. Common culprits include:
-
Residual Solvents: Solvents like toluene, dimethylformamide (DMF), or dioxane, if used in the synthesis or purification, can be difficult to remove.
-
Deiodinated Impurity: Loss of the iodine atom results in the formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This is a very common impurity.
-
Hydrolysis Products: Reaction with residual water can lead to the replacement of one or both chlorine atoms with hydroxyl groups.
To identify the specific impurity, compare the chemical shifts of the unknown peaks with the data provided in the tables below and consider the reaction and workup conditions used.
Q2: My NMR sample shows a broad singlet around 3.3-3.5 ppm that is not from my product. What is it?
A2: A broad singlet in this region, especially in DMSO-d6, is often indicative of water. The chemical shift of water is highly dependent on the solvent, temperature, and concentration. In other solvents like CDCl3, it can appear anywhere from 1.5 to 4.7 ppm.
Q3: I suspect I have the deiodinated impurity. How can I confirm this?
A3: The deiodinated impurity, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, will have a distinct set of signals in the 1H NMR spectrum. Specifically, you will see two doublets in the aromatic region corresponding to the two protons on the pyrrole ring, which couple to each other. The absence of the characteristic downfield singlet for the C6-H proton of the iodo-substituted compound is a key indicator. You can confirm its presence by comparing the observed chemical shifts with the reference data in Table 2.
Q4: How can I minimize the formation of hydrolysis impurities?
A4: Hydrolysis is primarily caused by the presence of water. To minimize its formation:
-
Use Anhydrous Solvents: Ensure all solvents used in the final steps of the synthesis and purification are rigorously dried.
-
Inert Atmosphere: Conduct reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Careful Workup: During aqueous workups, minimize the contact time of your product with the aqueous phase and ensure the organic layer is thoroughly dried with a drying agent (e.g., Na2SO4, MgSO4) before solvent evaporation.
III. Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific impurity issues.
Guide 1: Identifying Common Residual Solvents
Residual solvents are a frequent source of extraneous peaks in NMR spectra. The following table lists the approximate 1H NMR chemical shifts of common solvents used in the synthesis of pyrrolopyrimidines.
| Solvent | 1H NMR Chemical Shift (ppm) in CDCl3 | 1H NMR Chemical Shift (ppm) in DMSO-d6 |
| Acetone | 2.17 | 2.09 |
| Acetonitrile | 2.05 | 2.07 |
| Dichloromethane | 5.30 | 5.76 |
| Diethyl ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) |
| Dimethylformamide (DMF) | 8.02 (s), 2.95 (s), 2.87 (s) | 7.95 (s), 2.88 (s), 2.71 (s) |
| Dioxane | 3.71 | 3.57 |
| Ethanol | 3.69 (q), 1.22 (t) | 4.35 (t, OH), 3.44 (q), 1.06 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) |
| Heptane/Hexane | ~0.9-1.3 (m) | ~0.9-1.3 (m) |
| Methanol | 3.49 | 3.16 |
| Tetrahydrofuran (THF) | 3.76 (m), 1.85 (m) | 3.60 (m), 1.76 (m) |
| Toluene | 7.28-7.17 (m), 2.36 (s) | 7.28-7.17 (m), 2.31 (s) |
| Water | 1.56 | 3.33 |
Data compiled from various sources, including Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515.[2]
Guide 2: Characterizing Degradation Products
Degradation of this compound can lead to deiodination and hydrolysis. The following table provides expected 1H NMR chemical shifts for these impurities.
| Impurity Name | Structure | Predicted 1H NMR Chemical Shifts (ppm) in DMSO-d6 |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Deiodinated) | ~12.79 (br s, 1H, NH), ~7.60 (d, 1H, H-6), ~6.65 (d, 1H, H-5) | |
| 2-chloro-4-hydroxy-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (Mono-hydrolysis) | ![]() | ~12.5 (br s, 1H, NH), ~11.5 (br s, 1H, OH), ~7.8 (s, 1H, H-6) |
| 2,4-dihydroxy-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (Di-hydrolysis) | ![]() | ~11.0 (br s, 2H, OH), ~10.5 (br s, 1H, NH), ~7.5 (s, 1H, H-6) |
Note: The chemical shifts for the hydrolysis products are predicted values based on computational software and analysis of related structures. Experimental values may vary.
Impurity Identification Workflow
The following flowchart outlines a systematic approach to identifying unknown peaks in your NMR spectrum.
Caption: Workflow for the identification of common NMR impurities.
IV. Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Accurate impurity identification begins with proper sample preparation.
-
Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). Ensure the solvent is from a fresh, sealed bottle to minimize water contamination.
-
Dissolution: Gently vortex or shake the tube to ensure complete dissolution of the sample. If the sample is not fully soluble, gentle warming may be applied, but be cautious of potential degradation.
-
Analysis: Acquire 1H and 13C NMR spectra. For low-level impurities, a higher number of scans for the 1H NMR spectrum is recommended.
Protocol 2: Removal of Residual Solvents
If residual solvents are identified, the following techniques can be employed for their removal:
-
High-Vacuum Drying: Place the sample in a flask or vial and dry under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid in the removal of less volatile solvents, but monitor for any signs of product degradation.
-
Co-evaporation: Dissolve the sample in a low-boiling point solvent in which it is highly soluble (e.g., dichloromethane). Evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times. This can help to azeotropically remove higher-boiling point solvent impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing both solvent and other impurities.
Protocol 3: Purification Strategy for Degradation Products
If hydrolysis or deiodination products are present at unacceptable levels, further purification is necessary.
Caption: Decision tree for selecting a purification method.
A. Silica Gel Column Chromatography:
This is a versatile method for separating compounds with different polarities.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation between your product and the impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
B. Recrystallization:
This method is effective for crystalline solids with relatively low levels of impurities.
-
Solvent Screening: Identify a solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
V. Conclusion
The purity of this compound is a critical factor in the successful synthesis of many important pharmaceutical compounds. By understanding the potential sources of impurities and employing systematic troubleshooting and purification strategies, researchers can ensure the high quality of this key intermediate. This guide provides a foundation for identifying and resolving common impurity issues, but always remember that careful experimental technique is the best preventative measure.
VI. References
-
SynThink. Tofacitinib EP Impurities & USP Related Compounds. --INVALID-LINK--
-
ECHEMI. 90213-66-4, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Formula. --INVALID-LINK--
-
PerkinElmer Informatics. ChemDraw. --INVALID-LINK--
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. --INVALID-LINK--
-
NMRDB.org. Predict 1H proton NMR spectra. --INVALID-LINK--
References
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the preparation of various kinase inhibitors.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the scale-up of this synthesis, ensuring both scientific integrity and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine?
A common and cost-effective starting material is 6-aminouracil, which undergoes a condensation reaction with chloroacetaldehyde to form an intermediate that is then chlorinated.[2] Another route involves starting from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and performing a direct chlorination.[3] The choice of starting material often depends on availability, cost, and the desired scale of the synthesis.
Q2: Which chlorinating agent is recommended for converting the diol intermediate to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine?
Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for this transformation.[2][3] The reaction is often carried out in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl and accelerate the reaction.[3]
Q3: What are the common iodinating agents for introducing the iodine atom at the C5 position?
N-Iodosuccinimide (NIS) is a frequently used reagent for the iodination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine due to its mild reaction conditions and good yields.[4] Other iodinating agents like iodine monochloride (ICl) can also be employed.
Q4: What is a typical yield for the overall synthesis?
The overall yield can vary significantly depending on the scale and the specific conditions used. However, with optimized procedures, a total yield of over 50% for the multi-step synthesis can be achieved.[2][5]
Q5: How can I monitor the progress of the chlorination and iodination reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and petroleum ether. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction conversion and the purity of the product.[6] On-line NMR spectroscopy can also be a powerful tool for real-time reaction monitoring in flow synthesis setups.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
Issue 1: Low or No Yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)
Potential Cause A: Incomplete Chlorination Reaction
-
Symptoms: TLC or HPLC analysis shows a significant amount of the starting diol intermediate remaining even after prolonged reaction time.
-
Scientific Rationale: The chlorination reaction with POCl₃ can be sluggish at lower temperatures or with insufficient activation. The HCl generated during the reaction can also inhibit the process.
-
Solutions:
-
Increase Reaction Temperature: Gradually increase the reaction temperature to the recommended range of 75-90°C.[2]
-
Ensure Adequate POCl₃: Use a sufficient excess of POCl₃ (typically 9-13 molar equivalents relative to the intermediate).[2]
-
Use of a Catalyst/Base: The addition of a tertiary amine base such as DIPEA is crucial. It acts as a catalyst and scavenges the generated HCl, driving the reaction to completion.[3]
-
Potential Cause B: Hydrolysis of the Product During Workup
-
Symptoms: The reaction appears complete by in-process analysis (TLC/HPLC), but the isolated yield is low, and the starting diol is recovered.
-
Scientific Rationale: The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is susceptible to hydrolysis, especially in the presence of water and acid, which are conditions encountered during the quenching of excess POCl₃.[8]
-
Solutions:
-
Careful Quenching: Slowly pour the reaction mixture onto crushed ice or a mixture of ice and water with vigorous stirring to control the exothermic quenching of POCl₃.
-
Aqueous Workup with Base: After quenching, neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide to a pH of 8-9 to stabilize the product.[6]
-
Extraction: Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Issue 2: Incomplete Iodination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Potential Cause A: Insufficiently Reactive Iodinating Agent
-
Symptoms: A significant amount of the starting 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine remains after the reaction.
-
Scientific Rationale: The electrophilic iodination of the pyrrole ring requires a sufficiently activated iodine source. The reactivity of the iodinating agent can be influenced by the solvent and temperature.
-
Solutions:
Potential Cause B: Side Reactions
-
Symptoms: Formation of multiple spots on TLC, indicating the presence of byproducts.
-
Scientific Rationale: Over-iodination or degradation of the starting material or product can occur under harsh conditions.
-
Solutions:
-
Stoichiometry Control: Use a controlled amount of the iodinating agent (e.g., 1.5 equivalents of NIS).[4]
-
Temperature Control: Maintain the reaction at room temperature to minimize the formation of byproducts.
-
Issue 3: Formation of Colored Impurities
Potential Cause: Degradation of Intermediates or Product
-
Symptoms: The reaction mixture or the isolated product has a dark color (e.g., brown or black).
-
Scientific Rationale: The pyrrolo[2,3-d]pyrimidine core can be sensitive to strong acids, high temperatures, and air oxidation, leading to the formation of colored polymeric byproducts.
-
Solutions:
-
Inert Atmosphere: Conduct the reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Avoid excessive heating during the reactions and workup.
-
Decolorization: During the workup of the chlorinated intermediate, treatment with activated carbon can help to remove colored impurities.[2]
-
Issue 4: Product Purification Difficulties
Potential Cause A: Crystalline Nature of the Product
-
Symptoms: The product is difficult to handle, filter, or dry.
-
Scientific Rationale: The final product, this compound, is a solid. The crystallization process can affect its physical properties.
-
Solutions:
-
Controlled Crystallization: After the reaction and workup, perform a controlled crystallization from a suitable solvent system to obtain a product with good morphology.
-
Washing: Thoroughly wash the filtered product with an appropriate solvent to remove residual impurities.
-
Potential Cause B: Co-precipitation of Impurities
-
Symptoms: The isolated product has low purity despite appearing as a single spot on TLC.
-
Scientific Rationale: Impurities with similar solubility to the product may co-precipitate during crystallization.
-
Solutions:
-
Recrystallization: Recrystallize the crude product from a suitable solvent to improve its purity.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used for purification, although this may be less practical for large-scale synthesis.[4]
-
Experimental Protocols & Data
Table 1: Key Parameters for the Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
| Parameter | Recommended Value | Rationale | Reference |
| Starting Material | Intermediate from 6-aminouracil | Cost-effective and high-yielding route. | [2] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Effective and widely used. | [2][3] |
| Stoichiometry (POCl₃) | 9.0 - 13.0 molar equivalents | Ensures complete conversion of the diol. | [2] |
| Catalyst/Base | N,N-diisopropylethylamine (DIPEA) | Neutralizes HCl and catalyzes the reaction. | [3] |
| Solvent | Toluene or neat POCl₃ | Toluene can help with temperature control. | [3] |
| Temperature | 75 - 90 °C | Optimal temperature for efficient chlorination. | [2] |
| Reaction Time | 12 - 16 hours | Typically sufficient for complete reaction. | [3] |
Table 2: Key Parameters for the Iodination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
| Parameter | Recommended Value | Rationale | Reference |
| Starting Material | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | The direct precursor for iodination. | [4] |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild and effective iodinating agent. | [4] |
| Stoichiometry (NIS) | 1.5 molar equivalents | Provides a slight excess to drive the reaction. | [4] |
| Solvent | Dry Dimethylformamide (DMF) | A good solvent for both reactants. | [4] |
| Temperature | Room Temperature | Minimizes side reactions. | [4] |
| Reaction Time | 12 hours | Allows for complete conversion. | [4] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of the chlorinated intermediate.
Scaling-Up Considerations and Safety
Scaling up the synthesis of this compound requires careful attention to safety and process control.
-
Exothermic Reactions: The quenching of phosphorus oxychloride is highly exothermic and requires a robust cooling system and slow, controlled addition to prevent a runaway reaction.
-
Handling of Reagents:
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[9]
-
N-Iodosuccinimide (NIS): Is a light-sensitive and moisture-sensitive solid. It should be stored in a cool, dark, and dry place.
-
-
Waste Disposal: The reaction generates acidic waste and halogenated organic waste, which must be disposed of according to institutional and local regulations.
-
Product Isolation: On a larger scale, filtration and drying of the final product need to be performed in a way that minimizes operator exposure. The use of a contained filtration and drying system is recommended.
References
- 1. This compound [myskinrecipes.com]
- 2. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 4. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Comparative Guide to a Versatile Kinase Inhibitor Chemotype
In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a privileged scaffold, giving rise to a multitude of potent and selective inhibitors targeting a diverse range of kinases implicated in oncology and other diseases. While the specific compound 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine serves primarily as a key synthetic intermediate, its foundational structure is the gateway to a class of highly effective therapeutic agents. This guide provides a comparative analysis of kinase inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold against other established kinase inhibitors, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine nucleobase in ATP. This structural mimicry allows derivatives to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. The versatility of this scaffold lies in the amenability of its various positions (notably C2, C4, and C5) to chemical modification, enabling the fine-tuning of potency and selectivity against specific kinase targets. The strategic introduction of different functional groups allows for the exploitation of unique features within the ATP-binding pockets of different kinases, leading to the development of both broad-spectrum and highly selective inhibitors.
Comparative Kinase Inhibitory Profiles
The true measure of a kinase inhibitor's utility lies in its potency and selectivity. Below is a comparative table of the half-maximal inhibitory concentrations (IC50) for representative 7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases, juxtaposed with well-established, clinically relevant kinase inhibitors.
| Kinase Target | 7H-pyrrolo[2,3-d]pyrimidine Derivative (Representative IC50 in nM) | Sunitinib (IC50 in nM) | Erlotinib (IC50 in nM) | Dasatinib (IC50 in nM) | Staurosporine (IC50 in nM) |
| VEGFR2 | Varies with derivative | 2[1][2] | >10,000 | 8[3] | 3 |
| PDGFRβ | Varies with derivative | 2[1][2] | >10,000 | 1-8[4] | 6 |
| EGFR | Varies with derivative | >10,000 | 2[5][6] | >100 | 7 |
| Src | Varies with derivative | >100 | >2,000 | <1 | 6 |
| Aurora A | Varies with derivative | - | - | - | - |
| Aurora B | Varies with derivative | - | - | - | - |
| PKC | - | - | - | - | 0.7[7][8] |
| PKA | - | - | - | - | 7[7] |
Note: IC50 values for 7H-pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on the specific substitutions on the core scaffold. The table highlights the general selectivity profiles of the comparator drugs.
Key Signaling Pathways Targeted
To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling cascades in which these kinases operate.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10]
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis.[11] Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways.[12]
Caption: VEGFR2 signaling pathway and the inhibitory action of Sunitinib.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. It acts as a central node, integrating signals from various receptor tyrosine kinases and integrins to activate downstream pathways like STAT3, RAS-MAPK, and PI3K-AKT.[13][14]
Caption: Src kinase signaling pathways and the inhibitory action of Dasatinib.
Aurora Kinase Signaling Pathway
Aurora kinases are essential serine/threonine kinases that regulate multiple aspects of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[15][16] Their dysregulation is a hallmark of many cancers, leading to genomic instability.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of kinase inhibitors.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17][18]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., 7H-pyrrolo[2,3-d]pyrimidine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 5 µL of the kinase reaction mixture (kinase, substrate, and buffer). b. Add 5 µL of the test compound or DMSO (vehicle control). c. Initiate the reaction by adding 5 µL of ATP solution. d. Incubate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[19] b. Incubate at room temperature for 40 minutes.[19] c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[19] d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the ADP-Glo™ in vitro kinase activity assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.[20]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: a. Remove the culture medium. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[20] c. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[21]
-
Formazan Solubilization: a. Carefully remove the MTT solution. b. Add 100 µL of solubilization solution to each well. c. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, and its precursor this compound, represent a highly fruitful area of research in kinase inhibitor development. The ability to readily modify this core structure has led to the discovery of inhibitors with diverse selectivity profiles, some of which have demonstrated significant therapeutic potential. By understanding the structure-activity relationships, the targeted signaling pathways, and employing robust experimental protocols, researchers can continue to leverage this versatile scaffold to develop the next generation of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. apexbt.com [apexbt.com]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
In the landscape of targeted cancer therapy, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure." Its structural analogy to adenine, a core component of ATP, makes it an ideal framework for designing competitive kinase inhibitors. This guide provides an in-depth comparison of the efficacy of derivatives synthesized from the key intermediate, 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. We will delve into their structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for advancing their research in this promising area.
The strategic incorporation of a halogen atom, such as iodine, at the C5 position of the pyrrolo[2,3-d]pyrimidine core can significantly influence the binding affinity of these derivatives to their target kinases, often leading to enhanced potency and selectivity. The dichlorinated nature of the starting intermediate provides versatile handles for synthetic modifications at the C2 and C4 positions, allowing for the exploration of a wide chemical space to optimize inhibitory activity against various kinase targets.
Comparative Efficacy of Selected Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of representative 7H-pyrrolo[2,3-d]pyrimidine derivatives against key oncogenic kinases. It is important to note that these compounds were evaluated in separate studies, and direct comparisons should be made with consideration of the specific assay conditions detailed in the respective publications.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 5k | EGFR | 79 | [1] |
| Her2 | 40 | [1] | |
| VEGFR-2 | 136 | [1] | |
| CDK2 | 204 | [1] | |
| Compound 7 | EGFR | 0.08 (µM) | [2] |
| Her2 | 0.12 (µM) | [2] | |
| VEGFR-2 | 0.15 (µM) | [2] | |
| CDK2 | 0.21 (µM) | [2] |
Note: Compound 5k is a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide. Compound 7 is an isatin-pyrrolo[2,3-d]pyrimidine hybrid.
Understanding the Mechanism: Key Signaling Pathways
The efficacy of these derivatives lies in their ability to inhibit key kinases that drive tumor growth, proliferation, and angiogenesis. Two of the most critical pathways targeted are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascades.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a downstream signaling cascade involving the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and differentiation. Inhibition of EGFR by pyrrolo[2,3-d]pyrimidine derivatives blocks these downstream signals, thereby impeding tumor growth.
VEGFR-2 Signaling Pathway
VEGFR-2 is the main mediator of the angiogenic effects of VEGF. Its activation in endothelial cells stimulates proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Pyrrolo[2,3-d]pyrimidine derivatives that inhibit VEGFR-2 can effectively block tumor angiogenesis.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of the core intermediate and for conducting key in vitro assays.
Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a common method for the synthesis of the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, starting from 6-aminouracil.[3]
Materials:
-
6-Aminouracil
-
Chloroacetaldehyde (40% solution)
-
Sodium bicarbonate
-
Phosphorus oxychloride
-
N,N-diisopropylethylamine (DIPEA)
-
Drinking water
-
Dilute hydrochloric acid
-
Anhydrous diethyl ether
Procedure:
-
Preparation of Intermediate:
-
In a reaction flask, add 300ml of drinking water, 20.0g of 6-aminouracil, and 19.8g of sodium bicarbonate.
-
Stir the mixture and heat to 50-60°C.
-
Prepare a solution of 37g of 40% chloroacetaldehyde in 200ml of drinking water and add it dropwise to the reaction mixture.
-
After the addition is complete, maintain the temperature at 60-65°C and continue stirring for 1 hour.
-
Cool the reaction to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.
-
Filter the precipitate, wash with drinking water, and dry to obtain the intermediate.
-
-
Chlorination:
-
Combine the intermediate from the previous step with phosphorus oxychloride and N,N-diisopropylethylamine (DIPEA) as a catalyst.
-
Heat the reaction mixture to 75-90°C and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against VEGFR-2.[4][5]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Prepare a master mix containing kinase buffer, 2X ATP, and 2X substrate.
-
Add 10 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold serves as a versatile and potent platform for the development of novel kinase inhibitors. The comparative data, while sourced from different studies, highlights the potential of derivatives from this class to exhibit low nanomolar to micromolar inhibitory activity against a range of oncogenic kinases. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogs, ensuring data integrity and reproducibility.
Future research should focus on systematic structure-activity relationship studies of 2,4-disubstituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives against a broad panel of kinases to identify more potent and selective inhibitors. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro efficacy of these promising compounds into successful clinical candidates for targeted cancer therapy.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Validating the Bioactivity of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Assay Strategy
For researchers and drug development professionals, the pyrrolo[2,3-d]pyrimidine scaffold is a well-established starting point for the synthesis of potent kinase inhibitors. The subject of this guide, 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the development of targeted therapies, particularly Janus kinase (JAK) inhibitors[1][2]. Its structural features suggest a high potential for activity against a range of kinases implicated in oncology and inflammatory diseases. This guide provides a comprehensive framework for the validation of this compound's activity, comparing its potential performance with established kinase inhibitors through a series of robust in vitro assays.
The strategic selection of assays is paramount in delineating the specific activity and potential therapeutic applications of a novel compound. Our approach is multi-tiered, beginning with broad-spectrum kinase profiling and progressively narrowing down to specific kinase targets and cellular phenotypes. This guide will detail the rationale behind each assay, provide step-by-step protocols, and present illustrative data to guide your experimental design and interpretation.
I. Understanding the Therapeutic Landscape: Potential Kinase Targets
The pyrrolo[2,3-d]pyrimidine core is a known pharmacophore for inhibitors of several kinase families. Molecular docking studies of related derivatives have shown binding interactions comparable to established drugs like sunitinib[3]. Therefore, our validation strategy will focus on kinases that are frequently targeted by compounds with this scaffold.
Caption: Potential kinase targets and signaling pathways for this compound.
II. Experimental Validation: A Phased Approach
A systematic validation workflow ensures a thorough characterization of the compound's bioactivity. The following experimental plan is designed to first identify active kinase targets and then to quantify the compound's efficacy in a cellular context.
Caption: A phased experimental workflow for validating the bioactivity of the target compound.
Phase 1 & 2: Kinase Inhibition Assays
The initial step is to perform a broad kinase panel screen to identify potential targets. Following this, detailed IC50 (half-maximal inhibitory concentration) values should be determined for the most promising hits.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the IC50 of a test compound against a specific kinase, such as VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase (or other target kinase)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Test compound (this compound) and control inhibitors (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in kinase buffer with a constant percentage of DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Initiate Reaction: Add the test compound or control inhibitor to the respective wells. Add ATP to all wells to start the kinase reaction. Include a "no enzyme" control and a "vehicle" (DMSO) control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Illustrative Comparative Data for Kinase Inhibition (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | VEGFR-2 | EGFR |
| This compound (Hypothetical) | 150 | 250 | 50 | 80 | 500 |
| Tofacitinib (JAK Inhibitor)[4] | 1.2 | 20 | 1 | >10,000 | >10,000 |
| Bosutinib (Multi-kinase Inhibitor)[2] | - | - | - | 20 | 1.2 |
| Dasatinib (Multi-kinase Inhibitor)[5] | - | - | - | 16 | 30 |
Note: The data for the test compound is hypothetical and for illustrative purposes only. The data for the reference compounds are based on publicly available information and may vary depending on the assay conditions.
Phase 3: Cellular Activity Assessment
Demonstrating that the compound can inhibit kinase activity within a cellular context is a critical next step. This validates that the compound is cell-permeable and can engage its target in a more complex biological environment.
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol assesses the effect of the compound on the proliferation of cancer cell lines known to be dependent on the target kinases.
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, K562 for Bcr-Abl, HUVEC for VEGFR-2)
-
Complete cell culture medium
-
Test compound and control inhibitors
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and control inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
XTT: Add the activated XTT solution to each well and incubate for 2-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Illustrative Comparative Data for Cell Viability (GI50, µM)
| Compound | A549 (EGFR dependent) | K562 (Bcr-Abl dependent) | HUVEC (VEGF stimulated) |
| This compound (Hypothetical) | 5.2 | 8.1 | 2.5 |
| Tofacitinib | >50 | >50 | - |
| Bosutinib | 1.5 | 0.1 | - |
| Dasatinib | 0.8 | 0.005 | 0.1 |
Note: The data for the test compound is hypothetical and for illustrative purposes only. The data for the reference compounds are based on publicly available information and may vary depending on the cell line and assay conditions.
Phase 4: Phenotypic Assays
Based on the kinase inhibition profile, specific phenotypic assays can be employed to further characterize the compound's mechanism of action. Given that some pyrrolo[2,3-d]pyrimidine derivatives have been shown to affect microtubule dynamics, a microtubule polymerization assay is a relevant secondary screen.
Protocol 3: In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Test compound and control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
96-well, half-area, clear plates
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm over time at 37°C
Procedure:
-
Compound Preparation: Prepare dilutions of the test and control compounds in polymerization buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the compounds.
-
Initiate Polymerization: Add GTP to all wells to initiate microtubule polymerization.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for at least 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates polymerization. Compare the polymerization curves of the test compound to the controls to determine if it inhibits or enhances microtubule assembly.
III. Interpretation and Next Steps
The collective data from these assays will provide a comprehensive profile of this compound's bioactivity. The initial kinase screen will identify its primary targets, while the IC50 values will quantify its potency. The cellular assays will confirm its on-target activity in a biological system and provide a measure of its anti-proliferative effects. Finally, phenotypic assays like the microtubule polymerization screen will reveal any off-target activities that may contribute to its overall cellular effect or represent potential liabilities.
A strong correlation between potent kinase inhibition and cellular activity against a kinase-dependent cell line would provide a solid foundation for further preclinical development. The comparative data against established inhibitors will be crucial for positioning the compound within the existing therapeutic landscape and for making informed decisions about its potential for further investigation.
IV. References
-
Blumenkopf, T. A., Flanagan, M. E., & Munchhof, M. J. (2006). Pyrrolo[2,3-d]pyrimidine compounds. U.S. Patent No. 7,265,221. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from --INVALID-LINK--
-
Incyte Corporation. (2014). Pyrrolo[2,3-d]pyrimidine derivatives. U.S. Patent No. 9,035,074. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
BenchChem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Retrieved from --INVALID-LINK--
-
Golas, J. M., et al. (2008). SKI-606, a Src/Abl inhibitor, is a potent inhibitor of Bcr-Abl and overcomes imatinib resistance. Blood, 111(3), 1341–1348.
-
Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399–401.
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468–8484.
-
Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Retrieved from --INVALID-LINK--
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Retrieved from --INVALID-LINK--
References
- 1. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Characterization of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds, precise molecular characterization is paramount. 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of potent kinase inhibitors and other pharmacologically active molecules, presents a unique analytical challenge due to its complex halogenation pattern.[1][2][3] This guide provides an in-depth comparison of mass spectrometric techniques for the robust characterization of this important scaffold, grounded in established principles and supported by predictive data. We will explore the nuances of both soft and hard ionization methods, offering a comprehensive protocol and explaining the causality behind experimental choices to ensure self-validating results.
Introduction to the Analyte and the Analytical Imperative
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.[4] The specific analogue, this compound, with a molecular formula of C₆H₂Cl₂IN₃ and a monoisotopic mass of 312.86705 Da, serves as a versatile building block.[5] The presence of three distinct halogen atoms (two chlorines and one iodine) not only dictates its synthetic utility but also provides a distinctive isotopic signature for mass spectrometric identification. Accurate mass measurement and an understanding of its fragmentation behavior are critical for confirming its identity, assessing purity, and tracking its incorporation into more complex molecules.
Comparative Analysis of Ionization Techniques: ESI vs. EI
The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. It dictates the type of information one can obtain, from simple molecular weight confirmation to detailed structural elucidation through fragmentation analysis. Here, we compare Electrospray Ionization (ESI), a soft ionization technique, with Electron Ionization (EI), a hard ionization technique, for the characterization of our target molecule.
Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight Confirmation
ESI is the workhorse of modern pharmaceutical analysis, particularly when coupled with liquid chromatography (LC-MS).[6] It is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte molecule during the ionization process.[7] This results in the preservation of the molecular ion, typically as a protonated species [M+H]⁺ in positive ion mode.
For this compound, ESI-MS would be expected to yield a prominent ion cluster corresponding to the [M+H]⁺ adduct. The unique isotopic pattern arising from the two chlorine atoms and one iodine atom provides a high degree of confidence in the identification.
Electron Ionization (EI): The Power Tool for Structural Elucidation
In contrast to ESI, Electron Ionization (EI) is a "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV).[8] This energetic bombardment not only ionizes the molecule but also induces extensive fragmentation.[9] While this often leads to the absence or low abundance of the molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure.[7] For our target compound, EI-MS would provide invaluable information about the connectivity of the pyrrolo[2,3-d]pyrimidine core and the relative lability of the halogen substituents.
Predicted Mass Spectral Data
In the absence of publicly available experimental spectra for this compound, we present predicted data based on the known fragmentation patterns of related heterocyclic and halogenated compounds.[4][9]
High-Resolution ESI-MS Data
Under positive mode ESI conditions, the primary ion observed would be the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition.
| Ion Species | Calculated m/z |
| [C₆H₃Cl₂IN₃+H]⁺ | 313.8743 |
Note: The m/z value represents the most abundant isotope.
Predicted EI-MS Fragmentation Data
The EI-MS spectrum is predicted to be rich with fragment ions resulting from the systematic loss of its substituents and cleavage of the heterocyclic rings. The fragmentation is initiated by the formation of the molecular ion (M⁺˙).
| Predicted m/z | Proposed Fragment Identity | Neutral Loss |
| 313 | [M]⁺˙ (Molecular Ion) | - |
| 278 | [M-Cl]⁺ | Cl |
| 251 | [M-Cl-HCN]⁺ | Cl, HCN |
| 186 | [M-I]⁺ | I |
| 151 | [M-I-Cl]⁺ | I, Cl |
| 124 | [M-I-Cl-HCN]⁺ | I, Cl, HCN |
Experimental Protocols
Protocol 1: ESI-MS for Molecular Weight Confirmation
This protocol is designed for rapid confirmation of the presence and identity of the target compound.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 100-500
-
Acquisition Mode: Full scan
-
Protocol 2: EI-MS for Structural Elucidation
This protocol is designed to generate a reproducible fragmentation pattern for detailed structural analysis.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Employ a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.
-
Sample Introduction: Inject the sample into the GC. A direct insertion probe can also be used if the compound is sufficiently volatile and thermally stable.
-
GC Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
-
EI Source Parameters:
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 40-400
-
Scan Rate: 1 scan/second
-
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the predicted fragmentation, the following diagrams are provided.
Caption: Workflow for ESI-MS analysis.
Caption: Predicted EI-MS fragmentation pathway.
Conclusion: A Dual-Pronged Approach for Comprehensive Characterization
For the unequivocal characterization of this compound, a dual-pronged mass spectrometric approach is recommended. High-resolution ESI-MS serves as a rapid and highly accurate method for confirming the molecular formula and assessing purity. In parallel, EI-MS provides invaluable structural information through its reproducible fragmentation pattern, confirming the integrity of the heterocyclic core and the location of its substituents. By understanding the principles behind each technique and employing the detailed protocols provided, researchers can confidently characterize this and other similarly complex heterocyclic intermediates, ensuring the integrity of their downstream applications in drug discovery and development.
References
- 1. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. fragmentation-analyzer | CompOmics documentation [compomics.github.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. southampton.ac.uk [southampton.ac.uk]
- 6. openms.de [openms.de]
- 7. uab.edu [uab.edu]
- 8. research.wur.nl [research.wur.nl]
- 9. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1][2] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1][2][3][4] This guide provides a comparative analysis of the biological activity of various pyrrolo[2,3-d]pyrimidine analogs, with a focus on their structure-activity relationships (SAR) as inhibitors of key kinase families implicated in cancer and inflammatory diseases. Detailed experimental protocols are also provided to enable researchers to conduct their own comparative studies.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for chemical modifications at several positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Strategic modifications to this scaffold have led to the development of several clinically approved drugs and numerous candidates in clinical trials for the treatment of various malignancies and inflammatory conditions.[2] This guide will delve into the biological activities of analogs targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinases (JAKs), and Src family kinases.
Comparative Analysis of Kinase Inhibitory Activity
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
EGFR and VEGFR are crucial receptor tyrosine kinases that regulate cell proliferation, survival, and angiogenesis.[3][4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrolo[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of these kinases.[3][4][5]
A key determinant of activity against EGFR is the nature of the substituent at the C4 position of the pyrrolo[2,3-d]pyrimidine core. For instance, compound 12i demonstrated potent and selective inhibition of mutant EGFR, with an IC50 value of 0.21 nM against the T790M mutant, showing a 104-fold increased potency compared to wild-type EGFR.[6] Another analog, 31n , exhibited outstanding potency with IC50 values of 0.004 and 0.9 nM against EGFR19del/T790M/C797S and wild-type EGFR, respectively.[7]
| Compound | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| 12i | EGFR (T790M mutant) | 0.21 | Covalent inhibitor design | [6] |
| 31n | EGFR (19del/T790M/C797S) | 0.004 | 4-[4-(dimethylamino)-1,2,3,6-tetrahydropyridin-1-yl]phenyl group at C4 | [7] |
| PKI166 | EGFR | Low nanomolar | 4-(phenylamino) substitution | [8] |
| Compound 5k | EGFR, Her2, VEGFR2 | 79, 40, 136 | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | [9][10] |
Janus Kinase (JAK) Inhibition
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in immunity and inflammation.[11][12] Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as Tofacitinib, have been successfully developed for the treatment of rheumatoid arthritis and other autoimmune diseases.[13]
Recent research has focused on developing selective JAK inhibitors to minimize off-target effects. For example, compounds 8m and 8o showed excellent enzymatic activity against JAK1 with IC50 values of 0.16 nM and 0.3 nM, respectively, and displayed significant selectivity over JAK2.[14] Furthermore, dual JAK and histone deacetylase (HDAC) inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, such as compounds 15d and 15h , have shown promise in overcoming drug resistance in solid tumors.[11][12]
| Compound | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| 8m | JAK1 | 0.16 | Hydrazinyl moiety | [14] |
| 8o | JAK1 | 0.3 | Hydrazinyl moiety | [14] |
| 11e | JAK1, JAK2 | >90% inhibition | N-acylpiperidine motifs | [15] |
| 16c | JAK2 | 6 | Phenylamide hybrid | [16] |
| 15d | JAK1/2/3, HDAC1/6 | Potent inhibition | Dual inhibitor design | [11][12] |
Src Tyrosine Kinase Inhibition
Src is a non-receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, and survival. Its aberrant activation is associated with the development and progression of several cancers, including glioblastoma.[17] A series of novel pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their activity against Src. Compound 8h from this series demonstrated a significant cytotoxic effect against the U87 glioblastoma cell line with an IC50 value of 7.1 μM.[17]
| Compound | Target Kinase(s) | IC50 (µM) | Cell Line | Reference |
| 8h | Src | 7.1 | U87 (Glioblastoma) | [17] |
Signaling Pathway Modulation
The inhibition of these kinases by pyrrolo[2,3-d]pyrimidine analogs leads to the downstream modulation of critical signaling pathways. For instance, inhibition of EGFR blocks the activation of the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 5. Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. | Semantic Scholar [semanticscholar.org]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 17. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Power of the Pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of modern oncology, the quest for highly specific and potent kinase inhibitors is paramount. Kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere of adenine, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to the ATP purine ring allows derivatives to function as competitive inhibitors at the kinase ATP-binding site.[1]
The subject of this guide, 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine , represents a key starting material—a versatile building block for the synthesis of a new generation of kinase inhibitors.[3][4] The dichloro substitutions at the 2- and 4-positions, along with the iodo group at the 5-position, provide reactive handles for chemists to perform regioselective substitutions and coupling reactions. This allows for the systematic generation of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and desirable pharmacokinetic properties.
This guide provides a comparative analysis of the essential in vitro and in vivo studies required to advance a novel compound derived from this scaffold from a laboratory curiosity to a potential clinical candidate. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and illustrate the logical flow of a typical preclinical drug discovery program.
Caption: The Drug Discovery Funnel from Scaffold to Clinical Candidate.
Part I: In Vitro Evaluation – The Proving Ground for Potency and Mechanism
The primary goal of in vitro testing is to rapidly and cost-effectively screen new chemical entities (NCEs) derived from the parent scaffold. These assays answer fundamental questions: Does the compound engage its intended kinase target? Does it exhibit activity in a cellular context? And how does it compare to existing therapies?
Biochemical Assays: Confirming Target Engagement
The first critical step is to determine if a compound directly interacts with and inhibits the kinase of interest. This is essential to confirm the mechanism of action and to weed out non-specific or inactive compounds.
Causality: We perform biochemical assays in a purified, cell-free system to isolate the interaction between the compound and the kinase enzyme. This removes the complexities of cellular uptake, efflux, and metabolism, providing a clean measure of direct target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an industry standard due to their robustness and suitability for high-throughput screening (HTS).[5]
Experimental Protocol: TR-FRET Kinase Inhibition Assay (LanthaScreen™ Format) [6][7]
This protocol describes a generic method to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against a specific kinase.
A. Reagent Preparation:
-
Kinase Buffer: Prepare a base buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Create a 10-point, 4-fold serial dilution of the test compound in 100% DMSO. Subsequently, create an intermediate dilution in the Kinase Buffer to achieve a 4X final assay concentration.
-
Kinase Solution (4X): Dilute the recombinant kinase enzyme in Kinase Buffer to a 4X final concentration.
-
Substrate/ATP Solution (2X): Prepare a solution containing a fluorescein-labeled peptide substrate and ATP in Kinase Buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
Detection Solution: Prepare a solution of Terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) in a TR-FRET dilution buffer.
B. Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X compound dilutions to the appropriate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
Add 2.5 µL of the 4X Kinase Solution to each well.
-
Gently mix and incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Detection Solution.
-
Incubate for 30-60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at both the Terbium (donor) and Fluorescein (acceptor) wavelengths.
C. Data Analysis:
-
Calculate the TR-FRET emission ratio (Acceptor/Donor) for each well.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Assays: Assessing Cellular Potency and Viability
Once a compound demonstrates direct target inhibition, the next logical step is to determine if it can exert its effect within a living cancer cell. Cell-based assays measure the compound's ability to inhibit cell proliferation or induce cell death (cytotoxicity).
Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux by cellular pumps, or metabolic inactivation. Therefore, cell viability assays like the MTT assay are crucial for validating that a compound is not only target-potent but also cell-active.[8][9]
Experimental Protocol: MTT Cell Viability Assay [10][11]
This protocol measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]
A. Reagent Preparation:
-
Cell Culture Medium: Use the appropriate medium for the chosen cancer cell line (e.g., RPMI-1640 or DMEM with 10% FBS).
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS), vortex to mix, and filter-sterilize. Store protected from light at 4°C.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used.
B. Assay Procedure (96-well plate):
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. Measure the absorbance at 570 nm using a microplate spectrophotometer.
C. Data Analysis:
-
Subtract the background absorbance from a "medium-only" well.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of compound concentration and fit to a dose-response curve to determine the GI₅₀/IC₅₀ value.
Table 1: Example In Vitro Cytotoxicity Data for Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Derivative 14a | MCF7 (Breast) | MTT | 1.7 | [3] |
| Derivative 17 | HePG2 (Liver) | MTT | 8.7 | [3] |
| Derivative 17 | PACA2 (Pancreatic) | MTT | 6.4 | [3] |
| Pyrazolo-pyrimidine 4a | HCT116 (Colon) | Not Specified | 10.36 | [2] |
| Pyrazolo-pyrimidine 4b | HepG2 (Liver) | Not Specified | 8.82 | [2] |
| Pyrido-pyrimidine 3b | A549 (Lung) | MTT | 12.5 | [12] |
This table summarizes representative data from published studies on various pyrrolo[2,3-d]pyrimidine-related scaffolds to illustrate typical results.
Part II: In Vivo Evaluation – The Real-World Test of Efficacy and Safety
After a lead compound is optimized based on in vitro potency, selectivity, and initial drug-like properties, it must be evaluated in a living organism. In vivo studies are designed to answer critical questions that cannot be addressed in a petri dish: How is the drug absorbed, distributed, metabolized, and excreted (ADME)? Does it reach the tumor at a sufficient concentration to inhibit its target? And most importantly, does it safely inhibit tumor growth?[13]
Pharmacokinetic (PK) Studies: Understanding Drug Exposure
Causality: A potent drug is useless if it cannot reach its target in the body. Pharmacokinetic studies are performed to characterize the exposure profile of the compound over time.[14][15] Key parameters like maximum concentration (Cmax), half-life (t½), and bioavailability are determined. This information is absolutely critical for designing the dosing regimen (dose and schedule) for subsequent efficacy studies.[16]
Experimental Protocol: Rodent Pharmacokinetic Study [17][18]
This protocol outlines a typical single-dose PK study in mice to compare intravenous (IV) and oral (PO) administration.
A. Animal and Housing:
-
Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with 3-4 animals per timepoint per route.
-
Acclimate animals for at least one week before the study.
B. Dosing Formulation and Administration:
-
Formulation: Prepare the compound in a suitable vehicle for both IV (e.g., saline with a co-solvent like PEG400) and PO (e.g., 0.5% methylcellulose) administration.
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.
-
C. Sample Collection:
-
Collect blood samples (e.g., 25-50 µL) at designated time points post-dose. A typical schedule might be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Collect blood via a method like submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Process the blood by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.
D. Bioanalysis and Data Analysis:
-
Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Plot the plasma concentration versus time for each route.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, t½, Clearance, Volume of Distribution, and Bioavailability for the PO route).
Efficacy Studies: Assessing Anti-Tumor Activity
The definitive preclinical test for an anti-cancer agent is its ability to inhibit tumor growth in vivo. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains the workhorse for these studies.[19][20]
Causality: This model provides the most direct evidence of a compound's potential therapeutic effect. By administering the drug at a dose and schedule informed by PK studies, we can measure its impact on established tumors. Furthermore, tumor tissue can be collected post-study for pharmacodynamic (PD) analysis to confirm that the drug is hitting its target in the tumor.[21]
A prominent example is the Akt inhibitor AZD5363 , a clinical candidate built upon a pyrrolopyrimidine scaffold. Preclinical studies demonstrated that chronic oral dosing of AZD5363 led to dose-dependent inhibition of tumor growth in various xenograft models.[22][23] These studies were crucial for its advancement into human trials.[24]
Experimental Protocol: Human Tumor Xenograft Efficacy Study [19][25]
This protocol describes a standard subcutaneous xenograft study to evaluate the efficacy of a lead compound.
A. Cell Preparation and Implantation:
-
Culture a relevant human cancer cell line (e.g., a line shown to be sensitive in vitro).
-
Harvest cells and resuspend them in a sterile medium/Matrigel mixture.
-
Inject a specific number of cells (e.g., 1-5 million) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
B. Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor growth. Measure tumors with digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound Dose 1, Compound Dose 2, Positive Control).[21]
C. Dosing and Monitoring:
-
Administer the compound and vehicle according to the schedule determined from PK/tolerability studies (e.g., daily oral gavage for 21 days).
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.
D. Study Endpoint and Analysis:
-
The study may end when tumors in the control group reach a maximum allowed size, or after a fixed duration.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot to measure phosphorylation of the target kinase and downstream substrates) to confirm target engagement in vivo.[22]
Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)
A successful drug discovery program relies on the intelligent integration of data from both in vitro and in vivo experiments. The goal is to establish a correlation between the cellular potency observed in vitro and the drug exposure required for efficacy in vivo. This relationship helps validate the mechanism of action and builds confidence in the therapeutic hypothesis.
Caption: Decision-making flowchart based on in vitro and in vivo data.
Conclusion
The journey from a promising chemical scaffold like This compound to a life-saving therapeutic is a rigorous, multi-stage process. In vitro studies serve as the initial filter, providing essential data on target engagement and cellular potency that guide the iterative process of chemical optimization. They are the rapid, high-throughput engine of early discovery. Subsequently, in vivo studies provide the indispensable real-world validation, assessing the compound's behavior in a complex biological system and offering the first glimpse of its true therapeutic potential. These two phases are not sequential hurdles but are deeply complementary, with the data from each stage informing and refining the next. A thorough and logically structured evaluation, employing the principles and protocols outlined in this guide, is the bedrock upon which successful, targeted cancer therapies are built.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 13. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. protocols.io [protocols.io]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. unmc.edu [unmc.edu]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AZD5363 [openinnovation.astrazeneca.com]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Intermediate in Kinase Inhibitor Development
A Comparative Selectivity Analysis of Janus Kinase (JAK) Inhibitors Derived from the 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Core
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, certain chemical scaffolds have earned the designation of "privileged structures." These frameworks, due to their inherent ability to bind to conserved features of target protein families, serve as versatile launchpads for the creation of potent and selective therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine core is a prime example of such a scaffold, bearing a structural resemblance to adenine, the purine base of ATP. This mimicry allows molecules built upon this framework to effectively compete with ATP for binding within the kinase active site.
The subject of this guide, 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is not an active pharmaceutical ingredient (API) itself but rather a critical chemical intermediate. Its strategic importance lies in the reactive chlorine and iodine atoms, which provide medicinal chemists with versatile handles to elaborate the core structure and fine-tune the pharmacological properties of the final compound. A prominent class of drugs synthesized from the closely related intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, are the Janus Kinase (JAK) inhibitors, which have revolutionized the treatment of autoimmune diseases.
This guide will delve into the selectivity profiles of key JAK inhibitors derived from this privileged scaffold, offering a comparative analysis for researchers, scientists, and drug development professionals. We will explore how modifications to the core structure influence selectivity across the human kinome and discuss the experimental methodologies used to generate these critical datasets.
From Intermediate to Inhibitor: The Genesis of Tofacitinib
The journey from the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate to a clinically approved drug is exemplified by the synthesis of Tofacitinib. The process involves a series of chemical reactions where the chlorine atoms on the pyrimidine ring are substituted to build the final, biologically active molecule.
This synthetic pathway highlights the modular nature of drug design, where a core scaffold is systematically functionalized to achieve desired potency and selectivity. The final structure of Tofacitinib is optimized for interaction with the ATP-binding pocket of Janus kinases.
Comparative Kinase Selectivity Profiles
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. While potent inhibition of the intended target is desired, off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Here, we compare the selectivity of Tofacitinib with other prominent JAK inhibitors, Baricitinib and Ruxolitinib, both of which also feature a pyrrolo[2,3-d]pyrimidine-related core.
The following data is derived from a chemical proteomics study that utilized Kinobeads-based affinity profiling in human peripheral blood mononuclear cell (PBMC) lysates to determine the apparent dissociation constants (pKdapp) for each inhibitor against a broad panel of kinases. A higher pKdapp value indicates a stronger binding affinity.[1]
On-Target Potency: The JAK Family
| Kinase | Tofacitinib (pKdapp) | Baricitinib (pKdapp) | Ruxolitinib (pKdapp) |
| JAK1 | 8.8 | 9.3 | 9.4 |
| JAK2 | 8.4 | 9.1 | 9.5 |
| JAK3 | 9.0 | 8.4 | 8.7 |
| TYK2 | 8.1 | 8.5 | 8.7 |
| Data sourced from Bantscheff et al. (2019).[1] |
As the data indicates, Tofacitinib, Baricitinib, and Ruxolitinib are all potent pan-JAK inhibitors, binding to all four members of the JAK family with high affinity.[1] Ruxolitinib and Baricitinib, which share the same pyrazole-pyrrolopyrimidine scaffold, show particularly high affinity for JAK1 and JAK2.[1] Tofacitinib exhibits potent binding to JAK1 and JAK3.[1]
Off-Target Selectivity: A Broader Kinome View
A key differentiator between these inhibitors lies in their off-target profiles. For the three marketed inhibitors, the JAK kinases were at least 10-fold more potently bound than the most potent non-JAK kinase, demonstrating a good window of selectivity.[1]
| Off-Target Kinase | Tofacitinib (pKdapp) | Baricitinib (pKdapp) | Ruxolitinib (pKdapp) |
| ROCK1 | < 6.5 | 7.3 | 7.4 |
| ROCK2 | < 6.5 | 7.3 | 7.4 |
| PRKACA | < 6.5 | 6.8 | 6.9 |
| CDC42BPA | < 6.5 | 7.0 | 7.1 |
| CDC42BPB | < 6.5 | 7.1 | 7.3 |
| CAMK1D | < 6.5 | 6.8 | 6.8 |
| CAMK2D | < 6.5 | 7.1 | 7.1 |
| CAMK2G | < 6.5 | 7.1 | 7.1 |
| DAPK1 | < 6.5 | 7.0 | 7.1 |
| DAPK2 | < 6.5 | 6.7 | 6.8 |
| BMP2K | < 6.5 | 7.0 | 7.0 |
| Data represents a selection of the most potent off-targets identified and is sourced from Bantscheff et al. (2019). A pKdapp of < 6.5 indicates weaker or no significant binding.[1] |
The data reveals that Ruxolitinib and Baricitinib share many common off-targets, primarily within the AGC and CAMK kinase families.[1] Tofacitinib, by contrast, showed fewer potent off-target interactions in this particular screen.[1] This differential selectivity, even among compounds with a similar core scaffold, underscores the profound impact of subtle chemical modifications on the overall kinome interaction profile. These off-target interactions are critical to consider during drug development, as they may contribute to the unique clinical safety and efficacy profiles of each drug.
The JAK-STAT Signaling Pathway
The therapeutic effect of these inhibitors is achieved through the modulation of the JAK-STAT signaling pathway. This pathway is a primary communication route for numerous cytokines and growth factors involved in immunity and inflammation.
By inhibiting JAKs, these drugs prevent the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade effectively dampens the inflammatory cascade driven by cytokines, providing therapeutic relief in autoimmune conditions.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a cornerstone of preclinical drug development. A variety of robust, high-throughput methods are employed to assess compound activity against a broad spectrum of kinases.
Below are outlines of two widely used assay formats.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), combine the kinase, substrate, ATP, and the test inhibitor at various concentrations in an appropriate kinase buffer. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides luciferase and luciferin. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[2][3][4]
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against the inhibitor concentration to determine the IC50 value.
Protocol 2: LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test inhibitor. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs. An inhibitor that binds to the ATP site will displace the tracer, leading to a loss of the FRET signal.[5][6][7]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, the kinase pre-mixed with the Eu-labeled antibody, and the fluorescent tracer at concentrations that are 3x or 4x the final desired assay concentration in kinase buffer.
-
Assay Assembly: In a multi-well plate (e.g., 384-well), add the reagents in the following order:
-
5 µL of the test compound solution.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Cover the plate and incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Signal Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). This ratio will decrease as the test compound displaces the tracer. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, providing a robust platform for the development of targeted therapies. The journey from an intermediate like this compound to clinically successful drugs such as Tofacitinib illustrates the power of medicinal chemistry to optimize potency and selectivity.
Comparative kinome-wide profiling reveals that while inhibitors derived from this common scaffold can exhibit similar on-target potency against the JAK family, their off-target profiles can differ significantly. These differences, which are elucidated through rigorous experimental methodologies like those described herein, are critical for understanding the nuanced clinical profiles of each drug. For researchers in the field, a deep understanding of these selectivity profiles and the assays used to generate them is paramount for the continued development of safer and more effective kinase inhibitors.
References
- 1. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. [PDF] POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING | Semantic Scholar [semanticscholar.org]
- 4. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 5. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Identification of Synthesized 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Critical Role of a Pyrrolopyrimidine Intermediate
In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, the purity and structural integrity of synthetic intermediates are paramount. 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine stands out as a crucial heterocyclic building block.[1] Its unique arrangement of chloro and iodo substituents on the 7-deazapurine scaffold allows for selective and sequential modifications, making it a valuable precursor in the synthesis of complex pharmaceutical agents.[1][2] Given its role, unequivocally confirming its identity post-synthesis is not merely a quality control step but a foundational requirement for the subsequent success of a multi-step drug synthesis campaign.
This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the identity of this compound. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed protocols to ensure trustworthy and reproducible characterization.
Synthesis Context: Understanding Potential Impurities
To effectively analyze the final product, one must understand its synthetic origin. A common route involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. For instance, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol can be treated with a chlorinating agent like phosphoryl chloride (POCl₃) to yield the 2,4-dichloro derivative.[3] Another pathway may start from 6-aminouracil, which is reacted with chloroacetaldehyde and subsequently chlorinated.[4] The iodination step adds another layer of complexity.
This context is crucial because incomplete reactions could lead to residual starting materials or partially halogenated intermediates (e.g., mono-chloro or non-iodinated species). Therefore, the chosen analytical methods must be sensitive enough to not only confirm the presence of the desired product but also to detect and differentiate these potential process-related impurities.
Core Analytical Techniques: A Head-to-Head Comparison
The definitive identification of a synthesized molecule relies on a confluence of data from multiple, complementary analytical techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships. For a molecule like this compound, NMR confirms the presence of the pyrrole proton and the overall scaffold integrity.
Trustworthiness: An NMR spectrum is a unique fingerprint of a molecule. The chemical shifts, coupling constants, and integration values are all governed by fundamental physical principles, making the data highly reliable and reproducible. The self-validating nature of NMR comes from the internal consistency of the data; for instance, the number of signals should correspond to the number of unique carbons or protons in the proposed structure.
-
Sample Preparation: Dissolve 5-10 mg of the dried, synthesized product in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve polar heterocyclic compounds and to clearly show exchangeable protons like the N-H proton.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for better signal dispersion and resolution.
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires more scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
While specific, verified spectra for this exact compound are not publicly available, we can predict the expected signals based on the analysis of similar pyrrolo[2,3-d]pyrimidine derivatives.[5][6][7]
-
¹H NMR (in DMSO-d₆):
-
A broad singlet signal in the range of 12.0-13.0 ppm, corresponding to the N-H proton of the pyrrole ring.[5] The broadness is due to quadrupole broadening and potential exchange with trace water.
-
A singlet signal around 7.5-8.0 ppm, corresponding to the C6-H proton on the pyrrole ring. The absence of adjacent protons would render this a singlet.
-
-
¹³C NMR (in DMSO-d₆):
-
Expect 6 distinct signals corresponding to the 6 carbon atoms in the molecule.
-
Carbons attached to chlorine (C2 and C4) will appear in the 150-160 ppm range.
-
The carbon attached to iodine (C5) will be significantly shielded and appear at a lower chemical shift, potentially around 80-90 ppm.
-
The remaining carbons of the pyrrole and pyrimidine rings will have characteristic shifts.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: MS provides the exact molecular weight of a compound, which is one of the most critical pieces of data for identity confirmation. For halogenated compounds, MS is particularly powerful because the isotopic patterns of chlorine and bromine serve as a definitive confirmation of their presence and number.
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with enough accuracy (to four or five decimal places) to allow for the unambiguous calculation of the elemental formula.[8] This provides an extremely high level of confidence in the compound's identity. The isotopic pattern is a self-validating feature; if the observed pattern does not match the theoretical pattern for two chlorine atoms, the structure is incorrect.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup (ESI-MS):
-
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for preventing fragmentation and observing the molecular ion.[9]
-
Operate in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode for the deprotonated molecule [M-H]⁻.
-
Set the mass analyzer to scan a relevant range, for example, m/z 100-500.
-
Key parameters to optimize include capillary voltage, cone voltage, and source temperature.[9]
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
For HRMS, compare the measured exact mass to the theoretical mass.
-
Analyze the isotopic distribution pattern of the molecular ion peak.
-
-
Molecular Formula: C₆H₂Cl₂IN₃[10]
-
Expected Ion Peak (Positive ESI): The primary peak observed should be the [M+H]⁺ ion at m/z ≈ 313.8743.
-
Isotopic Pattern: The most crucial feature will be the isotopic signature of the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio will result in a characteristic cluster of peaks for the molecular ion:
-
An "M" peak (containing two ³⁵Cl atoms).
-
An "M+2" peak (one ³⁵Cl, one ³⁷Cl) with roughly 65% the intensity of the M peak.
-
An "M+4" peak (two ³⁷Cl atoms) with roughly 10% the intensity of the M peak. This unique pattern is a powerful confirmation of the presence of two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
Expertise & Experience: While NMR and MS confirm the structure, HPLC is the gold standard for determining the purity of the synthesized compound. It separates the target compound from any starting materials, by-products, or other impurities, providing a quantitative measure of its prevalence in the mixture.
Trustworthiness: A well-developed HPLC method is highly reproducible and quantitative. By using a reference standard, the identity of the peak corresponding to the product can be confirmed by its retention time. The area under the peak is directly proportional to the concentration of the compound, allowing for accurate purity assessment (e.g., "% area purity").
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample (e.g., 1 mg) in a known volume of diluent (e.g., 10 mL of acetonitrile/water) to create a stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice for reversed-phase separation of small organic molecules.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. A gradient allows for the separation of compounds with a range of polarities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Column Temperature: Maintain a constant temperature, e.g., 30 °C, for reproducibility.[12]
-
Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or 280 nm for such heterocycles).
-
Injection Volume: 10-20 µL.[12]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
For a successful synthesis and purification, the HPLC chromatogram should show a single major peak with a purity level typically >98%. Any other peaks represent impurities. The retention time of this major peak should be consistent across multiple runs.
Data Summary and Visualization
Quantitative Data Summary
Table 1: Physicochemical and Predicted Spectrometric Data for this compound
| Parameter | Value | Source |
| CAS Number | 1012785-51-1 | [1][10] |
| Molecular Formula | C₆H₂Cl₂IN₃ | [1][10] |
| Molecular Weight | 313.91 g/mol | [1][10] |
| Monoisotopic Mass | 312.86705 Da | [10][11] |
| Predicted ¹H NMR | ~12.5 ppm (s, 1H, N-H), ~7.8 ppm (s, 1H, C6-H) | Inferred |
| Expected MS Ion [M+H]⁺ | m/z 313.8743 (with Cl₂ isotopic pattern) | [11] |
Table 2: Comparative Analysis of Core Identification Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC |
| Primary Information | Atom connectivity, chemical environment | Molecular weight, elemental formula | Purity, quantity |
| Confidence Level | Very High (Structure) | Very High (Formula) | High (Purity) |
| Sample Requirement | High (5-10 mg) | Low (µg-ng) | Low (µg) |
| Key Strength | Unambiguous structure elucidation | Isotopic pattern confirmation | Quantitative purity assessment |
| Limitation | Lower sensitivity, complex mixtures | Isomers can be indistinguishable | Does not provide structural info |
Visual Workflows
Caption: Experimental workflow from synthesis to final confirmation.
Caption: Logical relationship of complementary analytical data.
Conclusion
Confirming the identity of a critical synthetic intermediate like this compound is a multi-faceted process that cannot rely on a single analytical technique. A robust and trustworthy confirmation is achieved by integrating the strengths of NMR, Mass Spectrometry, and HPLC. NMR provides the definitive structural blueprint, MS acts as a gatekeeper for the correct molecular formula and elemental composition (especially the crucial chlorine isotope pattern), and HPLC serves as the final arbiter of purity. By employing these techniques in concert, researchers and drug development professionals can proceed with confidence, knowing that their foundational building block is structurally correct and pure, thereby ensuring the integrity of their subsequent research and development efforts.
References
- 1. This compound [myskinrecipes.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 4. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. ijsred.com [ijsred.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C6H2Cl2IN3) [pubchemlite.lcsb.uni.lu]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitor scaffolds is paramount to the successful development of targeted therapeutics. This guide provides an in-depth technical comparison of the potential cross-reactivity of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine , a key intermediate in the synthesis of a multitude of kinase inhibitors. While direct, extensive public domain data on the kinome-wide selectivity of this specific precursor is limited, its core structure, the 7H-pyrrolo[2,3-d]pyrimidine, is a well-established "privileged scaffold" in kinase inhibitor design. This guide will, therefore, leverage data from structurally related compounds to provide a comparative analysis and detail the state-of-the-art methodologies for assessing kinase inhibitor cross-reactivity.
The promiscuity of kinase inhibitors, largely due to the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery. Off-target effects can lead to unforeseen toxicities, but can also be harnessed for therapeutic polypharmacology. A thorough understanding of a compound's cross-reactivity profile is thus essential for its progression as a chemical probe or a clinical candidate.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Double-Edged Sword of Potency and Cross-Reactivity
The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the purine base in ATP. This structural mimicry allows compounds containing this scaffold to competitively bind to the ATP-binding site of a wide range of kinases.[1][2] Consequently, derivatives of this scaffold have been developed to target a diverse array of kinases implicated in oncology and inflammatory diseases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4]
The very feature that makes this scaffold a potent inhibitor—its ability to mimic ATP—is also the root of its potential for cross-reactivity. The high degree of conservation in the ATP-binding site across the more than 500 kinases in the human kinome means that an inhibitor designed for one kinase may inadvertently bind to many others. The substituents on the pyrrolo[2,3-d]pyrimidine core play a crucial role in dictating selectivity. For this compound, the dichloro and iodo substitutions provide reactive handles for synthetic elaboration, allowing medicinal chemists to explore different chemical spaces to achieve desired selectivity profiles.
Comparative Analysis: Cross-Reactivity Profiles of Structurally Related Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Primary Target(s) | Noteworthy Off-Targets (IC50/Ki) | Reference |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | Broad activity across multiple kinase families. | [3] |
| GSK2606414 | PERK | Highly selective for PERK. | |
| A Series of N4-phenylsubstituted derivatives | VEGFR-2 | Varied inhibition of EGFR depending on substitution. | |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrids | Multi-kinase | Inhibition of several kinases, demonstrating polypharmacology. | [4] |
This table is illustrative and compiled from multiple sources. The specific IC50/Ki values can be found in the cited literature.
The data clearly indicates that while some derivatives can be engineered for high selectivity (e.g., GSK2606414 for PERK), others exhibit multi-kinase inhibition profiles (e.g., Compound 5k). This underscores the critical need for comprehensive profiling of any new compound based on the this compound scaffold.
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A multi-faceted approach, combining biochemical, cellular, and computational methods, is essential for a thorough evaluation of kinase inhibitor selectivity.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.
TR-FRET is a robust and widely used platform for high-throughput kinase screening. The assay measures the phosphorylation of a substrate peptide by a kinase.
Principle of TR-FRET Kinase Assay:
Caption: Workflow of a typical TR-FRET kinase assay.
Detailed Protocol for a Generic TR-FRET Kinase Assay:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the reaction buffer.
-
Prepare a solution of the kinase and the biotinylated peptide substrate in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
Prepare a detection solution containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665 in a suitable buffer.
-
-
Kinase Reaction:
-
In a suitable microplate, add the test compound dilutions.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the detection solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
Cell-based assays are crucial for confirming that a compound can engage its target within a living cell and for assessing its cellular potency.
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for measuring compound binding to a specific protein target in live cells.
Principle of NanoBRET™ Target Engagement Assay:
Caption: Principle of the NanoBRET™ target engagement assay.
Detailed Protocol for a Generic NanoBRET™ Kinase Target Engagement Assay:
-
Cell Preparation:
-
Culture cells (e.g., HEK293) and transiently transfect them with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Incubate the cells for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in a suitable assay medium (e.g., Opti-MEM® I with 4% FBS).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer specific for the target kinase to the cell suspension.
-
Dispense the cell suspension containing the tracer into a white, low-volume 384-well plate.
-
Add the test compound dilutions to the wells.
-
-
Equilibration and Lysis:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and binding equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.
-
-
Signal Detection:
-
Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the normalized BRET ratio against the log of the test compound concentration and fit the data to determine the IC₅₀ value.
-
Computational Approaches: Predicting Off-Target Interactions
Computational methods can provide a rapid and cost-effective way to predict the potential off-targets of a compound, helping to prioritize experimental screening efforts.
Computational Workflow for Off-Target Prediction:
Caption: A typical computational workflow for predicting kinase off-targets.
Several computational tools and databases are available for predicting kinase inhibitor selectivity, such as KinomeFEATURE and X-ReactKIN. These platforms utilize various algorithms based on ligand and protein similarity, machine learning, and structural bioinformatics to predict the likelihood of a compound binding to different kinases.
Interpreting the Data: From Raw Numbers to Actionable Insights
The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's selectivity. This involves:
-
Quantitative Analysis: Determining IC₅₀ or Kᵢ values against a broad panel of kinases.
-
Selectivity Score: Calculating a selectivity score (e.g., S-score) to quantify the degree of selectivity.
-
Structural Rationale: Correlating the observed cross-reactivity with the structural features of the compound and the binding sites of the off-target kinases.
-
Therapeutic Window: Assessing the potential for on-target efficacy versus off-target toxicity based on the potency against the primary target and any identified off-targets.
Conclusion
While this compound is a synthetic intermediate, its core scaffold is a well-established pharmacophore for kinase inhibition, raising valid concerns about its potential for cross-reactivity. A rigorous and multi-pronged approach to selectivity profiling is therefore not just recommended but essential for any drug discovery program utilizing this privileged scaffold. By combining robust biochemical and cellular assays with predictive computational methods, researchers can gain a comprehensive understanding of a compound's interaction with the human kinome. This knowledge is critical for guiding lead optimization, mitigating potential safety liabilities, and ultimately, developing safer and more effective targeted therapies.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Known Kinase Inhibitor Standards
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a dominant class of therapeutic targets.[1] The pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone of kinase inhibitor design, revered as a "privileged scaffold" due to its structural resemblance to the adenine core of ATP.[2] This mimicry allows derivatives to competitively bind within the highly conserved ATP-binding pocket of various kinases.
The compound 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine represents a critical starting point—a versatile chemical intermediate engineered for strategic modification.[3] The dichloro substitutions at the 2 and 4 positions, along with the iodo group at position 5, provide distinct reactive sites for medicinal chemists to build out complexity and tune specificity, a process central to structure-activity relationship (SAR) studies.[3]
This guide moves beyond theoretical synthesis to provide a practical, in-depth framework for the rigorous evaluation of novel inhibitors derived from this scaffold. We will benchmark a hypothetical, yet representative, derivative—henceforth named "Pyrrolo-Inhibitor 1" —against two established standards:
-
Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a vast range of kinases. It serves as a classic positive control for broad kinase activity.
-
A Selective JAK3 Inhibitor: A well-characterized, clinical-grade inhibitor representing a highly optimized, selective therapeutic agent. The Janus kinase (JAK) family is a frequent target for pyrrolo[2,3-d]pyrimidine-based drugs.[4]
Our objective is to provide researchers, scientists, and drug development professionals with a self-validating system of protocols and the causal logic behind them, ensuring that the data generated is not only accurate but also translatable toward clinical decision-making.
The "Why": Establishing a Hierarchy of Evidence in Kinase Benchmarking
Benchmarking a novel kinase inhibitor is not a single experiment but a multi-faceted campaign designed to build a comprehensive performance profile. The ultimate goal is to understand not just if a compound inhibits a kinase, but how potently, how selectively, and whether it engages its target in the complex milieu of a living cell.[1][5] This progression from simple biochemical interaction to complex cellular activity forms a crucial hierarchy of evidence.
A failure to bridge the gap between potent in vitro activity and cellular efficacy is a primary cause of attrition in the drug development pipeline.[5] Factors like high intracellular ATP concentrations (often 100- to 1000-fold higher than in biochemical assays), cell membrane permeability, and engagement with cellular machinery can drastically alter a compound's real-world performance.[6] Therefore, our benchmarking workflow is designed to systematically de-risk a compound by addressing these challenges head-on.
Caption: Kinase inhibitor benchmarking workflow.
Experiment 1: Foundational Potency Assessment (Biochemical IC50)
Expertise & Rationale
The first critical metric for any inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration required to inhibit 50% of the target kinase's activity in a controlled, cell-free system.[1] This biochemical assay provides the cleanest measure of direct enzyme-inhibitor interaction, free from the complexities of cellular systems.
We employ the ADP-Glo™ Kinase Assay , a luminescence-based system that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7] Its primary advantages are high sensitivity, a broad dynamic range, and resistance to compound interference that can plague fluorescence-based methods.[8] The assay works in two steps: first, it terminates the kinase reaction and depletes the remaining ATP; second, it converts the ADP generated into a luminescent signal via a coupled luciferase reaction. A more active kinase produces more ADP, resulting in a stronger light signal. Conversely, a potent inhibitor reduces ADP production, leading to a decrease in luminescence.[8]
Detailed Protocol: IC50 Determination for JAK3 Kinase
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). For JAK3, this will contain recombinant human JAK3 enzyme and a suitable substrate peptide (e.g., a biotinylated peptide with a tyrosine residue). The final concentrations should be determined empirically to ensure the reaction is in the linear range.[9]
-
Prepare a serial dilution of Pyrrolo-Inhibitor 1 , Staurosporine , and the Selective JAK3 Inhibitor in a 384-well plate. A typical 10-point, 3-fold dilution series starting from 10 µM is standard. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells without enzyme as a "maximum inhibition" (0% activity) control.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the compound plate.
-
To initiate the reaction, add 2.5 µL of a 2X ATP solution. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Incubate the plate at room temperature for 60 minutes. This time should be optimized to ensure substrate consumption is below 20-30% to maintain steady-state kinetics.[9]
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (DMSO) and low (no enzyme) controls.
-
Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Pyrrolo-Inhibitor 1 | JAK3 | 8.5 |
| Selective JAK3 Inhibitor | JAK3 | 2.1 |
| Staurosporine | JAK3 | 15.2 |
Experiment 2: Defining the Selectivity Profile
Expertise & Rationale
Achieving potency is only half the battle; selectivity is paramount for a safe therapeutic profile.[10] Off-target inhibition can lead to unforeseen toxicities. Kinase selectivity profiling involves screening the inhibitor against a large, diverse panel of kinases to map its interaction landscape.[11][12] This is typically performed at a single high concentration (e.g., 1 µM) to identify potential off-targets, which are then followed up with full IC50 determinations to confirm the initial hits.
Commercial services offer comprehensive panels that represent the human kinome.[13] The choice of assay format is critical; radiometric assays are often considered the "gold standard" due to their direct measurement of phosphorylation, but modern mobility shift and luminescence-based assays offer high-throughput, non-radioactive alternatives with excellent data quality.[12][14]
Detailed Protocol: Broad Kinase Panel Screening
-
Primary Screen (Single-Dose):
-
Submit Pyrrolo-Inhibitor 1 for screening against a broad kinase panel (e.g., >300 kinases) at a final concentration of 1 µM.
-
The screening provider will perform individual kinase assays, typically using a validated method like the radiometric filter binding assay or a mobility shift assay.[12]
-
Data is returned as percent inhibition relative to a DMSO control for each kinase in the panel.
-
-
Dose-Response Confirmation:
-
Identify "hits" from the primary screen, typically defined as kinases showing >50% or >75% inhibition.
-
Perform full 10-point dose-response curves for these identified off-target kinases to determine their IC50 values, using the same methodology as described in Experiment 1.
-
-
Data Analysis & Visualization:
-
The most powerful way to interpret selectivity data is through a kinome tree map, which visually represents the inhibitor's interactions across the entire kinase family tree.
-
A selectivity score (e.g., S-score) can be calculated to quantify the inhibitor's specificity.
-
Data Presentation: Representative Selectivity Data (% Inhibition @ 1 µM)
| Kinase Family | Kinase Target | Pyrrolo-Inhibitor 1 | Selective JAK3 Inhibitor | Staurosporine |
| JAK | JAK3 | 98% | 99% | 95% |
| JAK1 | 45% | 85% | 92% | |
| JAK2 | 30% | 75% | 96% | |
| TYK2 | 25% | 60% | 91% | |
| SRC | LCK | 65% | <10% | 99% |
| FYN | 58% | <10% | 98% | |
| TEC | BTK | 15% | <10% | 97% |
| CDK | CDK2 | <10% | <10% | 94% |
Experiment 3: Proving the Principle in a Cellular Context
Expertise & Rationale
A potent and selective biochemical inhibitor is of little value if it cannot enter a cell and engage its target. Cellular target engagement assays are designed to provide direct evidence that the compound binds to its intended kinase inside a living cell.[5] This is a critical validation step that bridges the gap between biochemical and functional cellular assays.
The NanoBRET™ Target Engagement Assay is an elegant method based on bioluminescence resonance energy transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is then added (the energy acceptor). When the tracer is bound, the donor and acceptor are in close proximity, generating a BRET signal. A test compound that enters the cell and binds to the target kinase will displace the fluorescent tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target occupancy.[1]
Caption: Principle of the NanoBRET™ Target Engagement assay.
Detailed Protocol: Cellular Target Engagement for JAK3
-
Cell Preparation:
-
Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding for a full-length human JAK3-NanoLuc® fusion protein.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Plating:
-
Dispense the cell suspension into a white, 96-well assay plate.
-
Add the serially diluted test compounds (Pyrrolo-Inhibitor 1 , Selective JAK3 Inhibitor ) to the wells. Include a "no inhibitor" control.
-
-
Tracer Addition and Equilibration:
-
Prepare the NanoBRET™ Tracer and NanoLuc® substrate according to the manufacturer's protocol.
-
Add this detection reagent to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound entry, target engagement, and signal equilibration.
-
-
Signal Measurement:
-
Measure the filtered luminescence signals for the donor (460 nm) and acceptor (610 nm) simultaneously using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects the concentration needed to occupy 50% of the target protein in live cells.
-
Data Presentation: Comparative Cellular Target Engagement
| Compound | Target Kinase | Cellular Target Engagement IC50 (nM) |
| Pyrrolo-Inhibitor 1 | JAK3 | 45.3 |
| Selective JAK3 Inhibitor | JAK3 | 12.8 |
Synthesizing the Evidence: A Holistic View of Performance
| Performance Metric | Pyrrolo-Inhibitor 1 | Selective JAK3 Inhibitor (Standard) | Staurosporine (Standard) | Senior Scientist's Interpretation |
| Biochemical Potency (IC50) | 8.5 nM | 2.1 nM | 15.2 nM | Demonstrates potent, on-target biochemical activity, approaching the potency of the optimized standard. |
| Kinase Selectivity | Potent vs. JAK3; Moderate activity vs. LCK/FYN | Highly selective for JAK family kinases | Highly promiscuous; inhibits >200 kinases | The off-target activity on SRC family kinases (LCK, FYN) is a key finding. This could be a liability (toxicity) or an opportunity (polypharmacology), requiring further investigation. |
| Cellular Target Engagement (IC50) | 45.3 nM | 12.8 nM | Not typically measured (poor selectivity) | The ~5-fold shift between biochemical and cellular IC50 is expected and confirms good cell permeability and the ability to engage the target in a physiological context with high intracellular ATP. |
Conclusion and Strategic Path Forward
This comprehensive benchmarking guide demonstrates a rigorous, multi-step process for evaluating novel kinase inhibitors derived from the This compound scaffold. Our hypothetical Pyrrolo-Inhibitor 1 has shown significant promise:
-
It is a potent biochemical inhibitor of its intended target, JAK3.
-
It is cell-permeable and effectively engages its target in a live-cell environment.
-
Its selectivity profile is defined , revealing both its primary target and key off-targets.
The data gathered provides a solid foundation for the next phase of drug discovery. The moderate off-target activity against LCK and FYN presents a critical decision point: medicinal chemistry efforts could be directed to engineer out this activity to create a more selective inhibitor, or this "polypharmacology" could be explored for potential synergistic effects in specific disease models.
By following this structured, evidence-based approach, researchers can move beyond simple potency measurements to build a deep, actionable understanding of their compound's behavior, ultimately increasing the probability of success in the long and challenging path of drug development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of responsible research and development. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound that demands meticulous handling due to its potential hazards.
Understanding the Hazard Profile: Why Caution is Paramount
This compound (CAS No. 1012785-51-1) is a compound with a significant hazard profile that necessitates stringent adherence to safety protocols.[1] Its chemical structure, incorporating chlorine and iodine atoms on a pyrrolopyrimidine scaffold, contributes to its reactivity and potential for environmental and health impacts if not managed correctly.
Aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information indicates that this compound is associated with the following hazards[2]:
-
Harmful if swallowed (Acute toxicity, oral)
-
Harmful in contact with skin (Acute toxicity, dermal)
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled (Acute toxicity, inhalation)
These classifications underscore the importance of utilizing appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3][4]
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[2] |
| H312 | Acute toxicity, dermal (Category 4) | Harmful in contact with skin.[2] |
| H315 | Skin irritation (Category 2) | Causes skin irritation.[2] |
| H319 | Eye irritation (Category 2A) | Causes serious eye irritation.[2] |
| H332 | Acute toxicity, inhalation (Category 4) | Harmful if inhaled.[2] |
Table 1: Summary of GHS Hazard Classifications for this compound.
The Core Principle of Disposal: Segregation and Professional Management
The cardinal rule for the disposal of this compound is that it must not be disposed of down the drain or in regular waste streams.[1] Due to its halogenated nature, it is considered a hazardous waste and requires disposal through a licensed professional waste disposal company.[1] The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the potentially hazardous combustion byproducts, which may include nitrogen oxides, hydrogen chloride gas, and hydrogen iodide.[1]
The following workflow provides a logical decision-making process for the proper disposal of this compound.
Figure 1: A step-by-step workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
3.1. Waste Identification and Segregation:
-
Rationale: Halogenated organic compounds require separate waste streams to prevent dangerous reactions and to ensure proper, environmentally sound disposal, typically through high-temperature incineration.[5][6] Mixing with non-halogenated waste can complicate the disposal process and increase costs.
-
Procedure:
-
Identify all waste containing this compound. This includes neat (pure) compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves).
-
Obtain a designated "Halogenated Organic Waste" container. This container must be made of a chemically compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.[5]
-
Never mix this waste with incompatible materials such as strong oxidizing agents.[3]
-
3.2. Container Labeling:
-
Rationale: Accurate and thorough labeling is a critical safety and regulatory requirement. It informs all personnel of the container's contents and associated hazards, and it is essential for the waste disposal company to handle the material correctly.
-
Procedure:
-
Before adding any waste, clearly label the container with the words "Hazardous Waste."
-
List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[5]
-
Indicate the approximate concentration and quantity of the waste.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant and acute toxicity).
-
3.3. Waste Collection:
-
Rationale: To minimize exposure and prevent accidental spills, waste should be collected at the point of generation.
-
Procedure:
-
For solid waste, carefully sweep or shovel the material into the designated container, avoiding dust formation.[1]
-
For solutions, pour the waste carefully into the container, avoiding splashes. A funnel may be useful.
-
Contaminated disposable items such as gloves and weigh paper should also be placed in the designated solid halogenated waste container.
-
Keep the waste container closed at all times, except when actively adding waste.[5]
-
3.4. Storage Pending Disposal:
-
Rationale: Proper temporary storage is crucial to prevent accidents and ensure the safety of laboratory personnel.
-
Procedure:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[7]
-
The storage area should have secondary containment to capture any potential leaks.
-
Store away from heat, ignition sources, and incompatible materials.
-
3.5. Arranging for Professional Disposal:
-
Rationale: Due to the hazardous nature of this compound, its final disposal must be handled by trained professionals in accordance with local, state, and federal regulations.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[8]
-
Provide the EHS office with a complete and accurate description of the waste, as detailed on the container label.
-
Follow all institutional procedures for waste handover.
-
Emergency Procedures in Case of a Spill
In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuation and Ventilation: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including a respirator if there is a risk of inhaling dust.[1]
-
Containment and Cleanup:
-
For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office immediately.
By adhering to these rigorous, evidence-based procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment, and upholding the highest standards of scientific integrity.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome, colleagues. In our work, the pursuit of novel therapeutics often leads us to handle compounds with immense potential but incompletely characterized safety profiles. 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in medicinal chemistry, is one such compound.[1][2] My objective with this guide is not to simply list personal protective equipment (PPE); it is to provide a comprehensive operational framework that empowers you to handle this substance with the highest degree of safety and scientific rigor. Our safety protocols must be as robust as our research. This guide is built on a risk-assessment-first principle, ensuring that our protective measures are directly proportional to the potential hazards of the specific tasks we undertake.
The Foundational Risk Assessment: Understanding the Hazard
Before we can select the appropriate PPE, we must first understand the adversary. The toxicological properties of this compound have not been thoroughly investigated.[3] This critical data gap necessitates a cautious approach, treating the compound with a higher level of respect than a well-characterized substance.
Based on aggregated data from suppliers and databases, the known hazards are summarized below.[4] This information is the cornerstone of our entire safety strategy.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | PubChem[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | PubChem[4] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | PubChem[4] |
| Acute Toxicity, Dermal (Potential) | H312: Harmful in contact with skin (50% of notifications) | PubChem[4] |
| Acute Toxicity, Inhalation (Potential) | H332: Harmful if inhaled (50% of notifications) | PubChem[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Vendor SDS[3] |
Furthermore, upon combustion, this compound can decompose to release highly toxic gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides.[3][5] This is a critical consideration for fire safety and large-scale spill management.
The Core Directive: A Multi-Layered PPE Strategy
Our defense-in-depth strategy involves three critical layers of protection: Eye and Face, Skin and Body, and Respiratory. The selection within each category is dictated by the specific procedure being performed.
Eye and Face Protection: The Non-Negotiable First Line
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory at all times when handling this compound in any form.[4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where this chemical is present.[6]
-
Recommended for Liquid Handling: For any task involving solutions of the compound, or any potential for splashing (e.g., transfers, dissolution), chemical splash goggles are required.[7] They form a seal around the eyes, offering superior protection against splashes that standard safety glasses do not.[8]
-
Required for High-Risk Tasks: When handling larger quantities (>1 liter of solution), working under positive or negative pressure, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face and neck from direct splashes.[6]
Skin and Body Protection: Preventing Dermal Exposure
The compound is a known skin irritant and potentially harmful upon dermal contact.[4] Therefore, preventing skin exposure is paramount.
-
Lab Coat: A flame-resistant lab coat is standard and required for all laboratory work.[6][8] It should be fully buttoned to provide maximum coverage.[8] For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.[9]
-
Gloves: No single glove material is impervious to all chemicals, and since specific breakthrough time data for this compound is not available, our selection must be conservative.[7]
-
For Incidental Contact (e.g., handling sealed containers, weighing small quantities in a balance enclosure): Nitrile gloves are a suitable choice.[10] Always check for tears or punctures before use.[10]
-
For Prolonged Contact or Immersion (e.g., cleaning spills, synthesis): Double-gloving is a strongly recommended practice. An inner nitrile glove with a more robust outer glove (e.g., neoprene) provides an additional layer of safety.[10] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[11]
-
-
Apparel: Long pants and closed-toe shoes made of a liquid-resistant material are mandatory.[6][8] Fabric shoes that can absorb chemicals are not permitted.
Respiratory Protection: Mitigating Inhalation Risks
As a solid, this compound poses an inhalation risk if it becomes airborne as dust. The potential for respiratory irritation and harm upon inhalation dictates that we control and minimize dust generation.[3][4]
-
Engineering Controls (Primary Method): All weighing and transfers of the solid compound must be performed in a certified chemical fume hood, a glove box, or a powder containment balance enclosure.[12] This is the most effective way to prevent respiratory exposure.
-
When Respiratory Protection is Required: In situations where engineering controls are not sufficient to prevent the generation of dust or aerosols, or during emergency spill cleanup, respiratory protection is necessary.
-
For nuisance dust exposure, a NIOSH-approved N95 (US) or P1 (EU) particulate respirator may be used.[3]
-
For higher-level protection or when dealing with significant aerosolization, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended to protect against organic vapors, acid gases, and particulates.[3]
-
Important: Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).[9][12]
-
Operational Plan: From Preparation to Disposal
Proper PPE is only effective when integrated into a safe operational workflow.
PPE Selection Workflow
The following decision-making process should be used before beginning any task involving this compound.
Caption: PPE selection workflow for handling the compound.
Step-by-Step Handling Protocols
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[12] Ensure an eyewash station and safety shower are accessible and unobstructed.[13][14]
-
Donning PPE: Don PPE in the following order: lab coat, respiratory protection (if needed), eye/face protection, and finally, gloves.
-
Handling Solid:
-
Perform all manipulations that could generate dust inside a fume hood or suitable enclosure.[3]
-
Use tools like spatulas carefully to avoid creating airborne dust.
-
If transferring from a larger container, do so slowly and close the container immediately after.
-
-
Handling Solutions:
-
Be mindful of potential splashes when adding solvents or transferring solutions.
-
When using cannulas or needles for transfers, ensure the system is not over-pressurized to prevent spray.[15]
-
-
Doffing PPE: This is a critical step to prevent contamination. Remove PPE before leaving the work area. The order is typically gloves first, followed by face shield/goggles, lab coat, and respirator (if used). Always wash hands thoroughly with soap and water after removing PPE.[12][13]
Emergency and Disposal Plan
Exposure and First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response
Caption: Emergency response workflow for a chemical spill.
Disposal
-
Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous chemical waste through a licensed disposal company.[3] Do not pour down the drain.[3]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a sealed bag or container and disposed of as hazardous waste according to your institution's guidelines.[3]
By integrating this risk-based approach and adhering to these operational protocols, we can confidently and safely advance our research. Our commitment to safety is a direct reflection of our commitment to scientific excellence.
References
- 1. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.cn [capotchem.cn]
- 4. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

